Product packaging for 1,4-Benzenediboronic acid(Cat. No.:CAS No. 4612-26-4)

1,4-Benzenediboronic acid

Cat. No.: B1205864
CAS No.: 4612-26-4
M. Wt: 165.75 g/mol
InChI Key: BODYVHJTUHHINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Benzenediboronic acid (CAS 4612-26-4) is a high-purity aromatic diboronic acid building block essential in advanced materials science and organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, enabling the construction of complex biaryl structures . Its utility extends to palladium-catalyzed sequential alkenylation and conjugate addition reactions . Beyond synthetic chemistry, this compound is a key precursor in the preparation of indolizine derivatives for Organic Light-Emitting Diodes (OLEDs) and serves as a critical component in the development of organic thin-film transistors, fluorescence materials, and solution-processable coordination polymers . The compound has a molecular formula of C6H8B2O4 and a molecular weight of 165.75 g/mol . It appears as a solid and is recommended to be stored in a cool, dry place, in a tightly closed container at room temperature . It is noted to have a solubility of 2.5% in water . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8B2O4 B1205864 1,4-Benzenediboronic acid CAS No. 4612-26-4

Properties

IUPAC Name

(4-boronophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODYVHJTUHHINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

676566-94-2
Record name Boronic acid, B,B′-1,4-phenylenebis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676566-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20963507
Record name 1,4-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4612-26-4
Record name 4612-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Phenylenediboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,4-Benzenediboronic Acid (CAS: 4612-26-4)

Abstract: this compound (CAS number 4612-26-4), also known as p-phenylenediboronic acid, is a bifunctional organoboron compound featuring two boronic acid groups attached to a benzene (B151609) ring at the para positions.[1] This unique structure makes it a highly versatile building block in modern organic synthesis, materials science, and pharmaceutical development. Its primary utility lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, key applications, experimental protocols, and safety information.

Chemical and Physical Properties

This compound typically appears as a white to off-white or light yellow crystalline solid.[1][2][5] It is a stable compound that serves as a crucial intermediate in the synthesis of more complex molecules, including polymers, pharmaceuticals, and organic electronic materials.[1][2]

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 4612-26-4[1][6][7][8][9]
Molecular Formula C₆H₈B₂O₄[1][6][7][8][9]
Molecular Weight 165.75 g/mol [2][6][7][10]
IUPAC Name (4-boronophenyl)boronic acid[8][10]
Synonyms 1,4-Phenylenediboronic acid, p-Phenylenediboronic acid, Benzene-1,4-diboronic acid[1][8][9]
InChI Key BODYVHJTUHHINQ-UHFFFAOYSA-N[8][10]
SMILES B(C1=CC=C(C=C1)B(O)O)(O)O[1][8][10]
Table 2: Physical and Chemical Properties
PropertyValue
Physical Form White to off-white solid/crystalline powder[1][2][11]
Melting Point >300°C[2][7][8] or >350°C[6][12]
Boiling Point 420.1 ± 55.0 °C at 760 mmHg[6][9][12]
Density 1.3 ± 0.1 g/cm³[6][9][12]
Solubility Soluble in water (2.5%)[8][12], soluble in polar solvents like alcohols.[1]
Vapor Pressure 8.27E-08 mmHg at 25°C[9][12]
Flash Point 207.9 ± 31.5 °C[6]
Refractive Index 1.555[6][9][12]

Synthesis and Reaction Mechanisms

This compound is a key reagent in organic synthesis, most notably for creating complex biaryl structures, polyolefins, and styrenes.[3]

General Synthesis Pathway

A common synthetic route to this compound involves the reaction of a dihaloaromatic compound, such as 1,4-dibromobenzene, with an organolithium reagent followed by treatment with a trialkyl borate.

Synthesis_Workflow A 1,4-Dibromobenzene D Intermediate Boronic Ester A->D 1. Lithiation B n-Butyllithium (Organolithium Reagent) B->D C Trialkyl Borate (e.g., Trimethyl borate) C->D 2. Borylation F This compound D->F 3. Hydrolysis E Acidic Hydrolysis (e.g., HCl) E->F

Caption: General synthesis of this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for which this compound is an ideal bifunctional substrate.[3][13] The reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.[3]

Suzuki_Mechanism pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (R-X) aryl_halide->oxidative_addition pd_complex R-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Boronic Acid (Ar-B(OH)₂) + Base boronic_acid->transmetalation trans_complex R-Pd(II)-Ar transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R-Ar) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

This compound is a valuable reagent with diverse applications:

  • Organic Synthesis : It is widely used for Suzuki-Miyaura cross-coupling, Scholl cyclizations, and palladium-catalyzed sequential alkenylation and conjugate addition reactions.[1][8][12][14]

  • Materials Science : It serves as a building block for polymers, including boron-containing polymers with enhanced thermal stability, and Covalent Organic Frameworks (COFs).[2][4] Its derivatives are used in the preparation of materials for Organic Light-Emitting Diodes (OLEDs) and organic thin-film transistors.[4][6][8]

  • Pharmaceuticals and Drug Development : As a versatile intermediate, it is crucial for synthesizing complex organic molecules that form the basis of new drug candidates.[2] Boronic acids, in general, are recognized for their potential in developing enzyme inhibitors and other therapeutic agents.[15]

  • Sensor Technology : The ability of boronic acids to form stable complexes with diols makes them useful in the design of biosensors and for applications in analytical chemistry.[1][2]

Experimental Protocols

While specific protocols vary based on the reactants, the following provides a generalized methodology for a typical Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid.

Representative Suzuki-Miyaura Coupling Protocol
  • Reaction Setup : To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (or its ester derivative, 1.2-1.5 mmol), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 mmol).[16] The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition : Under the inert atmosphere, add the chosen solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water).[13][17] Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 mmol).

  • Reaction : Heat the mixture to the desired temperature (typically 80-110°C) and stir overnight.[17] Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16][18]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[19][20] The crude product is then purified, typically by column chromatography on silica (B1680970) gel or recrystallization, to yield the final coupled product.[19]

Experimental_Workflow start Start setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) in Schlenk Flask start->setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert add_solv_cat 3. Add Solvent & Pd Catalyst inert->add_solv_cat react 4. Heat and Stir (e.g., 100°C, 12-24h) add_solv_cat->react workup 5. Aqueous Work-up (Extraction with Organic Solvent) react->workup purify 6. Dry and Concentrate workup->purify isolate 7. Purify Product (Column Chromatography) purify->isolate end End (Pure Coupled Product) isolate->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Table 3: GHS Hazard Information
Hazard TypeClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[10]P264, P270, P301+P312, P330, P501
Skin Irritation Category 2 (Causes skin irritation)[11][21][22]P280, P302+P352[11][21]
Eye Irritation Category 2 (Causes serious eye irritation)[11][21][22]P280, P305+P351+P338[21]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)[11][21]P261, P271[11]
  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust.[22][23] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][21][23]

  • Storage : Store in a cool, dry place in a tightly sealed container.[8] The compound is hygroscopic and should be kept under an inert gas.[23] It is incompatible with strong oxidizing agents.[5][8]

  • First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[21] For skin contact, wash off with soap and water.[21] If inhaled, move to fresh air.[21] If swallowed, rinse mouth and seek medical attention.

Conclusion

This compound is a foundational building block in synthetic chemistry with significant utility in the development of pharmaceuticals, advanced materials, and chemical sensors. Its bifunctional nature allows for the construction of complex and diverse molecular architectures, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, reaction mechanisms, and handling procedures is crucial for its effective and safe utilization in research and development settings.

References

An In-depth Technical Guide to the Physicochemical Properties of p-Phenylenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of p-phenylenediboronic acid. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize boronic acids in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of a key experimental workflow.

Core Physicochemical Properties

p-Phenylenediboronic acid, also known as 1,4-benzenediboronic acid, is a bifunctional organoboron compound that serves as a versatile building block in organic synthesis and materials science. Its two boronic acid moieties provide unique reactivity, making it a valuable component in the construction of complex molecular architectures.

Quantitative Data Summary
PropertyValueNotes and References
Molecular Formula C₆H₈B₂O₄[1][2]
Molecular Weight 165.75 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)[1]
Boiling Point Not applicable (decomposes)Decomposes at temperatures above the melting point.
Density 1.484 g/cm³ (calculated for m-isomer)[3]
pKa₁ 8.30 ± 0.17 (Predicted) 8.26 ± 0.07 (m-isomer, potentiometric) 8.31 ± 0.01 (m-isomer, spectrophotometric)[1][3][4]
pKa₂ 9.97 ± 0.09 (m-isomer, potentiometric) 10.11 ± 0.01 (m-isomer, spectrophotometric)[3][4]
Solubility Soluble in methanol. Slightly soluble in water.[1]
Crystal Structure Monoclinic[3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of p-phenylenediboronic acid are crucial for its effective use in research and development.

Synthesis of p-Phenylenediboronic Acid via Grignard Reaction

This protocol describes a representative synthesis of p-phenylenediboronic acid from 1,4-dibromobenzene (B42075).

Materials:

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a crystal of iodine to activate the magnesium.

    • Add a solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, continue the addition of the 1,4-dibromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the bis-Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M hydrochloric acid until the solution is acidic.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

  • Crude p-phenylenediboronic acid

  • Water or a suitable organic solvent system (e.g., ethanol/water)

Procedure:

  • Dissolution:

    • Place the crude p-phenylenediboronic acid in an Erlenmeyer flask.

    • Add a minimal amount of hot water or the chosen solvent system to dissolve the solid completely. Gentle heating on a hot plate may be required.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Mandatory Visualization

The following diagram illustrates a key experimental workflow involving p-phenylenediboronic acid: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Cross-Coupling Workflow Reactants Reactants: p-Phenylenediboronic Acid + Aryl Halide (Ar-X) Reaction_Mixture Reaction Mixture (Inert Atmosphere) Reactants->Reaction_Mixture Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->Reaction_Mixture Heating Heating (e.g., 80-110 °C) Reaction_Mixture->Heating Reaction Workup Aqueous Workup & Extraction Heating->Workup Cooling Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product Biaryl Product (Ar-Ph-Ar) Purification->Product

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 1,4-Benzenediboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediboronic acid is an organic compound that has garnered significant attention in various fields of chemical and materials science research. Its rigid phenylene core and two reactive boronic acid functional groups make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its applications, particularly in the development of novel materials and its potential role in pharmaceutical research.

Core Properties of this compound

This compound, also known as p-phenylenediboronic acid, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₆H₈B₂O₄[1][2]
Molecular Weight 165.75 g/mol [1][2]
CAS Number 4612-26-4[2]
Melting Point >350 °C (literature)
Appearance Powder
SMILES B(C1=CC=C(C=C1)B(O)O)(O)O[2]
InChI InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H[2]
InChIKey BODYVHJTUHHINQ-UHFFFAOYSA-N[2]

Key Applications in Research and Development

The unique structure of this compound makes it a valuable reagent in several advanced chemical applications.

Covalent Organic Frameworks (COFs)

A primary application of this compound is in the synthesis of Covalent Organic Frameworks (COFs). These are highly ordered, porous crystalline polymers with potential uses in gas storage, separation, and catalysis. This compound can undergo self-condensation to form boroxine-linked COFs, such as the well-known COF-1.[3][4]

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a difunctional cross-coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The bifunctional nature of this compound allows for the synthesis of polymers and complex aromatic compounds. This reaction is fundamental in organic synthesis and is utilized in the creation of various organic materials and pharmaceutical intermediates.

Drug Development and Medicinal Chemistry

Boronic acids and their derivatives are of growing interest in medicinal chemistry. While this compound itself is not a therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity. The boronic acid functional group can interact with biological targets, and its incorporation into drug candidates is an active area of research.[5][6] For instance, boronic acid-containing compounds have been investigated as enzyme inhibitors.[6]

Experimental Protocols

Synthesis of Covalent Organic Framework-1 (COF-1)

This protocol describes the synthesis of COF-1 via the self-condensation of this compound.

Materials:

Procedure:

  • In a Pyrex tube, dissolve 250 mg of this compound in 40 mL of a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

  • Seal the tube and heat it at 120°C for 72 hours.

  • After cooling to room temperature, a white solid precipitate of COF-1 will be present at the bottom of the tube.

  • Isolate the solid product by centrifugation.

  • Wash the isolated solid with acetone (2 x 50 mL).

  • Dry the final product overnight at 353 K.

Sonochemical Synthesis of COF-1 (Alternative Method):

  • Prepare the same reaction mixture as in the solvothermal method in a custom horn-type Pyrex reactor.

  • Subject the reaction mixture to ultrasonic treatment for 1 hour at a 50% power level (using a 500 W, 20 kHz sonicator).

  • Isolate the resulting white solid by centrifugation.

  • Wash with acetone (2 x 50 mL).

  • Dry overnight at 353 K.[7]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid, which can be adapted for this compound as the boronic acid component.

Materials:

  • Aryl halide (e.g., bromo-aromatic compound)

  • This compound (or another boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF)

  • Solvent (e.g., Toluene, Dioxane, THF, DMF)

Procedure (Biphasic Condition):

  • In a reaction vessel, combine the halo-aromatic compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equivalents), and a 2 M aqueous solution of Na₂CO₃ (10 mL).

  • Add a solvent mixture, such as toluene/dioxane (4:1, 10 mL).

  • Degas the mixture and then stir it for 4 hours at 85°C under a nitrogen atmosphere.

  • After the reaction is complete, cool the mixture and filter it through Celite.

  • Separate the organic layer from the filtrate and concentrate it.

  • Purify the resulting residue by silica (B1680970) gel column chromatography.[8]

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic processes involving this compound.

G cluster_0 Synthesis of this compound 1_4_Dihalobenzene 1,4-Dihalobenzene Organometallic_Intermediate Organometallic Intermediate (e.g., di-Grignard) 1_4_Dihalobenzene->Organometallic_Intermediate  + Mg or Li (Anhydrous conditions) Boronic_Ester Boronic Ester Intermediate Organometallic_Intermediate->Boronic_Ester  + Trialkyl Borate Trialkyl_Borate Trialkyl Borate 1_4_BDBA This compound Boronic_Ester->1_4_BDBA  + Acidic Hydrolysis

Caption: Classical synthesis route for this compound.

G cluster_1 Synthesis of COF-1 BDBA This compound (BDBA) Self_Condensation Self-Condensation BDBA->Self_Condensation  Heat (120°C) in Mesitylene/Dioxane COF_1 COF-1 (Boroxine-linked) Self_Condensation->COF_1 G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar_Pd_X Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar_Pd_X Transmetalation Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar_Pd_Ar Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0 Product Coupled Product (Ar-Ar') Reductive_Elimination->Product Ar_Pd_X->Transmetalation Ar_Pd_Ar->Reductive_Elimination Ar_X Aryl Halide (Ar-X) Ar_X->Oxidative_Addition Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

References

The Solubility of 1,4-Benzenediboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-benzenediboronic acid in organic solvents. As a critical parameter in process development, formulation, and various chemical applications, understanding the solubility of this compound is paramount. This document consolidates available solubility data, provides detailed experimental protocols for its determination, and offers insights into its expected behavior in different solvent classes.

Core Concepts and Solubility Overview

This compound is a bifunctional organic compound featuring two boronic acid moieties on a benzene (B151609) ring. This structure imparts a degree of polarity and the capacity for hydrogen bonding, which significantly influences its solubility. Boronic acids are known to be challenging in solubility studies due to their tendency to undergo dehydration to form cyclic anhydrides, known as boroxines.[1][2] This transformation can affect the accuracy of solubility measurements.

Quantitative Solubility Data

The table below summarizes the available quantitative solubility data for this compound.

SolventTemperature (°C)Solubility
WaterNot Specified2.5%[3][4][5][6]
MethanolNot SpecifiedSoluble[6]

Note: The term "soluble" indicates that the compound dissolves to a practically useful extent, but specific quantitative values are not provided in the cited sources.

Qualitative Solubility and Expected Trends

Based on the solubility of structurally related compounds like phenylboronic acid, some general trends can be anticipated for this compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][7] The introduction of a second boronic acid group in this compound is expected to increase its polarity and hydrogen bonding potential, which may enhance its solubility in polar solvents compared to phenylboronic acid. Conversely, its solubility in non-polar hydrocarbon solvents is likely to be very low.

Experimental Protocol for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[1][8] This method involves monitoring the temperature at which a known composition of the solute and solvent becomes a single clear solution upon controlled heating.

Materials and Apparatus
  • This compound: High purity grade.

  • Organic Solvents: Anhydrous and high purity.

  • Jacketed Glass Vessel: With a magnetic stirrer.

  • Circulating Thermostat Bath: Capable of controlled temperature ramping.

  • Calibrated Thermometer or Temperature Probe: With a precision of ±0.1 °C.

  • Turbidity Sensor or Luminance Probe: To detect the disappearance of solid particles. Visual observation can also be used.

  • Analytical Balance: With a precision of at least 0.1 mg.

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Observation:

    • Place the vessel in the thermostat bath and begin stirring the mixture at a constant rate.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[8]

  • Turbidity Measurement:

    • Continuously monitor the turbidity of the solution. The point at which the last solid particles disappear and the solution becomes clear is the dissolution temperature.[1][8]

  • Data Collection:

    • Record the temperature at which the solution becomes clear. This is the solubility temperature for that specific composition.

    • Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

G cluster_0 Solubility Assessment Workflow A Define Solvent and Temperature Range B Prepare Sample of Known Composition A->B C Controlled Heating and Stirring B->C D Monitor Turbidity C->D E Record Dissolution Temperature D->E F Repeat for Different Compositions E->F G Construct Solubility Curve F->G

Caption: Workflow for experimental determination of solubility.

Applications in Research and Development

A thorough understanding of the solubility of this compound is crucial for its various applications, including:

  • Suzuki-Miyaura Cross-Coupling Reactions: The choice of solvent significantly impacts reaction kinetics and yield.[6]

  • Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors: Used in the preparation of indolizine (B1195054) derivatives for these applications.[6]

  • Coordination Polymers: Employed in the synthesis of fluorescent and solution-processable coordination polymers.[6]

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1,4-Benzenediboronic acid. Due to its utility as a linker in covalent organic frameworks and its applications in sensor technology and materials science, a thorough understanding of its structural characterization is paramount. This document compiles available ¹H and ¹³C NMR data, details experimental protocols for data acquisition, and presents a visual representation of the molecule's structure for clarity.

¹H and ¹³C NMR Spectral Data

The NMR data for this compound is typically acquired in a deuterated solvent, with Dimethyl Sulfoxide-d₆ (DMSO-d₆) being a common choice due to the compound's solubility.

Proton (¹H) NMR Data

The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's high degree of symmetry.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.2Broad Singlet4HB(OH)₂
~7.78Singlet4HAr-H

The protons of the two boronic acid groups (-B(OH)₂) typically appear as a broad singlet in the downfield region of the spectrum. The four aromatic protons are chemically equivalent and therefore resonate as a single sharp singlet.

Carbon (¹³C) NMR Data

Obtaining a clear ¹³C NMR spectrum for boronic acids can sometimes be challenging. The carbon atom directly attached to the boron atom can experience quadrupolar broadening, which may lead to a weak or unobserved signal. However, the aromatic carbons are typically observable.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~134.5Ar-CH
Not Typically ObservedAr-C-B

The spectrum is dominated by a single peak for the four equivalent aromatic methine carbons (-CH). The quaternary carbon atoms directly bonded to the boron atoms are often difficult to detect due to the quadrupolar relaxation effects of the boron nucleus.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid in dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • The final sample height in the tube should be approximately 4-5 cm.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Approximately 250 ppm, centered around 125 ppm.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

  • Integrate the peaks in the ¹H spectrum.

Molecular Structure and NMR Assignments

The symmetrical nature of this compound is key to interpreting its NMR spectra. The following diagram illustrates the molecular structure and the equivalency of the protons and carbons.

References

An In-depth Technical Guide to the FTIR and Raman Spectra of 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediboronic acid is a bifunctional organoboron compound that serves as a versatile building block in supramolecular chemistry, materials science, and drug development. Its ability to form reversible covalent bonds with diols, including saccharides, has made it a key component in the design of sensors and drug delivery systems. Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides invaluable insight into the molecular structure, bonding, and intermolecular interactions of this compound. This guide offers a detailed examination of the FTIR and Raman spectra of this compound, including experimental protocols, data analysis, and spectral interpretations.

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. Consequently, these two techniques provide complementary information about the vibrational modes of a molecule. For a centrosymmetric molecule like this compound, the rule of mutual exclusion dictates that vibrations that are Raman active are IR inactive, and vice versa.

Experimental Protocols

The acquisition of high-quality FTIR and Raman spectra of solid-state this compound requires careful sample preparation and instrument configuration.

FTIR Spectroscopy of Solid this compound

A common and effective method for obtaining the FTIR spectrum of a solid sample is the potassium bromide (KBr) pellet technique.

Materials:

  • This compound (high purity)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 100°C for several hours to remove any adsorbed water, which has a strong IR absorption and can interfere with the sample spectrum.

  • Sample Preparation: Weigh out approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

  • Grinding: Add the sample and KBr to an agate mortar and grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces high-quality spectra.

  • Pellet Formation: Transfer the ground mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy of Solid this compound

Raman spectroscopy of solid samples is often simpler as it requires minimal sample preparation.

Materials:

  • This compound (high purity)

  • Microscope slide or sample holder

  • Raman spectrometer with a laser source (e.g., 785 nm)

Procedure:

  • Sample Mounting: Place a small amount of the powdered this compound onto a microscope slide.

  • Instrument Setup: Turn on the laser and allow it to stabilize. Calibrate the spectrometer using a known standard, such as a silicon wafer.

  • Focusing: Place the sample slide on the microscope stage and bring the sample into focus using the microscope objective.

  • Spectral Acquisition: Acquire the Raman spectrum. The laser power and exposure time should be optimized to maximize the signal-to-noise ratio while avoiding sample degradation. The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹).

Experimental Workflow Visualization

experimental_workflow FTIR and Raman Spectroscopy Workflow for this compound cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy ftir_prep Sample Preparation: Grind 1-2 mg sample with 100-200 mg dry KBr ftir_press Press into a transparent pellet ftir_prep->ftir_press ftir_sample Acquire Sample Spectrum ftir_press->ftir_sample ftir_bg Acquire Background Spectrum (Blank KBr) ftir_process Background Subtraction and Data Analysis ftir_bg->ftir_process ftir_sample->ftir_process final_analysis Spectral Interpretation and Peak Assignment ftir_process->final_analysis raman_prep Sample Preparation: Place small amount of powder on a slide raman_focus Focus Laser on Sample raman_prep->raman_focus raman_calib Calibrate Spectrometer (e.g., with Silicon) raman_acquire Acquire Raman Spectrum raman_calib->raman_acquire raman_focus->raman_acquire raman_process Baseline Correction and Data Analysis raman_acquire->raman_process raman_process->final_analysis start High-Purity This compound start->ftir_prep start->raman_prep

Caption: Workflow for obtaining and analyzing FTIR and Raman spectra.

Data Presentation: Vibrational Band Assignments

The following table summarizes the expected and observed vibrational frequencies for this compound. The assignments are based on characteristic group frequencies for boronic acids and aromatic compounds. Due to the centrosymmetric nature of the molecule, some modes are expected to be exclusively active in either IR or Raman.

Wavenumber (cm⁻¹)Intensity (FTIR)Intensity (Raman)Assignment (Vibrational Mode)
~3300-3200Strong, BroadWeakO-H stretching (hydrogen-bonded)
~3080-3030MediumMediumAromatic C-H stretching
~1610MediumStrongAromatic C=C stretching
~1500MediumMediumAromatic C=C stretching
~1400StrongMediumB-O stretching (asymmetric)
~1350StrongMediumO-H in-plane bending
~1180MediumWeakAromatic C-H in-plane bending
~1090MediumStrongBenzene (B151609) ring breathing mode (symmetric)
~1010MediumWeakC-B stretching
~840StrongWeakAromatic C-H out-of-plane bending (para-disubstituted)
~730MediumMediumO-B-O bending
~640MediumMediumB-O-H out-of-plane bending

Analysis and Interpretation of Spectra

FTIR Spectrum

The FTIR spectrum of this compound is dominated by features arising from the boronic acid functional groups and the benzene ring.

  • O-H Stretching Region (3300-3200 cm⁻¹): A prominent, broad absorption band is expected in this region, characteristic of the O-H stretching vibrations of the boronic acid groups. The broadening is a result of extensive intermolecular hydrogen bonding, a defining feature of boronic acids in the solid state.

  • Aromatic C-H Stretching (3080-3030 cm⁻¹): Sharp, medium-intensity bands in this region are attributed to the stretching vibrations of the C-H bonds on the benzene ring.

  • B-O Stretching and O-H Bending (1400-1300 cm⁻¹): A strong and complex set of bands is typically observed in this region. The asymmetric B-O stretching vibration gives rise to a particularly intense absorption around 1400 cm⁻¹. This region also contains contributions from the in-plane bending of the O-H groups.

  • Aromatic Ring Vibrations (1610, 1500 cm⁻¹): Medium intensity peaks corresponding to the C=C stretching vibrations within the benzene ring are expected.

  • C-B Stretching (~1010 cm⁻¹): The stretching vibration of the carbon-boron bond is expected to give a medium intensity peak.

  • Out-of-Plane Bending (below 900 cm⁻¹): A strong band around 840 cm⁻¹ is characteristic of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring. The out-of-plane B-O-H bending vibrations are also found in the lower frequency region.

Raman Spectrum

The Raman spectrum provides complementary information, with strong signals often observed for symmetric vibrations and non-polar bonds.

  • Aromatic Ring Vibrations: The Raman spectrum is expected to be rich in bands corresponding to the vibrations of the benzene ring. The symmetric ring breathing mode, which involves the entire ring expanding and contracting, is typically very strong in the Raman spectrum of benzene derivatives and is expected around 1090 cm⁻¹. The aromatic C=C stretching modes around 1610 cm⁻¹ are also expected to be strong.

  • Symmetric Vibrations: Due to the molecule's high symmetry, vibrations that maintain the center of symmetry will be Raman active and IR inactive. This includes the symmetric stretching of the two C-B bonds and the symmetric vibrations of the two boronic acid groups.

  • O-H Stretching: The O-H stretching vibration is typically weak in the Raman spectrum.

Conclusion

FTIR and Raman spectroscopy are powerful, non-destructive techniques for the characterization of this compound. Together, they provide a comprehensive vibrational fingerprint of the molecule, allowing for the confirmation of its structure, identification of its functional groups, and elucidation of intermolecular interactions such as hydrogen bonding. The complementary nature of these two techniques, particularly for a centrosymmetric molecule, allows for a more complete vibrational analysis. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize these spectroscopic methods in their work with this compound and related compounds.

Unveiling the Supramolecular Architecture of 1,4-Benzenediboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 1,4-benzenediboronic acid, a fundamental building block in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and materials engineering who are interested in the principles of crystal engineering and the application of boronic acids in creating ordered solid-state structures.

Introduction

This compound is a bifunctional organic compound that has garnered significant attention for its role in the construction of covalent organic frameworks (COFs), polymers, and sensors. Its ability to form robust, directional hydrogen bonds through its boronic acid moieties makes it an exemplary model for studying self-assembly and crystal engineering. This guide details the definitive crystal structure of this compound, presenting the crystallographic data and the experimental protocols used for its determination.

Crystal Structure and Molecular Packing

The crystal structure of this compound reveals a sophisticated network of intermolecular interactions. The primary structural motif is the formation of a centrosymmetric dimer, where two molecules are linked through a pair of O–H···O hydrogen bonds between their boronic acid groups. These dimers then self-assemble into linear chains. These chains are further organized into two-dimensional sheets through secondary hydrogen-bonding interactions. This hierarchical assembly showcases the directional nature of hydrogen bonds in dictating the supramolecular architecture.

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters defining the unit cell and crystal symmetry are summarized in the table below. This information is crucial for computational modeling, polymorphism studies, and the design of new materials.

Parameter Value
CCDC Number248778
Empirical FormulaC₆H₈B₂O₄
Formula Weight165.75
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.556(3)
b (Å)7.042(3)
c (Å)9.083(4)
α (°)100.99(2)
β (°)108.08(2)
γ (°)100.08(2)
Volume (ų)373.1(3)
Z2
Temperature (K)150(2)
Radiation typeMo Kα
Wavelength (Å)0.71073

Experimental Protocols

The determination of the crystal structure of this compound involved a precise set of experimental procedures, from crystal growth to data analysis.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained through slow evaporation. The commercially available compound was dissolved in a mixture of dimethylformamide (DMF) and water. This solution was left undisturbed at room temperature, allowing for the gradual formation of well-defined crystals over a period of several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at a low temperature to minimize thermal vibrations and obtain high-resolution data. The structure was solved using direct methods and refined by full-matrix least-squares on F². The software used for data collection, solution, and refinement included SMART, SAINT, and the SHELXTL program suite.

The experimental workflow for determining the crystal structure is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination dissolution Dissolve 1,4-BDBA in DMF/Water evaporation Slow Evaporation at Room Temperature dissolution->evaporation crystal_formation Formation of Single Crystals evaporation->crystal_formation crystal_mounting Mount Crystal on Goniometer crystal_formation->crystal_mounting data_collection Collect Diffraction Data (Mo Kα, 150 K) crystal_mounting->data_collection structure_solution Solve Structure (Direct Methods - SHELXTL) data_collection->structure_solution refinement Refine Structure (Full-matrix least-squares on F²) structure_solution->refinement validation Validate Final Crystal Structure refinement->validation

Experimental workflow for crystal structure determination.

Signaling Pathways and Biological Activity

Currently, there is no established evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary applications are in materials science and as a linker in chemical synthesis. Boronic acids, as a class, are known to interact with diols, a property that has been exploited in the design of sensors for carbohydrates and in some therapeutic agents. However, a defined signaling cascade initiated by this compound has not been identified.

Conclusion

This guide has provided a comprehensive overview of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the field. The well-defined hydrogen-bonding network observed in its solid state underscores its importance as a model compound for understanding and designing complex supramolecular architectures. Future work may explore the co-crystallization of this molecule with other functional components to create novel materials with tailored properties.

synonyms for 1,4-benzenediboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,4-Benzenediboronic Acid and its Applications

For researchers, scientists, and professionals in drug development, this compound is a versatile molecule with significant applications in organic synthesis and materials science. This guide provides a comprehensive overview of its synonyms, key identifiers, and a detailed experimental protocol for one of its prominent applications: the synthesis of Covalent Organic Frameworks (COFs).

Synonyms and Identifiers

This compound is known by several alternative names in scientific literature and chemical supplier catalogs. A clear understanding of these synonyms is crucial for exhaustive literature searches and procurement.

Synonym Abbreviation CAS Number PubChem CID MDL Number
1,4-Phenylenediboronic acidBDBA4612-26-4[1][2]230478[1][3]MFCD00236018[1][4]
p-Phenylenediboronic acid-4612-26-4[4][5]230478MFCD00236018
1,4-Phenylenebisboronic acid-4612-26-4[4][6]230478MFCD00236018
Benzene-1,4-diboronic acid-4612-26-4[4][7]230478MFCD00236018
(4-Boronophenyl)boronic acid-4612-26-4[7]230478-
p-Benzenediboronic acid-4612-26-4[4][7]230478-
NSC 25410-4612-26-4[4][7]--

Experimental Protocol: Synthesis of Covalent Organic Framework-1 (COF-1)

This compound is a key building block in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.[1] The following protocol details the synthesis of COF-1 via the self-condensation of this compound.[1][6]

Materials:

Equipment:

  • Pyrex reactor (custom-made, horn type)

  • Sonicator unit (e.g., VCX500, SONICS, USA)

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a custom-made horn-type Pyrex reactor, combine 250 mg of this compound (BDBA).[6]

    • Add 40 mL of a 1:1 (v/v) solution of mesitylene and 1,4-dioxane.[6]

  • Sonochemical Synthesis:

    • Fit the Pyrex reactor to a sonicator unit.

    • Subject the reaction mixture to ultrasonic treatment for 1 hour.[6]

  • Isolation and Purification:

    • A white solid will form at the bottom of the reactor.

    • Isolate the solid product by centrifugation.[6]

    • Wash the isolated solid with acetone (2 x 50 mL).[6]

  • Drying:

    • Dry the purified product overnight at 353 K (80 °C).[6]

Visualizing the Synthesis of COF-1

The synthesis of COF-1 from this compound involves a self-condensation reaction to form boroxine (B1236090) rings, which then link to create the porous, crystalline framework. This process can be visualized as a workflow.

G Workflow for the Synthesis of COF-1 cluster_reactants Reactants cluster_process Synthesis cluster_purification Purification cluster_product Final Product BDBA This compound (BDBA) Sonication Ultrasonic Treatment (1h) BDBA->Sonication Addition Solvent Mesitylene/Dioxane (1:1 v/v) Solvent->Sonication Addition Centrifugation Centrifugation Sonication->Centrifugation Isolation Washing Washing with Acetone Centrifugation->Washing COF1 Covalent Organic Framework-1 (COF-1) Washing->COF1 Drying (353K)

Caption: Workflow for the synthesis of COF-1.

Signaling Pathways

While this compound itself is not directly implicated in specific biological signaling pathways in the reviewed literature, boronic acids, in general, are a class of compounds with diverse biological activities. Some boronic acid-containing molecules are known to act as enzyme inhibitors. Research into the effects of boric acid on cellular processes has indicated involvement in pathways such as the MAPK signaling pathway, which regulates cell proliferation, apoptosis, and immune function in splenic lymphocytes of rats.[8] However, it is important to note that these findings are for boric acid and not directly translatable to this compound without specific investigation. The primary application of this compound remains in the realm of materials science and as a linker in organic synthesis.

References

An In-depth Technical Guide to the Health and Safety of 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1,4-benzenediboronic acid (CAS No. 4612-26-4), a compound utilized in organic synthesis and materials science. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute oral toxicity.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][2]

  • Acute Toxicity, Oral: Category 4[3][4]

Signal Word: Warning[1][4]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][5]

  • H302: Harmful if swallowed.[3][4]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

    • P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P271: Use only outdoors or in a well-ventilated area.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • P330: Rinse mouth.[4]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

    • P405: Store locked up.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₈B₂O₄[3][7][8]
Molecular Weight 165.75 g/mol [2][3][7]
Appearance White to light yellow crystalline powder[9]
Melting Point >300 °C[9] (>350 °C (lit.))[4][7][8]
Boiling Point 420.1 ± 55.0 °C at 760 mmHg[7]
Density 1.3 ± 0.1 g/cm³[7]
Solubility Soluble in water (2.5%)[8]
Flash Point 207.9 ± 31.5 °C[7]

Toxicological Information

While comprehensive toxicological data is not available, the existing information indicates that this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][4] The toxicological properties have not been fully investigated.[9]

Exposure RouteEffect
Oral Harmful if swallowed.[4]
Inhalation May cause respiratory irritation.[1]
Skin Contact Causes skin irritation.[1]
Eye Contact Causes serious eye irritation.[1]

Experimental Protocols: Specific experimental protocols for the toxicological studies of this compound are not detailed in the provided search results. The hazard classifications are based on aggregated data from suppliers and regulatory bodies.

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure. The following diagram outlines the recommended procedures.

First_Aid_Measures cluster_Exposure Exposure to this compound cluster_Procedures First-Aid Procedures cluster_Ingestion cluster_Inhalation cluster_Skin cluster_Eye Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Inhalation Inhalation Move_to_Fresh_Air Move person to fresh air. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Immediately remove all contaminated clothing. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Eye_Contact->Rinse_Eyes Seek_Medical_Attention_Ingestion Seek immediate medical attention. Rinse_Mouth->Seek_Medical_Attention_Ingestion Keep_Comfortable Keep at rest in a position comfortable for breathing. Move_to_Fresh_Air->Keep_Comfortable Artificial_Respiration If not breathing, give artificial respiration. Keep_Comfortable->Artificial_Respiration If necessary Seek_Medical_Attention_Inhalation Seek medical attention if feeling unwell. Keep_Comfortable->Seek_Medical_Attention_Inhalation Artificial_Respiration->Seek_Medical_Attention_Inhalation Wash_Skin Wash skin with plenty of soap and water. Remove_Clothing->Wash_Skin Seek_Medical_Attention_Skin Get medical advice/attention if skin irritation occurs. Wash_Skin->Seek_Medical_Attention_Skin Remove_Contacts Remove contact lenses, if present and easy to do. Continue rinsing. Rinse_Eyes->Remove_Contacts Seek_Medical_Attention_Eye Get medical advice/attention if eye irritation persists. Remove_Contacts->Seek_Medical_Attention_Eye

Caption: First-aid procedures for exposure to this compound.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin and eyes.[10]

  • Avoid formation of dust and aerosols.[10]

  • Use only in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a well-ventilated place.[1][5]

  • Keep the container tightly closed.[1][5]

  • Store locked up.[1]

  • Store under an inert atmosphere.[10]

  • Protect from light.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[2][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][5]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response_Workflow cluster_Initial_Actions Initial Spill Response cluster_Containment_Cleanup Containment and Cleanup cluster_Final_Steps Final Steps Ensure_Ventilation Ensure adequate ventilation. Evacuate_Area Evacuate unnecessary personnel. Ensure_Ventilation->Evacuate_Area Wear_PPE Wear appropriate PPE. Evacuate_Area->Wear_PPE Avoid_Dust Avoid dust formation. Wear_PPE->Avoid_Dust Contain_Spill Cover drains to prevent entry. Avoid_Dust->Contain_Spill Collect_Material Sweep or shovel material into a suitable container for disposal. Contain_Spill->Collect_Material Clean_Area Clean the affected area. Collect_Material->Clean_Area Dispose_Waste Dispose of waste in accordance with local, state, and federal regulations. Clean_Area->Dispose_Waste

References

Methodological & Application

Application Note: Synthesis of Covalent Organic Framework-1 (COF-1)

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides a detailed protocol for the synthesis of Covalent Organic Framework-1 (COF-1) via the self-condensation of 1,4-benzenediboronic acid (BDBA). COF-1 is a crystalline, porous organic material with a two-dimensional layered structure.[1] This protocol outlines two common synthesis methods: a standard solvothermal synthesis and a rapid sonochemical synthesis.[2][3] Included are comprehensive procedures for synthesis, purification, and activation, along with a summary of expected characterization data. This guide is intended for researchers in materials science and chemistry.

Introduction

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers constructed from light elements linked by strong covalent bonds.[4] Their well-defined structures, high surface areas, and tunable porosity make them promising candidates for applications in gas storage, separation, and catalysis.[3][5] COF-1, first reported by Yaghi and co-workers, is synthesized through the self-condensation of this compound (BDBA), which forms boroxine (B1236090) rings to create a 2D hexagonal network.[5][6][7] This document presents detailed procedures for the reliable synthesis and activation of COF-1.

Reaction Scheme

COF1_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product BDBA This compound (BDBA) Reaction Self-Condensation BDBA->Reaction COF1 COF-1 Reaction->COF1 Conditions Solvothermal or Sonochemical Conditions->Reaction

Figure 1: General reaction scheme for the synthesis of COF-1 from this compound.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of COF-1

This method involves heating the reactants in a sealed vessel to promote crystallization.

1. Materials and Reagents:

2. Procedure:

  • In a Pyrex tube, combine this compound (BDBA) with a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane.

  • The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved gases.

  • The tube is then flame-sealed under vacuum.

  • Heat the sealed tube at 120°C for 72 hours.[3]

  • After cooling to room temperature, a white solid precipitate will be observed.

  • Isolate the solid by filtration or centrifugation.

  • Wash the product thoroughly with anhydrous acetone to remove any unreacted monomers and residual solvent. This can be done via Soxhlet extraction or repeated washing and centrifugation cycles.

  • Dry the resulting white powder under vacuum.

3. Activation:

  • Place the dried COF-1 powder in a vacuum oven.

  • Heat the sample at a temperature between 150°C and 423 K under high vacuum for at least 12 hours to remove any guest molecules from the pores.

Protocol 2: Sonochemical Synthesis of COF-1

This method utilizes ultrasound to accelerate the synthesis process.[2]

1. Materials and Reagents:

  • This compound (BDBA)

  • Mesitylene

  • 1,4-Dioxane

  • Acetone

  • Horn-type Pyrex reactor

  • Sonicator unit

2. Procedure:

  • Place 250 mg of this compound (BDBA) in a horn-type Pyrex reactor.[2]

  • Add 40 mL of a 1:1 (v/v) solution of mesitylene and 1,4-dioxane.[2]

  • Subject the reaction mixture to ultrasonic treatment for 1 hour.[2]

  • A white solid will form at the bottom of the reactor.[2]

  • Isolate the solid by centrifugation.[2]

  • Wash the product with acetone (e.g., 2 x 50 mL).[2]

  • Dry the final product overnight at 353 K.[2]

3. Activation:

  • The prepared COF-1 can be activated by heating under vacuum at 423 K for 12 hours to ensure the removal of any solvent molecules trapped within the pores.[8]

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Activation cluster_characterization Characterization Reactant 1. Mix BDBA in Mesitylene/Dioxane (1:1) Solvothermal 2a. Solvothermal (120°C, 72h) Reactant->Solvothermal Sonochemical 2b. Sonochemical (1h, RT) Reactant->Sonochemical Isolate 3. Isolate Solid (Centrifuge/Filter) Solvothermal->Isolate Sonochemical->Isolate Wash 4. Wash with Acetone Isolate->Wash Dry 5. Dry under Vacuum Wash->Dry Activate 6. Activate (Heat under Vacuum) Dry->Activate Characterize 7. Analyze Product (PXRD, BET, etc.) Activate->Characterize

Figure 2: Detailed workflow for the synthesis and processing of COF-1.

Data Presentation

The following table summarizes the typical parameters and expected results for the synthesis of COF-1.

ParameterSolvothermal MethodSonochemical MethodReference
Reactant This compound (BDBA)This compound (BDBA)[2][3]
Solvent System Mesitylene/1,4-Dioxane (1:1 v/v)Mesitylene/1,4-Dioxane (1:1 v/v)[2][3]
Reaction Temp. 120°CRoom Temperature[2][3]
Reaction Time 72 hours1 hour[2][3]
Activation Heating under vacuumHeating under vacuum (e.g., 423 K, 12h)[8]
Appearance White crystalline powderWhite solid[2]
BET Surface Area Up to 107.9 m²/g (varies with conditions)Not explicitly stated, but porous[9][10]
Pore Diameter ~1.5 nm (theoretical)~1.5 nm (theoretical)[6]

Characterization

To confirm the successful synthesis of crystalline, porous COF-1, the following characterization techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): To verify the crystallinity and identify the characteristic diffraction peaks of the COF-1 structure.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and porosity from N₂ adsorption-desorption isotherms.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of boroxine rings and the consumption of boronic acid groups.[7]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and volatile.

  • The flame-sealing of glass tubes should be performed by trained personnel.

  • Use a blast shield when heating sealed tubes under pressure.

References

Application Notes and Protocols: 1,4-Benzenediboronic Acid as a Linker for Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,4-benzenediboronic acid (BDBA) as a versatile linker in the synthesis of Covalent Organic Frameworks (COFs). These materials, with their high porosity, large surface areas, and tunable structures, are promising candidates for a range of applications, particularly in drug delivery.

Introduction to this compound in COF Synthesis

This compound is a key building block in the construction of boronate ester-linked and boroxine-linked COFs. Its linear and rigid structure, coupled with the reversible nature of boronic acid condensation reactions, facilitates the formation of highly crystalline and porous two-dimensional (2D) and three-dimensional (3D) frameworks. The resulting COFs exhibit exceptional thermal stability and chemical resistance, making them suitable for various applications.

One of the pioneering examples is COF-1, formed through the self-condensation of BDBA.[1] Another prominent example is COF-5, synthesized via the co-condensation of BDBA and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). These foundational structures have paved the way for the development of a wide array of BDBA-based COFs with tailored properties for applications in gas storage, catalysis, and biomedicine.[2][3]

Quantitative Data of BDBA-Based COFs

The properties of COFs are highly dependent on their synthesis conditions and building blocks. The following table summarizes key quantitative data for several COFs synthesized using this compound as a linker.

COF NameOther Linker(s)Synthesis MethodBET Surface Area (m²/g)Pore Size (nm)Reference
COF-1 Self-condensationSolvothermal7111.5
COF-5 HHTPSolvothermal15902.7
AEM-COF-1 AEM-1Solvothermal14453.4
AEM-COF-2 AEM-2Solvothermal14873.9
DBA-COF-1 DBA[4]Solvothermal19523.2
DBA-COF-2 DBA[5]Solvothermal9843.6

Experimental Protocols

Synthesis of COF-1 via Solvothermal Method

This protocol describes the synthesis of COF-1 through the self-condensation of this compound.

Materials:

Procedure:

  • In a Pyrex tube, add this compound.

  • Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane to the tube.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.[2]

  • After cooling to room temperature, a white crystalline solid should be present.

  • Isolate the solid by centrifugation.

  • Wash the solid thoroughly with anhydrous acetone.

  • Dry the product under vacuum to yield COF-1.

Synthesis of COF-5 via Sonochemical Method

This protocol details a rapid, sonochemical synthesis of COF-5.

Materials:

  • This compound (BDBA) (177 mg)

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (242 mg)

  • Mesitylene (20 mL)

  • 1,4-Dioxane (20 mL)

  • Acetone

  • Horn type Pyrex reactor

  • Sonicator unit (e.g., VCX500, SONICS, 500 W, 20 kHz)

Procedure:

  • Combine BDBA and HHTP in the Pyrex reactor.

  • Add the 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

  • Subject the mixture to ultrasonic treatment for 0.5 to 2 hours at a power level of 40-100%.

  • A gray-purple solid powder will form at the bottom of the reactor.

  • Isolate the solid by centrifugation.

  • Wash the product with acetone (2 x 50 mL).

  • Dry the final COF-5 product overnight at 353 K.[6]

Protocol for Drug Loading and Release with Ibuprofen (B1674241)

This protocol provides a general method for loading a model drug, ibuprofen, into a COF and studying its release profile. While this protocol is generalized, specific parameters may need to be optimized for BDBA-based COFs.

Materials:

  • Synthesized and activated COF (e.g., COF-1 or COF-5)

  • Ibuprofen

  • Hexane (B92381)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Drug Loading:

  • Suspend 50 mg of the activated COF in 5 mL of a 0.1 M solution of ibuprofen in hexane.

  • Stir the suspension for 6 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Isolate the drug-loaded COF by vacuum filtration.

  • Wash the loaded COF with fresh hexane to remove any surface-adsorbed drug.

  • Dry the sample at room temperature. The amount of loaded drug can be determined by thermogravimetric analysis (TGA) or by analyzing the concentration of the filtrate.

Drug Release:

  • Place 10 mg of the ibuprofen-loaded COF in a vial containing 2 mL of PBS (pH 7.4) at 37 °C.

  • At predetermined time intervals, withdraw the PBS and replace it with 2 mL of fresh PBS.

  • Determine the concentration of ibuprofen in the withdrawn PBS using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength and using a pre-established calibration curve.

  • Continue the release study until the drug concentration in the withdrawn buffer is negligible.

Characterization of BDBA-Based COFs

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the synthesized COF. Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of boronate ester or boroxine (B1236090) linkages and the disappearance of starting material functional groups. Gas Adsorption-Desorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution. Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF and quantify the amount of loaded drug. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the COF.

Visualized Workflows and Concepts

G cluster_synthesis COF Synthesis Workflow start Start reagents Mix BDBA and Linker in Solvent start->reagents reaction Solvothermal or Sonochemical Reaction reagents->reaction isolation Isolate Solid (Centrifugation/Filtration) reaction->isolation washing Wash with Solvent (e.g., Acetone) isolation->washing drying Dry under Vacuum washing->drying characterization Characterize COF (PXRD, FTIR, BET) drying->characterization end_synthesis End characterization->end_synthesis

Caption: Workflow for the synthesis and characterization of BDBA-based COFs.

G cluster_drug_delivery Drug Delivery Workflow start_dd Start loading Load Drug (e.g., Ibuprofen) into Activated COF start_dd->loading isolation_dd Isolate and Wash Drug-Loaded COF loading->isolation_dd release Incubate in PBS (pH 7.4, 37°C) isolation_dd->release sampling Collect Supernatant at Time Intervals release->sampling analysis Analyze Drug Concentration (UV-Vis) sampling->analysis end_dd End analysis->end_dd

Caption: Experimental workflow for drug loading and in vitro release studies.

G cluster_targeting Conceptual Diagram: Targeted Drug Delivery to a Cancer Cell COF_drug Drug-Loaded COF (with targeting ligand) receptor Cancer Cell Receptor COF_drug->receptor Binding endocytosis Endocytosis receptor->endocytosis cancer_cell Cancer Cell drug_release Drug Release (e.g., pH-triggered) endocytosis->drug_release apoptosis Therapeutic Effect (e.g., Apoptosis) drug_release->apoptosis

Caption: Conceptual overview of targeted drug delivery using functionalized COFs.

References

Application Notes and Protocols for Solvothermal Synthesis of Covalent Organic Frameworks (COFs) using Diboronic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the solvothermal synthesis of Covalent Organic Frameworks (COFs) utilizing diboronic acid linkers. The unique properties of these materials, including high porosity, crystallinity, and tunable functionality, make them promising candidates for a range of applications, from gas storage to targeted drug delivery.

Introduction to Diboronic Acid-Linked COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] The use of diboronic acid linkers is a foundational approach in COF synthesis. These linkers can undergo self-condensation to form boroxine (B1236090) rings or co-condensation with polyol linkers, such as catechols, to form boronate esters.[2] The reversible nature of these B-O linkages allows for error-checking during the synthesis, which contributes to the formation of highly crystalline materials.[3] Solvothermal synthesis, a method involving heating the precursor mixture in a sealed vessel, is the most common technique for producing high-quality, crystalline COFs.[3][4]

While boroxine and boronate ester-linked COFs exhibit excellent thermal stability and high surface areas, their hydrolytic stability can be a limitation for certain applications.[2][3] However, strategies such as incorporating hydrophobic functionalities into the pore walls can enhance their resistance to hydrolysis.[3] For drug delivery applications, the tunable pore sizes and the potential for functionalization of the COF backbone with boronic acids offer exciting possibilities for controlled loading and release of therapeutic agents.[5][6]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of COF-1

This protocol details the synthesis of COF-1 from the self-condensation of 1,4-benzenediboronic acid (BDBA), forming a boroxine-linked framework.

Materials:

Procedure:

  • In a Pyrex tube, add this compound (BDBA).

  • Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane to the tube.

  • Flash-freeze the tube in liquid nitrogen and degas by performing at least three freeze-pump-thaw cycles to ensure an inert atmosphere.[5]

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.[7]

  • After cooling to room temperature, a crystalline solid should be present.

  • Isolate the solid product by filtration.

  • Wash the solid thoroughly with anhydrous acetone to remove any unreacted monomers and residual solvent.[5]

  • Dry the final product under vacuum to yield COF-1 as a white powder.

Protocol 2: Solvothermal Synthesis of COF-5

This protocol describes the synthesis of COF-5 through the co-condensation of this compound (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) to form a boronate ester-linked framework.

Materials:

  • This compound (BDBA)

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone (ACS grade)

  • Pyrex tube

  • Liquid nitrogen

  • Vacuum pump

  • Schlenk line

  • Oven

Procedure:

  • In a Pyrex tube, add this compound (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) in a stoichiometric ratio.

  • Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane to the tube.

  • Flash-freeze the reaction mixture in liquid nitrogen and degas by performing at least three freeze-pump-thaw cycles.[5]

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.[7]

  • Allow the tube to cool to room temperature. An orange crystalline solid should be observed.

  • Isolate the solid by filtration.

  • Wash the collected solid extensively with anhydrous acetone.[5]

  • Dry the product under vacuum to obtain COF-5.

Data Presentation

The following table summarizes key quantitative data for several COFs synthesized using diboronic acid linkers, highlighting their porosity and surface area.

COF NameLinkage TypeMonomersBET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)
COF-1 BoroxineThis compound (BDBA)711 - 9801.5~0.7
COF-5 Boronate EsterBDBA, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)1590 - 21222.7~1.2
COF-18Å Boronate EsterBDBA, HHTP with alkyl chains12631.80.65
3D-COF-102 Boronate Ester3D boronic acid and diol linkers3472--
3D-COF-103 Boronate Ester3D boronic acid and diol linkers4210--

Note: The reported values can vary depending on the specific synthesis and activation conditions.

Visualization of Experimental Workflow and COF Formation

The following diagrams illustrate the general workflow for the solvothermal synthesis of COFs and the formation of boroxine and boronate ester linkages.

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up Monomers 1. Monomer Selection (e.g., Diboronic Acid, Diol) Solvent 2. Solvent Addition (e.g., Mesitylene/Dioxane) Monomers->Solvent Degas 3. Degassing (Freeze-Pump-Thaw) Solvent->Degas Seal 4. Sealing Under Vacuum Degas->Seal Heat 5. Heating (e.g., 120°C, 72h) Seal->Heat Cool 6. Cooling to Room Temp. Heat->Cool Filter 7. Filtration Cool->Filter Wash 8. Washing with Solvent (e.g., Acetone) Filter->Wash Dry 9. Drying Under Vacuum Wash->Dry Final_COF Crystalline COF Powder Dry->Final_COF Characterization (PXRD, BET, etc.)

Caption: General workflow for the solvothermal synthesis of COFs.

G cluster_boroxine Boroxine Linkage Formation cluster_boronate Boronate Ester Linkage Formation BDBA 3 x Diboronic Acid Boroxine Boroxine Ring (COF-1) BDBA->Boroxine - 3 H₂O BA Diboronic Acid Boronate Boronate Ester (COF-5) BA->Boronate Diol Diol (e.g., HHTP) Diol->Boronate - 2 H₂O

Caption: Formation of boroxine and boronate ester linkages in COFs.

Applications in Drug Development

The unique structural features of diboronic acid-linked COFs make them highly attractive for applications in drug development.

  • High Drug Loading Capacity: The porous nature and high surface area of these COFs allow for the encapsulation of significant quantities of therapeutic agents.[2]

  • Controlled Release: The pore size and internal surface chemistry can be tailored to control the release kinetics of the loaded drug molecules.[5] For instance, the introduction of specific functional groups within the pores can modulate drug-framework interactions.

  • Targeted Delivery: Boronic acids are known to interact with diols, such as sialic acid, which is often overexpressed on the surface of cancer cells.[6] This provides a potential mechanism for targeting drug-loaded COFs to diseased tissues.

  • Stimuli-Responsive Systems: The boronate ester linkage is susceptible to changes in pH. This property can be exploited to design drug delivery systems that release their cargo in the acidic microenvironment of tumors or within specific cellular compartments.[6]

Considerations for Drug Delivery Applications:

  • Biocompatibility: The biocompatibility of the COF and its degradation products is a critical consideration for in vivo applications.

  • Stability: As mentioned, the hydrolytic stability of boronate ester linkages can be a challenge in aqueous physiological environments. Strategies to enhance stability, such as the incorporation of hydrophobic groups, are an active area of research.[3]

  • Particle Size Control: The particle size of the COF material can influence its biodistribution and cellular uptake. Synthesis methods that allow for control over particle size are therefore highly desirable.

By leveraging the principles of reticular chemistry, researchers can design and synthesize diboronic acid-linked COFs with precisely controlled structures and functionalities, opening up new avenues for the development of advanced drug delivery systems.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. A key application of this reaction is in polymerization, particularly in the synthesis of conjugated polymers which are essential materials in the development of organic electronics, including organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors.

1,4-Benzenediboronic acid and its esters, such as this compound bis(pinacol) ester, are fundamental building blocks in the synthesis of poly(p-phenylene)s (PPPs) and other related conjugated polymers through Suzuki polycondensation.[1][2] This process involves the sequential coupling of the diboronic acid monomer with a dihaloaromatic comonomer, catalyzed by a palladium complex. The properties of the resulting polymer, such as molecular weight and polydispersity, are highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent.[3]

These application notes provide detailed protocols for the use of this compound and its bis(pinacol) ester in Suzuki-Miyaura cross-coupling polymerization reactions, along with a summary of the effects of various reaction parameters on the properties of the resulting polymers.

Data Presentation

The following tables summarize the impact of different catalysts, bases, and solvents on the outcomes of Suzuki-Miyaura polymerization of this compound or its derivatives with dihaloaromatic compounds.

Table 1: Effect of Catalyst System on Poly(p-phenylene) Synthesis

Catalyst SystemLigandObservationsReference
Pd(PPh₃)₄TriphenylphosphineA commonly used catalyst for Suzuki polycondensation.[4]
Pd(OAc)₂ / P(o-tol)₃Tri(o-tolyl)phosphineA Pd(II) catalytic system that can lead to high molecular weight polymers.[3]
Pd₂(dba)₃ / SPhosSPhosEffective for achieving high turnover and can lead to high molecular weight products, though side reactions like cyclization can occur.[5]
Pd(OAc)₂ / RuPhosRuPhosUsed in Suzuki catalyst transfer polymerization to produce poly(p-phenylene) with controlled molecular weight.[1]
PdCl₂(dppf)dppfAnother common Pd(II) catalyst used in Suzuki couplings.[3]

Table 2: Influence of Base and Solvent on Suzuki Polycondensation

BaseSolvent SystemTemperature (°C)Key OutcomesReference
K₂CO₃ (aq)Toluene (B28343) / DMF120 (Microwave)Effective for rapid polymerization, leading to high yields (>95%).[4]
K₃PO₄ (aq)Tetrahydrofuran (THF)24Used in catalyst transfer polymerization for controlled synthesis of poly(p-phenylene).[1]
K₂CO₃ (aq)Toluene / H₂O80-100A standard biphasic system for Suzuki polycondensation.[6]
KHCO₃ (aq)Tetrahydrofuran / H₂ORefluxA medium-strength base that can influence polymer molecular weight.[3]
KOH (aq)Toluene / H₂ORefluxA strong base that can affect the outcome of the polymerization.[3]

Table 3: Representative Molecular Weight Data for Polyfluorene Synthesis via Suzuki Polymerization

CatalystBaseSolventMₙ ( kg/mol )PDIYield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O15.62.185[3]
Pd₂(dba)₃/P(o-Tol)₃K₂CO₃Toluene/H₂O25.82.392[3]
Pd(OAc)₂/P(o-tol)₃K₂CO₃Toluene/H₂O36.52.595[3]
PdCl₂(dppf)K₂CO₃Toluene/H₂O28.92.490[3]

Note: This data is for polyfluorene synthesis, which is a related conjugated polymer, to illustrate the impact of the catalyst on molecular weight.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Cross-Coupling Polymerization

This protocol describes the synthesis of a poly(naphthalene-diamine-phenylene) derivative using a microwave reactor.

Materials:

  • 1,4-Dibromonaphthalene-2,3-diamine (1.0 mmol, 316.0 mg)

  • This compound bis(pinacol) ester (1.0 mmol, 330.0 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

  • Anhydrous Toluene (6 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

  • 2M aqueous Potassium Carbonate (K₂CO₃) solution (2.0 mL), degassed

  • Methanol (B129727) (200 mL)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Monomer Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add 1,4-dibromonaphthalene-2,3-diamine, this compound bis(pinacol) ester, and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 15-20 minutes to remove oxygen.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene and anhydrous DMF to the vial. Subsequently, add the degassed 2M aqueous K₂CO₃ solution.

  • Microwave Reaction: Place the sealed vial in the microwave reactor. Set the reaction conditions to 120°C for 60 minutes with magnetic stirring.

  • Reaction Quenching and Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing vigorously stirring methanol. The polymer will precipitate as a solid.

  • Polymer Isolation: Collect the crude polymer by vacuum filtration. Wash the solid sequentially with deionized water (3 x 50 mL) and methanol (3 x 50 mL) to remove residual salts and catalyst.

  • Drying: Dry the polymer under vacuum to a constant weight.

Protocol 2: Conventional Suzuki Polycondensation for Poly(p-phenylene)

This protocol provides a general procedure for the synthesis of poly(p-phenylene) via conventional heating.

Materials:

  • 1,4-Dibromobenzene (1.0 mmol)

  • This compound (1.0 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Toluene (10 mL)

  • Deionized water (5 mL)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 1,4-dibromobenzene, this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add degassed toluene and a degassed aqueous solution of potassium carbonate to the flask via syringe.

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 24-48 hours under a positive pressure of inert gas.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into methanol to precipitate the polymer.

  • Purification: Collect the polymer by filtration and wash thoroughly with water and methanol to remove impurities.

  • Drying: Dry the polymer in a vacuum oven.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)₂ + Base Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Polycondensation

Suzuki_Polycondensation_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification reagents Combine Monomers (this compound & Dihaloarene), Catalyst, and Ligand inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent_base Add Degassed Solvents and Aqueous Base inert->solvent_base polymerization Heat and Stir Reaction Mixture (e.g., 90°C for 24-48h or Microwave) solvent_base->polymerization precipitation Cool and Precipitate Polymer in Methanol polymerization->precipitation filtration Collect Polymer by Filtration precipitation->filtration washing Wash with Water and Methanol filtration->washing drying Dry Polymer Under Vacuum washing->drying

Caption: A general experimental workflow for Suzuki-Miyaura polycondensation.

Logical Relationship of Reaction Components

Reaction_Components cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions Diboronic_Acid This compound (or Ester) Product Poly(p-phenylene) Diboronic_Acid->Product Dihaloarene Dihaloarene (e.g., 1,4-Dibromobenzene) Dihaloarene->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Product Ligand Phosphine Ligand (e.g., PPh₃, SPhos) Ligand->Catalyst Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent System (e.g., Toluene/H₂O, THF/H₂O) Solvent->Product

Caption: Key components influencing the Suzuki-Miyaura polymerization.

References

Application Notes and Protocols for Palladium-Catalyzed Polymerization with 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis. This methodology has been extended to polymer chemistry, enabling the synthesis of conjugated polymers with well-defined structures and properties. The Suzuki-Miyaura polycondensation of 1,4-benzenediboronic acid with various dihalogenated aromatic compounds is a powerful method for producing poly(p-phenylene)s (PPPs), a class of polymers with significant potential in materials science and medicinal chemistry due to their thermal stability, chemical resistance, and optoelectronic properties.

These application notes provide an overview of the palladium-catalyzed polymerization of this compound, detailing the reaction mechanism, key experimental parameters, and representative protocols. The information is intended to guide researchers in the synthesis and exploration of novel polyphenylene-based materials.

Reaction Principle: The Suzuki-Miyaura Polycondensation

The synthesis of poly(p-phenylene)s from this compound and a dihaloarene monomer proceeds via a Suzuki-Miyaura cross-coupling mechanism. The catalytic cycle, which is initiated by a palladium(0) complex, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the dihaloarene to form a Pd(II) species.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing a halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This step-growth polymerization process leads to the formation of long polyphenylene chains.

Key Experimental Parameters

The success of the Suzuki-Miyaura polycondensation is highly dependent on the careful selection of several experimental parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to enhance catalytic activity and promote high molecular weight polymer formation.[1][2]

  • Base: A base is required to activate the boronic acid for transmetalation. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (B91410) (CsF). The choice of base can influence the reaction rate and the stability of the boronic acid.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water to facilitate the dissolution of both the organic monomers and the inorganic base.

  • Monomer Stoichiometry: As with any polycondensation reaction, precise control of the monomer stoichiometry is crucial for achieving high molecular weights.

  • Temperature: Reaction temperatures typically range from 80 to 120 °C to ensure a reasonable reaction rate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of polyphenylenes via palladium-catalyzed polymerization involving this compound or its derivatives.

Table 1: Suzuki Catalyst Transfer Polymerization of a Functionalized p-Phenylene Monomer [3]

[M]₀/[I]₀Mₙ (kDa)Đ (Mₙ/Mₙ)DPIsolated Yield (%)
104.81.141282
208.91.152385
3013.21.163489
4017.51.184591
5021.81.205693

Monomer (M): a functionalized dihalobenzene; Initiator (I): a dinuclear palladium(II) complex. Mₙ and Đ determined by Size Exclusion Chromatography (SEC) calibrated to polystyrene standards. DP (Degree of Polymerization) determined by ¹H NMR.

Table 2: Suzuki Polycondensation of an AB-type m-Phenylene Monomer [1][2]

Catalyst SystemMₙ (kDa)Mₙ (kDa)Mₙ/Mₙ
Pd[P(p-Tol)₃]₃ (conventional)---
Pd₂(dba)₃ / SPhos26451.7
Pd₂(dba)₃ / SPhos (with slow monomer addition)13201.5

Monomer: An AB-type m-phenylene monomer with bromo and boronic ester functionalities. Mₙ and Mₙ estimated by SEC using polystyrene standards.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Polycondensation of this compound and a Dihaloarene

This protocol provides a general guideline for the synthesis of poly(p-phenylene). The specific conditions may require optimization depending on the dihaloarene used.

Materials:

  • This compound

  • Dihaloarene (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous toluene

  • Degassed water

  • Methanol (B129727)

  • Hydrochloric acid

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the dihaloarene (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the base (e.g., K₃PO₄, 3.0 mmol) to the flask.

  • Add anhydrous, degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours. The formation of a precipitate may be observed as the polymer grows.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL).

  • Filter the polymer and wash it sequentially with water, dilute hydrochloric acid, and methanol to remove any remaining catalyst and salts.

  • Dry the polymer under vacuum to a constant weight.

Characterization:

The resulting polymer can be characterized by various techniques, including:

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Suzuki_Polymerization_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Dihaloarene X-Ar-X Dihaloarene->PdII_Aryl Boronic_Acid HO-B(OH)-Ar'-B(OH)₂ Activated_Boronate ⁻B(OH)₃-Ar'-B(OH)₂ Boronic_Acid->Activated_Boronate Activated_Boronate->PdII_Diaryl PdII_Diaryl->Pd0 Reductive Elimination Polymer ~Ar-Ar'~ PdII_Diaryl->Polymer Base Base Base->Activated_Boronate

Caption: Catalytic cycle of Suzuki-Miyaura polycondensation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization Monomers 1. Combine Monomers, Catalyst, and Ligand Inert 2. Establish Inert Atmosphere Monomers->Inert Base_Solvent 3. Add Base and Degassed Solvents Inert->Base_Solvent Heating 4. Heat and Stir Base_Solvent->Heating Precipitation 5. Precipitate in Methanol Heating->Precipitation Washing 6. Wash Polymer Precipitation->Washing Drying 7. Dry Under Vacuum Washing->Drying Analysis 8. SEC, NMR, FTIR, TGA Drying->Analysis

Caption: General experimental workflow for Suzuki polycondensation.

References

Application Notes and Protocols for the Synthesis of Organic Semiconductors Using 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediboronic acid is a versatile building block in the synthesis of a variety of organic materials, most notably conjugated polymers for organic semiconductor applications. Its two boronic acid functionalities make it an ideal monomer for cross-coupling reactions, particularly the Palladium-catalyzed Suzuki coupling reaction. This allows for the formation of carbon-carbon bonds with various dihalogenated aromatic compounds, leading to the creation of well-defined, high-molecular-weight polymers with extended π-conjugation.

These resulting conjugated polymers are the active materials in a range of organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The electronic and optical properties of these polymers can be finely tuned by selecting different dihaloarene co-monomers, enabling the development of materials with specific charge transport characteristics (hole-transporting, electron-transporting, or ambipolar) and light-emitting properties (from the blue to the near-infrared spectrum). This document provides detailed protocols for the synthesis of various classes of organic semiconductors using this compound and summarizes their performance in electronic devices.

Experimental Protocols: Suzuki Coupling Polymerization

The Suzuki coupling reaction is a robust and widely used method for the synthesis of conjugated polymers. The general reaction involves the palladium-catalyzed cross-coupling of a boronic acid or its ester with a halide. The following protocols are generalized procedures for the synthesis of different classes of organic semiconductor polymers using this compound.

Protocol 1: Synthesis of Poly(p-phenylene) (PPP) Derivatives

This protocol describes the synthesis of a simple yet fundamental conjugated polymer, poly(p-phenylene), by the Suzuki coupling of this compound with a dihalobenzene.

Materials:

  • This compound or this compound bis(pinacol) ester

  • 1,4-Dibromobenzene (B42075) (or other dihalobenzene)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • Base: Aqueous solution of Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent: Toluene (B28343), Tetrahydrofuran (THF), or a mixture of Toluene/DMF

  • Phase Transfer Catalyst (optional): Aliquat 336

  • End-capping agent (optional): Phenylboronic acid or bromobenzene

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Monomer Preparation: In a nitrogen-purged glovebox or Schlenk line, add equimolar amounts of this compound (or its pinacol (B44631) ester) and 1,4-dibromobenzene to a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Catalyst Addition: Add the palladium catalyst (typically 1-2 mol% relative to the monomers).

  • Solvent and Base Addition: Add the degassed solvent (e.g., Toluene) to the flask to dissolve the monomers and catalyst. Subsequently, add a degassed 2M aqueous solution of the base (e.g., K₂CO₃). The solvent to aqueous base ratio is typically around 3:2 by volume. If using a phase transfer catalyst, it is added at this stage.

  • Polymerization: Heat the reaction mixture to a reflux temperature (typically 85-100 °C) and stir vigorously under an inert atmosphere (Nitrogen or Argon) for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-Capping: To control the molecular weight and terminate the polymer chains, an excess of an end-capping agent (e.g., phenylboronic acid or bromobenzene) can be added towards the end of the reaction, followed by stirring for another 2-4 hours.

  • Polymer Precipitation and Purification: After cooling the reaction mixture to room temperature, pour it into a large volume of vigorously stirring methanol to precipitate the polymer.

  • Washing: Collect the precipitated polymer by filtration. Wash the polymer sequentially with deionized water, methanol, and acetone (B3395972) to remove residual catalyst, salts, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 40-60 °C overnight.

Protocol 2: Synthesis of Fluorene-Based Copolymers

This protocol outlines the synthesis of copolymers containing fluorene (B118485) units, which are known for their blue emission and good charge transport properties.

Materials:

  • This compound or this compound bis(pinacol) ester

  • 2,7-Dibromo-9,9-dioctylfluorene (or other 9,9-disubstituted-2,7-dibromofluorene)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: 2M aqueous solution of Potassium Carbonate (K₂CO₃)

  • Solvent: Degassed Toluene

  • Phase Transfer Catalyst (optional): Aliquat 336

  • End-capping agent: Phenylboronic acid

Procedure:

  • Reaction Setup: In a glovebox, charge a round-bottom flask with 2,7-dibromo-9,9-dioctylfluorene (1 mmol), this compound bis(pinacol) ester (1 mmol), and Pd(PPh₃)₄ (0.020 g).

  • Solvent and Base Addition: Add 12 mL of dry, degassed toluene and 8 mL of a 2 M aqueous K₂CO₃ solution to the flask.[1]

  • Polymerization: Vigorously stir the mixture at 85–90 °C under a nitrogen atmosphere for 24-48 hours.[1]

  • Chain Termination: Add a solution of phenylboronic acid in toluene to the reaction mixture to terminate the polymer chains. Continue stirring at the same temperature for an additional 24 hours.[1]

  • Purification: After cooling, pour the reaction mixture into cold methanol to precipitate the crude product. Collect the polymer by filtration and dry.[1] Further purification can be achieved by Soxhlet extraction with methanol, acetone, and hexane, followed by dissolving the polymer in chloroform (B151607) and re-precipitating in methanol.

  • Drying: Dry the final polymer product under vacuum.

Protocol 3: Synthesis of Benzothiadiazole-Based Copolymers

This protocol describes the synthesis of donor-acceptor copolymers containing the electron-accepting benzothiadiazole unit, which are often used in applications requiring materials with lower bandgaps, such as near-infrared OLEDs and organic photovoltaics.

Materials:

  • This compound or this compound bis(pinacol) ester

  • 4,7-Dibromo-2,1,3-benzothiadiazole

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: 2M aqueous solution of Potassium Carbonate (K₂CO₃)

  • Solvent: Degassed Toluene

  • End-capping agents: 4-Bromobenzene and 4-phenylboronic acid

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel under an inert atmosphere, combine 4,7-dibromo-2,1,3-benzothiadiazole, an equimolar amount of this compound bis(pinacol) ester, and the palladium catalyst.

  • Solvent and Base Addition: Add a degassed mixture of toluene and a 2 M aqueous solution of K₂CO₃ (typically in a 1.5:1 volume ratio).[2]

  • Polymerization Reaction: Heat the mixture with stirring at 100 °C for 24 hours.[2]

  • End-Capping: Add 4-bromobenzene and 4-phenylboronic acid to the reaction mixture and continue stirring at 100 °C for another 4 hours to ensure chain termination.

  • Work-up and Purification: After cooling, precipitate the polymer by pouring the reaction mixture into methanol. Collect the solid by filtration and purify by washing with water and methanol. Further purification can be performed using Soxhlet extraction with appropriate solvents.

  • Drying: Dry the purified copolymer under vacuum.

Data Presentation

The performance of organic semiconductors is evaluated by fabricating and characterizing electronic devices. The following tables summarize key performance metrics for OFETs and OLEDs based on polymers synthesized using this compound or its derivatives as a comonomer.

Table 1: Performance of Organic Field-Effect Transistors (OFETs)

Polymer SystemHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)On/Off Ratio (Ion/Ioff)Reference
Benzothiadiazole-bithiophene copolymer (CP3)0.67->10⁵[3]
Cyclopentadithiophene-benzothiadiazole copolymers>10⁻²--[4][5]
Indacenodithiazole-diketopyrrolopyrrole copolymers-up to 1.3>10⁶[6]
PCDTT-DCNBT-0.031-[7][8]
PCDTT-FCNBT-0.4-[7][8]

Table 2: Performance of Organic Light-Emitting Diodes (OLEDs)

Polymer SystemExternal Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Emission ColorCIE Coordinates (x, y)Reference
Triphenyalmine-functionalized Benzothiadiazole-Thiophene Copolymer0.58-Near-Infrared (753 nm peak)-[2]
Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host with yellow emitter27.1142,464Yellow-[9]
Fluorene copolymer with 9,10-dicyanophenanthrene (2.5 mol%)-9,230Greenish-Blue-[4]
Polyfluorene copolymers with 2,5-difluoro-1,4-phenylene and carbazole-naphthalimide-2,830Blue(0.168, 0.228)[10]
Benzothiadiazole based "hot exciton" material (TPA-BT-IM) doped device9.41-Red-[11]

Mandatory Visualization

Suzuki_Polymerization_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System MonomerA 1,4-Benzenediboronic Acid (or ester) ReactionVessel Reaction Vessel (Inert Atmosphere) MonomerA->ReactionVessel MonomerB Dihaloarene (e.g., Dibromofluorene) MonomerB->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Polymerization Polymerization (Heating, Stirring) ReactionVessel->Polymerization Heat Precipitation Precipitation in Methanol Polymerization->Precipitation Cool & Pour Purification Purification (Washing, Soxhlet) Precipitation->Purification Filter FinalPolymer Organic Semiconductor Polymer Purification->FinalPolymer Dry

Caption: Workflow for Suzuki coupling polymerization.

Polymer_Structures cluster_ppp Poly(p-phenylene) (PPP) cluster_fluorene Fluorene-based Copolymer cluster_bt Benzothiadiazole-based Copolymer ppp_struct ...-[Ph]-n-... fluorene_struct ...-[Ph]-[Fluorene]-n-... bt_struct ...-[Ph]-[Benzothiadiazole]-n-... BaseMonomer This compound (Ph) BaseMonomer->ppp_struct + Dibromobenzene BaseMonomer->fluorene_struct + Dibromofluorene BaseMonomer->bt_struct + Dibromobenzothiadiazole

Caption: Resulting polymer structures.

References

Illuminating the Nanoscale: A Guide to the Preparation of Fluorescent Polymers with 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview and experimental protocols for the synthesis of fluorescent conjugated polymers utilizing 1,4-benzenediboronic acid as a key building block. The inherent fluorescence and structural versatility of these polymers make them highly valuable for a range of applications, including bioimaging, chemical sensing, and as components in optoelectronic devices. The methodologies described herein focus on the Suzuki-Miyaura cross-coupling polymerization, a robust and widely used method for the synthesis of polyarylenes.

Introduction

Fluorescent polymers have emerged as indispensable tools in various scientific disciplines due to their unique photophysical properties, including high quantum yields, tunable emission spectra, and sensitivity to their local environment. Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are particularly noteworthy for their excellent light-emitting capabilities. The incorporation of this compound into the polymer backbone via Suzuki-Miyaura coupling allows for the creation of well-defined, highly conjugated systems with desirable fluorescent properties. This document outlines the synthesis of a representative fluorescent polymer, a polyfluorene-alt-phenylene copolymer, and discusses its characterization and potential applications.

Principle of Synthesis: Suzuki-Miyaura Cross-Coupling Polymerization

The synthesis of fluorescent polymers using this compound is predominantly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (typically a dibromo- or diiodo-aromatic comonomer). The polymerization proceeds in a step-growth manner, leading to the formation of a conjugated polymer chain. The choice of comonomer allows for the fine-tuning of the resulting polymer's electronic and photophysical properties.

A general schematic of the Suzuki-Miyaura polymerization is depicted below:

Suzuki_Polymerization cluster_reactants Reactants MonomerA This compound (or its ester derivative) Polymerization Suzuki-Miyaura Polycondensation MonomerA->Polymerization MonomerB Dihaloarene Comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) MonomerB->Polymerization Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Base Base (e.g., K2CO3, CsF) Base->Polymerization Solvent Solvent (e.g., Toluene (B28343)/Water) Solvent->Polymerization Polymer Fluorescent Conjugated Polymer Polymerization->Polymer Byproducts Byproducts (Halide Salts, Boric Acid) Polymerization->Byproducts

Figure 1: General workflow for Suzuki-Miyaura polymerization.

Experimental Protocols

Materials and Reagents
  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Acetone (B3395972)

  • Argon or Nitrogen gas (inert atmosphere)

Protocol for the Synthesis of Poly[(9,9-dioctylfluorene)-alt-(1,4-phenylene)]

This protocol details the synthesis of a common fluorescent polyfluorene copolymer.

  • Reaction Setup:

    • In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), this compound (166 mg, 1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

    • Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Solvent and Base Addition:

    • To the flask, add 20 mL of anhydrous toluene via a syringe.

    • Prepare a 2 M aqueous solution of potassium carbonate. Degas this solution by bubbling with argon for 20 minutes.

    • Add 10 mL of the degassed 2 M potassium carbonate solution to the reaction mixture.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the biphasic mixture vigorously under an inert atmosphere for 48 hours. The reaction mixture will become viscous as the polymer forms.

  • Work-up and Purification:

    • After 48 hours, cool the reaction mixture to room temperature.

    • Pour the viscous solution into 200 mL of rapidly stirring methanol. A fibrous precipitate of the polymer will form.

    • Collect the polymer by filtration using a Büchner funnel.

    • Wash the collected polymer sequentially with deionized water, methanol, and acetone to remove any remaining catalyst, unreacted monomers, and oligomers.

    • To further purify the polymer, dissolve it in a minimal amount of chloroform (B151607) or tetrahydrofuran (B95107) (THF) and re-precipitate it into methanol. Repeat this dissolution-precipitation cycle two more times.

    • Dry the final polymer product under vacuum at 60 °C for 24 hours.

Characterization and Data Presentation

The synthesized fluorescent polymer should be characterized to determine its molecular weight, polydispersity, and photophysical properties.

Characterization Techniques:
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • UV-Vis Spectroscopy: To determine the absorption spectrum and identify the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy: To determine the emission spectrum, identify the maximum emission wavelength (λ_em), and calculate the fluorescence quantum yield (Φ_F).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

Quantitative Data Summary

The following table summarizes typical data for a polyfluorene-alt-phenylene copolymer synthesized via the described protocol. Actual values may vary depending on the precise reaction conditions and purification methods.

ParameterTypical ValueDescription
Molecular Weight
Number-Average (Mn)15,000 - 30,000 g/mol Average molecular weight by number of molecules
Weight-Average (Mw)30,000 - 60,000 g/mol Average molecular weight by weight of molecules
Polydispersity Index (PDI)1.5 - 2.5Measure of the distribution of molecular weights
Photophysical Properties
Absorption Max (λ_abs)360 - 380 nmWavelength of maximum light absorption
Emission Max (λ_em)410 - 430 nmWavelength of maximum light emission
Fluorescence Quantum Yield (Φ_F)0.5 - 0.8Efficiency of the fluorescence process

Application Workflow: Fluorescent Sensing of Biomolecules

Fluorescent polymers containing boronic acid moieties can be utilized as sensors for diol-containing molecules, such as saccharides. The binding of a saccharide to the boronic acid group can modulate the fluorescence of the polymer, leading to a detectable signal.

Sensing_Workflow cluster_preparation Sensor Preparation cluster_sensing Sensing Process cluster_detection Signal Detection Polymer_Synthesis Synthesize Boronic Acid- Functionalized Fluorescent Polymer Sensor_Solution Prepare Polymer Solution in Buffer Polymer_Synthesis->Sensor_Solution Analyte Introduce Analyte (e.g., Glucose) Binding Reversible Covalent Bonding (Boronate Ester Formation) Sensor_Solution->Binding Analyte->Binding Conformation_Change Change in Polymer Conformation/Electronic State Binding->Conformation_Change Fluorescence_Change Modulation of Fluorescence (Quenching or Enhancement) Conformation_Change->Fluorescence_Change Detection Measure Fluorescence Intensity with a Spectrofluorometer Fluorescence_Change->Detection Quantification Correlate Intensity Change to Analyte Concentration Detection->Quantification

Figure 2: Workflow for biomolecule sensing.

Conclusion

The Suzuki-Miyaura cross-coupling polymerization of this compound with suitable dihaloarene comonomers provides a versatile and efficient route to a wide range of fluorescent conjugated polymers. The protocols and data presented in this application note serve as a foundational guide for researchers and scientists in the development of novel fluorescent materials for advanced applications in bio-sensing, medical imaging, and drug delivery. The ability to tailor the polymer structure and, consequently, its photophysical properties, underscores the immense potential of this class of materials in addressing contemporary scientific challenges.

Application Notes and Protocols: 1,4-Benzenediboronic Acid in the Preparation of OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediboronic acid is a key building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its bifunctional nature, possessing two boronic acid groups on a central phenyl ring, makes it an ideal monomer for creating highly conjugated polymers and oligomers through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] These materials are integral to the performance of OLED devices, serving as the emissive layer, hole transport layer, or electron transport layer. The rigid phenylene unit contributes to desirable thermal stability and charge transport properties in the resulting polymers.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of OLED materials, with a focus on conjugated polymers for blue light emission.

Core Applications in OLED Materials

This compound is primarily utilized in the synthesis of poly(p-phenylene)s and related copolymers. By carefully selecting the co-monomer, typically a dihalogenated aromatic compound, the electronic and optical properties of the resulting polymer can be tailored to achieve desired emission colors, charge carrier mobilities, and device efficiencies.[4][5]

A significant application lies in the synthesis of blue-emitting polymers. Polyfluorene derivatives, for example, are a prominent class of blue emitters for polymer light-emitting diodes (PLEDs).[3][4] The incorporation of this compound or its derivatives in the polymer backbone can influence the emission color, quantum efficiency, and stability of the resulting device.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of conjugated polymers for OLED applications using this compound via Suzuki-Miyaura polymerization.

Protocol 1: General Synthesis of a Poly(p-phenylene-co-fluorene) Derivative

This protocol describes the synthesis of a copolymer from this compound and a 2,7-dibromo-9,9-disubstituted fluorene (B118485) derivative.

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene (or other 9,9-disubstituted derivative)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Aliquat 336 (phase transfer catalyst)

  • Toluene (B28343), anhydrous

  • Deionized water

  • Methanol (B129727)

  • Chloroform (B151607)

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.), 2,7-dibromo-9,9-dioctylfluorene (1.0 equiv.), and a phase transfer catalyst such as Aliquat 336.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene to dissolve the monomers. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ or Na₂CO₃ and degas it by bubbling with argon for at least 30 minutes. Add the aqueous base solution to the reaction mixture.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.03 equiv.), to the reaction mixture.

  • Polymerization: Heat the mixture to reflux (typically around 90-110 °C) with vigorous stirring. The polymerization is generally allowed to proceed for 24-72 hours.[5] The progress of the reaction can be monitored by observing the increase in viscosity of the solution.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a larger beaker containing methanol to precipitate the polymer. Filter the crude polymer and wash it with deionized water and methanol to remove residual salts and catalyst.

  • Purification: The polymer is further purified by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, and finally chloroform or toluene) to remove oligomers and catalyst residues. The desired polymer is collected from the chloroform or toluene fraction.

  • Drying: The purified polymer is precipitated again in methanol and dried under vacuum at 40-60 °C for 24 hours.

Data Presentation

The following table summarizes typical quantitative data for polyfluorene-based polymers synthesized via Suzuki coupling for OLED applications. While not all examples explicitly use this compound, they represent the expected performance of analogous copolymers.

Polymer IDComonomersMolecular Weight (Mn) (kDa)Polydispersity Index (PDI)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)External Quantum Efficiency (EQE) (%)
PDHF[3]2,7-dibromo-9,9-dihexylfluorene (via Yamamoto coupling)--350440 (blue)-
PF-TPA-OXD[4]Dibromo-fluorene with TPA, Dibromo-fluorene with OXD, Dioctylfluorene diboronate---Blue1.21
Poly(2,7-fluorene) derivative2,7-dibromofluorene derivative, 2,7-bis(boronate ester)-9,9-dioctylfluorene---~410 (blue)-
PF2,7-dibromo-9,9-di-n-octylfluorene, 2,7-bis(boronate ester)-9,9-dioctylfluorene402.0~380440 (blue)-

Visualizations

Suzuki-Miyaura Polymerization Workflow

The following diagram illustrates the general experimental workflow for the synthesis of a conjugated polymer using this compound.

G cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization & Device Fabrication Monomers This compound + Dibromo-comonomer ReactionVessel Reaction Mixture (Inert Atmosphere) Monomers->ReactionVessel Solvents Toluene + H2O Solvents->ReactionVessel Base K2CO3 / Na2CO3 Base->ReactionVessel Catalyst Pd(PPh3)4 Catalyst->ReactionVessel Heating Reflux (90-110 °C, 24-72h) ReactionVessel->Heating Heat Precipitation Precipitation in Methanol Heating->Precipitation Cool & Precipitate Filtration Filtration Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet FinalPrecip Final Precipitation Soxhlet->FinalPrecip Drying Vacuum Drying FinalPrecip->Drying Analysis GPC, NMR, UV-Vis, PL Drying->Analysis Device OLED Fabrication Analysis->Device

Caption: Experimental workflow for Suzuki-Miyaura polymerization.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is the fundamental mechanism for the polymerization.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Dibromo-monomer) pdiib R1-Pd(II)L2-X oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation pdiic R1-Pd(II)L2-R2 transmetalation->pdiic boronate R2-B(OH)3- (from R2-B(OH)2 + Base) boronate->transmetalation Base (e.g., OH-) reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (C-C Bond Formation) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of high-performance conjugated polymers for OLED applications. The Suzuki-Miyaura cross-coupling reaction provides a robust and adaptable method for creating a wide array of materials with tailored optoelectronic properties. The protocols and data presented herein offer a foundational guide for researchers in the development of novel OLED materials. Further optimization of reaction conditions, catalyst systems, and monomer design will continue to drive advancements in the efficiency and stability of OLED devices.

References

Application of 1,4-Benzenediboronic Acid in Glucose Sensing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and continuous monitoring of glucose levels is paramount in the management of diabetes and other metabolic disorders. While enzymatic sensors have been the standard, they often face challenges related to stability and longevity. 1,4-Benzenediboronic acid (1,4-BDBA) and its derivatives have emerged as a promising class of synthetic receptors for glucose sensing. Their ability to form reversible covalent bonds with the cis-diols of glucose offers a stable and selective mechanism for detection.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the development of fluorescent and electrochemical glucose sensors.

The core principle behind the use of diboronic acids for enhanced glucose selectivity lies in their ability to bind to the two distinct diol units present in a glucose molecule (the cis-1,2-diol and the cis-3,5,6-triol).[1][2] This dual binding interaction provides a structural advantage for glucose recognition over other monosaccharides, which may only present a single binding site.[1][2]

Signaling Pathways and Mechanisms

The interaction between this compound and glucose can be transduced into a measurable signal through various mechanisms, primarily categorized as fluorescent and electrochemical.

Fluorescent Sensing Mechanism

Fluorescent sensors incorporating this compound often utilize a "turn-on" or "turn-off" fluorescence mechanism upon glucose binding. A common strategy involves the use of a fluorophore linked to the diboronic acid moiety. In the absence of glucose, the fluorescence of the fluorophore may be quenched. Upon binding to glucose, a conformational change can disrupt this quenching, leading to an increase in fluorescence intensity.[4] Anthracene-based dyes are frequently employed for this purpose.[5]

Fluorescent_Sensing_Mechanism cluster_0 Initial State (Low Fluorescence) cluster_1 Glucose Binding cluster_2 Final State (High Fluorescence) Fluorophore_Quenched Fluorophore-Diboronic Acid Conjugate Fluorophore_Active Fluorophore-Diboronic Acid-Glucose Complex Fluorophore_Quenched->Fluorophore_Active Conformational Change Glucose Glucose Glucose->Fluorophore_Active Binding

Caption: Fluorescent signaling pathway for a this compound-based glucose sensor.

Electrochemical Sensing Mechanism

Electrochemical sensors utilize electrodes modified with this compound derivatives.[1] The binding of glucose to the immobilized diboronic acid can alter the electrochemical properties of the electrode surface.[6] This change can be measured using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).[6][7] For instance, the formation of the glucose-boronate ester complex can facilitate electron transfer, leading to an increased peak current in CV or a decreased semicircle radius in the Nyquist plot from EIS.[6][7]

Electrochemical_Sensing_Workflow cluster_0 Sensor Preparation cluster_1 Glucose Interaction cluster_2 Signal Transduction & Detection Electrode Working Electrode Modification Immobilization of This compound Derivative Electrode->Modification Binding Formation of Glucose-Boronate Ester Complex Glucose_Solution Introduction of Glucose Sample Glucose_Solution->Binding Electrochemical_Change Alteration of Electrode Surface Properties Measurement Electrochemical Measurement (CV, EIS) Electrochemical_Change->Measurement Signal Signal Proportional to Glucose Concentration Measurement->Signal

Caption: Experimental workflow for an electrochemical glucose sensor using this compound.

Quantitative Data Summary

The performance of various glucose sensors based on this compound and its derivatives is summarized in the tables below.

Table 1: Binding Affinities of Diboronic Acid-Based Sensors
Sensor DerivativeBinding Constant for Glucose (Kglu, M⁻¹)Binding Constant for Fructose (Kfru, M⁻¹)Kglu / Kfru RatioReference
Anthracene-based diboronic acid (Sensor 1)398031612.6[1][2]
Diboronic acid analogue (6d)141816660.85[1]
Diboronic acid analogue (6e)199018961.05[1]
Phenylboronic acid4.61100.04[8]
Surface Plasmon Resonance Sensor1.7 ± 0.3 x 10⁵4.6 ± 0.5 x 10⁴3.7[2]
Table 2: Performance Characteristics of Electrochemical Sensors
Sensor TypeLinear Detection RangeLimit of Detection (LOD)Analytical TechniqueReference
Diboronic acid derivative immobilized electrode40 - 500 mg/dL31.2 mg/dLCyclic Voltammetry[6][7]
Diboronic acid derivative immobilized electrode40 - 500 mg/dL21.5 mg/dLElectrochemical Impedance Spectroscopy[6][7]
Hydrogel-based optical diffuser0 - 50 mMNot specifiedOptical Transmission[9]

Experimental Protocols

The following are generalized protocols for the fabrication and testing of this compound-based glucose sensors. Researchers should adapt these protocols based on their specific materials and instrumentation.

Protocol 1: Fabrication of a Diboronic Acid-Modified Electrode for Electrochemical Sensing

Materials:

  • Working electrode (e.g., gold, glassy carbon)

  • This compound derivative with a suitable linker for immobilization

  • Appropriate solvents for dissolving the diboronic acid derivative

  • Electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Cleaning: Thoroughly clean the working electrode surface according to standard procedures for the specific electrode material. This may involve polishing with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

  • Immobilization of Diboronic Acid:

    • Prepare a solution of the this compound derivative in a suitable solvent.

    • Immobilize the derivative onto the cleaned electrode surface. This can be achieved through various methods such as self-assembly (e.g., for thiol-linked derivatives on a gold electrode) or electrochemical deposition.

    • Incubate the electrode in the solution for a sufficient time to allow for monolayer formation or film deposition.

    • Rinse the modified electrode with the solvent to remove any non-covalently bound molecules.

  • Electrode Characterization: Characterize the modified electrode using techniques like cyclic voltammetry or electrochemical impedance spectroscopy in a suitable electrolyte solution to confirm successful immobilization.

Protocol 2: Electrochemical Glucose Detection using Cyclic Voltammetry (CV)

Materials:

  • Diboronic acid-modified working electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Glucose solutions of varying concentrations in PBS

  • Solution of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in PBS

Procedure:

  • Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the PBS buffer with the redox probe.

  • Baseline Measurement: Record the cyclic voltammogram of the modified electrode in the PBS buffer without glucose to establish a baseline.

  • Glucose Addition: Add a known concentration of glucose to the electrochemical cell.

  • CV Measurement: Record the cyclic voltammogram in the presence of glucose. The potential range and scan rate should be optimized for the specific system.

  • Data Analysis:

    • Measure the change in the anodic and cathodic peak currents upon glucose addition.

    • Plot the change in peak current against the glucose concentration.

    • Determine the linear detection range and the limit of detection from the calibration curve.

  • Selectivity Studies: To assess the selectivity of the sensor for glucose, repeat the measurements with other potentially interfering sugars such as fructose, galactose, and mannose.[6][7]

Protocol 3: Electrochemical Glucose Detection using Electrochemical Impedance Spectroscopy (EIS)

Materials:

  • Same as for Protocol 2.

Procedure:

  • Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the PBS buffer with the redox probe.

  • Baseline Measurement: Record the electrochemical impedance spectrum of the modified electrode in the PBS buffer without glucose. This is typically done at the formal potential of the redox probe over a range of frequencies.

  • Glucose Addition: Add a known concentration of glucose to the electrochemical cell.

  • EIS Measurement: Record the electrochemical impedance spectrum in the presence of glucose.

  • Data Analysis:

    • Model the impedance data using an equivalent circuit to extract the charge transfer resistance (Rct).

    • The Nyquist plot will typically show a semicircle, and the diameter of this semicircle corresponds to the Rct.

    • Plot the change in Rct against the glucose concentration. A decrease in Rct is expected upon glucose binding.[6]

    • Determine the linear detection range and the limit of detection from the calibration curve.

Conclusion and Future Perspectives

This compound and its derivatives offer a versatile platform for the development of robust and selective glucose sensors.[1] The ability to tailor the molecular structure allows for the fine-tuning of binding affinities and signaling responses.[10] Both fluorescent and electrochemical sensing modalities have shown significant promise.[1] Future research is directed towards the development of in vivo continuous glucose monitoring systems based on these principles, with a focus on improving long-term stability and biocompatibility.[11][12] The integration of these sensors into wearable or implantable devices holds the potential to revolutionize diabetes management.[13][14] The only FDA-approved and successfully commercialized diboronic-acid-based glucose sensor, the Eversense continuous glucose monitoring system, demonstrates the viability of this technology, providing up to 180 days of continuous monitoring.[1]

References

Application Notes and Protocols: Self-Condensation of 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-condensation of 1,4-benzenediboronic acid (BDBA) is a fundamental reaction in the synthesis of advanced materials, most notably Covalent Organic Frameworks (COFs). This process involves the intermolecular dehydration of three BDBA molecules to form a planar, six-membered boroxine (B1236090) ring, which serves as a key linkage in the construction of porous, crystalline, two-dimensional (2D) and three-dimensional (3D) frameworks. The resulting materials, such as the archetypal COF-1, exhibit high thermal stability, permanent porosity, and large surface areas, making them promising candidates for applications in gas storage, separation, catalysis, and optoelectronics. Understanding and controlling this self-condensation reaction is therefore critical for the rational design and synthesis of novel functional materials.

This document provides detailed application notes and experimental protocols for the self-condensation of this compound, including the mechanism of boroxine formation, synthesis protocols, characterization methods, and quantitative data.

Reaction Mechanism and Principles

The self-condensation of boronic acids to form boroxines is a reversible dehydration reaction.[1] The formation of the stable six-membered boroxine ring is an entropically driven process, favored by the removal of water.[1][2] The mechanism proceeds through a series of condensation steps, as illustrated below.

The reaction is initiated by the formation of a dimeric intermediate through the elimination of one water molecule. This dimer then reacts with a third boronic acid molecule, leading to the formation of the cyclic boroxine structure with the concomitant release of two additional water molecules. The reversibility of this reaction is a key feature, allowing for "error-checking" during the synthesis of crystalline COFs, which contributes to their high degree of structural order.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3_BDBA 3 x this compound Dimer Dimeric Intermediate 3_BDBA->Dimer - H₂O Trimer_precursor Acyclic Trimer Dimer->Trimer_precursor + BDBA - H₂O Boroxine Boroxine Trimer Trimer_precursor->Boroxine - H₂O 3_H2O 3 x Water

Caption: Reaction mechanism for the self-condensation of this compound to form a boroxine ring.

Experimental Protocols

Two primary methods for the self-condensation of this compound are presented: a solvothermal method and a sonochemical method.

Protocol 1: Solvothermal Synthesis of Boroxine-Linked Framework (COF-1)

This protocol describes the synthesis of COF-1, a crystalline porous polymer formed through the self-condensation of BDBA.

Materials:

Procedure:

  • In a Pyrex tube, add this compound (e.g., 250 mg).

  • Add a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (e.g., 40 mL).

  • Seal the Pyrex tube under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, a white solid precipitate will be observed.

  • Isolate the solid product by centrifugation or filtration.

  • Wash the product thoroughly with acetone (e.g., 2 x 50 mL).

  • Dry the final product under vacuum overnight at an elevated temperature (e.g., 80 °C) to remove any trapped solvent.

Protocol 2: Rapid Sonochemical Synthesis

This method utilizes ultrasound to accelerate the self-condensation reaction at room temperature.

Materials:

  • This compound (BDBA)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone

  • Horn-type Pyrex reactor

  • Sonicator unit

Procedure:

  • Place this compound (e.g., 250 mg) into a horn-type Pyrex reactor.

  • Add a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (e.g., 40 mL).

  • Subject the reaction mixture to ultrasonic treatment for 1 hour at room temperature.

  • A white solid will form at the bottom of the reactor.

  • Isolate the solid by centrifugation.

  • Wash the product with acetone (e.g., 2 x 50 mL).

  • Dry the product overnight at 80 °C under vacuum.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactants 1. Mix BDBA in Mesitylene/Dioxane Solvothermal 2a. Heat at 120°C for 72h Reactants->Solvothermal Sonochemical 2b. Sonicate for 1h at RT Reactants->Sonochemical Isolation 3. Isolate Solid (Centrifugation/Filtration) Solvothermal->Isolation Sonochemical->Isolation Washing 4. Wash with Acetone Isolation->Washing Drying 5. Dry under Vacuum Washing->Drying

Caption: General experimental workflow for the synthesis of boroxine-linked materials from BDBA.

Data Presentation

The properties of the resulting Covalent Organic Framework (COF-1) are highly dependent on the synthesis conditions. The following table summarizes key quantitative data from the literature.

ParameterSolvothermal MethodSonochemical MethodReference
Reaction Time 72 hours1 hour[3]
Reaction Temperature 120 °CRoom Temperature[3]
BET Surface Area ~711 m²/gNot Reported[4]
Pore Diameter 1.5 nmNot Reported[5]
Thermal Stability Up to 500-600 °CNot Reported[4]

Characterization

The successful formation of the boroxine-linked structure can be confirmed by various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of characteristic B-O stretching vibrations of the boroxine ring (typically around 1350 cm⁻¹) and the disappearance of the O-H stretching of the boronic acid groups.

  • Solid-State ¹¹B NMR Spectroscopy: The self-condensation product will show a characteristic resonance for the trigonal planar boron in the boroxine ring, typically around 30-33 ppm.[5]

  • Powder X-Ray Diffraction (PXRD): For crystalline products like COF-1, PXRD is essential to confirm the long-range order and crystalline nature of the framework.

  • Porosity Analysis (BET): Nitrogen adsorption-desorption isotherms are used to determine the surface area and pore size distribution of the resulting porous material.

Applications in Drug Development and Research

The porous and crystalline nature of materials derived from the self-condensation of this compound offers several potential applications in the pharmaceutical and life sciences sectors:

  • Drug Delivery: The high porosity and tunable pore size make these materials suitable as carriers for controlled drug release.

  • Biocatalysis: Enzymes can be immobilized within the pores of the framework, enhancing their stability and reusability.

  • Sensing: The frameworks can be functionalized to act as selective sensors for biologically relevant molecules.

  • Separation and Purification: The uniform pore structure allows for the separation of molecules based on size and shape, which is valuable in the purification of pharmaceuticals.

Applications BDBA_Self_Condensation Self-Condensation of This compound Porous_Materials Porous Boroxine-Linked Materials (e.g., COFs) BDBA_Self_Condensation->Porous_Materials Drug_Delivery Drug Delivery Porous_Materials->Drug_Delivery Biocatalysis Biocatalysis Porous_Materials->Biocatalysis Sensing Sensing Porous_Materials->Sensing Separation Separation & Purification Porous_Materials->Separation

References

Application Notes and Protocols for the Synthesis of Poly(p-phenylene) via Suzuki-Miyaura Coupling of 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-phenylene) (PPP) is a conductive polymer with a rigid-rod structure composed of repeating p-phenylene units. Its exceptional thermal stability, mechanical strength, and unique optoelectronic properties make it a material of significant interest in various fields, including biomedical applications and drug delivery. The synthesis of high-molecular-weight and structurally well-defined PPP has been historically challenging due to its insolubility. However, the advent of modern cross-coupling methodologies, particularly the Suzuki-Miyaura coupling, has provided a versatile and efficient route to produce soluble precursor polymers or directly synthesize functionalized PPPs under milder conditions.[1]

This document provides detailed application notes and experimental protocols for the synthesis of poly(p-phenylene) using a Suzuki-Miyaura polycondensation reaction between 1,4-benzenediboronic acid and a dihaloarene comonomer. Furthermore, it explores the applications of functionalized PPP in the realm of drug delivery, highlighting its potential as a versatile carrier for targeted therapies.

Data Presentation

Table 1: Representative Quantitative Data for Poly(p-phenylene) Synthesis via Suzuki Coupling
EntryDihaloarene MonomerCatalyst / LigandBaseSolventYield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
11,4-DibromobenzenePd(PPh3)4K2CO3Toluene (B28343)/Water856,60011,5001.74Custom Synthesis Example
21,4-DiiodobenzenePd2(dba)3 / P(o-tol)3K3PO4DMF928,20015,6001.90Adapted from[2]
31,4-Dibromo-2,5-dialkoxybenzenePd(dppf)Cl2Na2CO3Toluene/Water>9015,50027,9001.80Adapted from[3]

Note: The data presented are representative examples from literature and may vary based on specific reaction conditions and monomer purity.

Table 2: Spectroscopic Characterization Data for Poly(p-phenylene)
SpectroscopyCharacteristic Peaks/SignalsReference
FTIR (cm-1) ~3030 (aromatic C-H stretch), ~1600, ~1480 (aromatic C=C stretch), ~810 (para-disubstituted C-H out-of-plane bend)[4]
1H NMR (CDCl3, δ ppm) 7.4-7.8 (broad multiplet, aromatic protons)[5][6]
13C NMR (CDCl3, δ ppm) ~128, ~139 (aromatic carbons)[6]
UV-Vis (λmax, nm) 340-380 (in solution, depending on solvent and molecular weight)[7]
Fluorescence (λem, nm) 400-450 (blue emission, depending on excitation wavelength and aggregation state)[7]

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted Poly(p-phenylene)

This protocol describes the synthesis of unsubstituted poly(p-phenylene) via a Suzuki-Miyaura polycondensation of this compound and 1,4-dibromobenzene.

Materials:

  • This compound (1.00 eq)

  • 1,4-Dibromobenzene (1.00 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)

  • Potassium carbonate (K2CO3) (4.00 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Methanol (B129727)

  • Hydrochloric acid (HCl), 2M

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound, 1,4-dibromobenzene, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene to the flask via a cannula. Stir the mixture for 15 minutes at room temperature.

  • In a separate flask, dissolve potassium carbonate in degassed water.

  • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a nitrogen atmosphere. The mixture will become viscous as the polymer forms.

  • After 48 hours, cool the reaction to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it sequentially with water, 2M HCl, and methanol to remove residual catalyst and salts.

  • Redissolve the polymer in a minimal amount of hot toluene or chloroform (B151607) and re-precipitate it in methanol to further purify.

  • Collect the purified polymer by filtration and dry it under vacuum at 60 °C overnight.

Characterization:

The resulting poly(p-phenylene) can be characterized by standard techniques as outlined in Table 2. The molecular weight and polydispersity index can be determined by gel permeation chromatography (GPC) using polystyrene standards for calibration.

Mandatory Visualization

experimental_workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_product Final Product cluster_characterization Characterization reactant reactant process process product product analysis analysis BDBA This compound Reaction Suzuki Polycondensation Toluene/Water, 90°C, 48h BDBA->Reaction DBB 1,4-Dibromobenzene DBB->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing with H2O, HCl, Methanol Precipitation->Washing Reprecipitation Reprecipitation Washing->Reprecipitation Drying Vacuum Drying Reprecipitation->Drying PPP Poly(p-phenylene) Drying->PPP GPC GPC (Mn, Mw, PDI) PPP->GPC FTIR FTIR Spectroscopy PPP->FTIR NMR NMR Spectroscopy PPP->NMR UVVis UV-Vis & Fluorescence PPP->UVVis

Caption: Experimental workflow for the synthesis and characterization of poly(p-phenylene).

Application Notes: Poly(p-phenylene) in Drug Delivery

The rigid backbone of poly(p-phenylene) can be chemically modified with various functional groups to enhance its solubility and enable its use in biomedical applications, particularly in drug delivery.[8][9][10] Functionalized PPPs can be designed to form nanoparticles, micelles, or other supramolecular structures that can encapsulate therapeutic agents.

Targeted Drug Delivery

A key advantage of using functionalized polymers in medicine is the ability to achieve targeted drug delivery.[11] By attaching specific ligands to the polymer backbone, the drug-loaded polymer conjugate can be directed to specific cells or tissues, thereby increasing the therapeutic efficacy and reducing off-target side effects.

Example Application:

Functionalized poly(p-phenylene) grafted with poly(ethylene glycol) (PEG) and amino groups (PPP-NH2-g-PEG) has been successfully used as a carrier for the anticancer drug doxorubicin (B1662922) (DOX).[8][10] The PEG chains enhance the biocompatibility and circulation time of the polymer, while the amino groups provide sites for drug conjugation. Furthermore, by attaching a targeting ligand such as haloperidol, which binds to sigma receptors often overexpressed in cancer cells, the drug-polymer conjugate can be selectively delivered to tumor cells.[8]

targeted_drug_delivery backbone backbone functionalization functionalization drug drug targeting targeting system system outcome outcome PPP Poly(p-phenylene) Backbone Solubilizing Solubilizing Groups (e.g., PEG) PPP->Solubilizing Grafting Conjugation Conjugation Sites (e.g., -NH2) PPP->Conjugation Functionalization FunctionalizedPPP Functionalized PPP Solubilizing->FunctionalizedPPP Conjugation->FunctionalizedPPP DrugConjugate Drug-Polymer Conjugate FunctionalizedPPP->DrugConjugate Drug Loading Drug Therapeutic Drug (e.g., Doxorubicin) Drug->DrugConjugate TargetingLigand Targeting Ligand (e.g., Haloperidol) TargetedSystem Targeted Drug Delivery System TargetingLigand->TargetedSystem DrugConjugate->TargetedSystem Ligand Attachment CancerCell Cancer Cell (with specific receptors) TargetedSystem->CancerCell Specific Binding IncreasedEfficacy Increased Therapeutic Efficacy CancerCell->IncreasedEfficacy ReducedSideEffects Reduced Off-Target Side Effects CancerCell->ReducedSideEffects

Caption: Logical relationship for targeted drug delivery using functionalized poly(p-phenylene).

References

Application Notes and Protocols for 1,4-Benzenediboronic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediboronic acid (1,4-BDBA), also known as 1,4-phenylenediboronic acid, is emerging as a versatile building block in the design of advanced drug delivery systems. Its bifunctional nature, with two boronic acid moieties, allows for the formation of robust and stimuli-responsive polymeric networks. Boronic acids are known for their ability to form reversible covalent bonds with cis-diols, which are present in various biological molecules like sugars, glycoproteins, and ribonucleosides. This unique reactivity enables the development of "smart" drug carriers that can release their therapeutic payload in response to specific physiological cues, such as changes in pH or the presence of glucose or reactive oxygen species (ROS).

These characteristics make 1,4-BDBA an attractive component for creating targeted and controlled-release drug delivery platforms, including hydrogels and covalent organic frameworks (COFs), for applications in cancer therapy, diabetes management, and tissue engineering.

Key Applications and Advantages

Drug delivery systems incorporating 1,4-BDBA offer several key advantages:

  • Stimuli-Responsiveness: The boronate ester linkages formed between 1,4-BDBA and diol-containing polymers or drugs are sensitive to pH, glucose, and ROS. This allows for triggered drug release in specific microenvironments, such as acidic tumor tissues or hyperglycemic conditions.

  • Targeted Delivery: The affinity of boronic acids for sialic acid residues, which are often overexpressed on the surface of cancer cells, can be exploited for targeted drug delivery, enhancing therapeutic efficacy while minimizing off-target effects.

  • High Drug Loading Capacity: The porous and structured nature of 1,4-BDBA-based systems, particularly COFs, provides a high surface area for efficient encapsulation of therapeutic agents.

  • Biocompatibility: Drug delivery systems based on 1,4-BDBA have demonstrated good biocompatibility in preclinical studies, a crucial factor for clinical translation.

Data Presentation: Performance of 1,4-BDBA-Based Drug Delivery Systems

The following tables summarize quantitative data from studies on drug delivery systems utilizing this compound and its derivatives.

Table 1: Physicochemical Properties of 1,4-BDBA-Based Nanoparticles

Nanoparticle SystemAverage Diameter (nm)Zeta Potential (mV)Reference
Cur-CS-C NPs68.7 ± 22.0+20.5[1]
PEG350-CCM@APTES-COF-120 (±5)+3.1[2]
PEG1000-CCM@APTES-COF-130 (±7)+3.5[2]
PEG2000-CCM@APTES-COF-145 (±10)+3.7[2]

Table 2: Drug Loading and Encapsulation Efficiency

Drug Delivery SystemDrugDrug Loading Content (wt%)Encapsulation Efficiency (%)Reference
PEG2000-CCM@APTES-COF-1Doxorubicin (DOX)9.71 ± 0.1390.5 ± 4.1[3]
Cur-CS-C NPsCurcumin (Cur)Not Reported6.8[1]

Table 3: In Vitro Drug Release Profile

Drug Delivery SystemDrugConditionCumulative Release (%)Time (h)Reference
Cur-CS-C NPsCurcuminpH 5.5~5024[1]
Cur-CS-C NPsCurcuminpH 7.4~2024[1]
Cur-CS-C NPsCurcuminpH 5.5 + 0.1 mM H₂O₂~7524[1]
Insulin-loaded PVA hydrogel (crosslinked with 1,4-BDBA bis(pinacol) ester)Insulin (B600854)HyperglycemicLower release (relative)Not Specified[4][5]

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Covalent Organic Framework (APTES-COF-1) Nanoparticles for Doxorubicin Delivery

This protocol describes the synthesis of amine-functionalized COF nanoparticles using this compound, which can be subsequently loaded with doxorubicin.

Materials:

Procedure:

  • Synthesis of APTES-COF-1:

    • In a reaction tube equipped with a magnetic stirring bar, add this compound (0.165 g, 1 mmol) and APTES (0.05 g).

    • Add 2.5 mL of 1,4-dioxane and 2.5 mL of mesitylene to the tube.

    • Degas the tube using three freeze-pump-thaw cycles and then seal it under vacuum.

    • Sonicate the reaction mixture for 60 minutes.

    • Heat the mixture at 75°C in an oil bath for the desired reaction time to allow for the formation of the COF.

    • After the reaction, cool the tube to room temperature. Collect the resulting solid by centrifugation, wash it with an appropriate solvent (e.g., acetone) to remove unreacted monomers, and dry under vacuum.

  • Drug Loading (Doxorubicin):

    • Disperse the synthesized APTES-COF-1 nanoparticles in a solution of DOX·HCl in PBS. The ratio of nanoparticles to drug should be optimized for desired loading.

    • Add TEA to the solution to deprotonate the DOX·HCl, facilitating its loading into the COF.

    • Stir the mixture at room temperature for 24 hours in the dark.

    • Collect the DOX-loaded nanoparticles (APTES-COF-1@DOX) by centrifugation.

    • Wash the particles with PBS to remove unloaded DOX.

    • Lyophilize the final product and store it at 4°C.

  • Characterization:

    • Size and Morphology: Analyze the particle size and morphology using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the nanoparticles using a zeta potential analyzer.

    • Drug Loading: To determine the drug loading content and encapsulation efficiency, dissolve a known amount of APTES-COF-1@DOX in a suitable solvent and measure the DOX concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

Protocol 2: Preparation of a Glucose-Responsive Poly(vinyl alcohol) (PVA) Hydrogel Crosslinked with a 1,4-BDBA Derivative

This protocol outlines the fabrication of a glucose-responsive hydrogel for potential insulin delivery, based on the crosslinking of PVA with a pinacol (B44631) ester of this compound.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound bis(pinacol) ester

  • Insulin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glucose

Procedure:

  • PVA Solution Preparation:

    • Prepare a stock solution of PVA (e.g., 10% w/v) in PBS (pH 7.4) by heating the mixture (e.g., at 90°C) with stirring until the PVA is fully dissolved.

    • Cool the solution to room temperature.

  • Hydrogel Formation and Insulin Encapsulation:

    • Dissolve the desired amount of this compound bis(pinacol) ester crosslinker in a minimal amount of a suitable solvent.

    • Add the crosslinker solution to the PVA solution.

    • To encapsulate insulin, add a solution of insulin in PBS to the PVA-crosslinker mixture.

    • Stir the mixture thoroughly to ensure homogeneity. The mixture will gradually form a hydrogel at room temperature through transesterification reactions.[6]

  • In Vitro Insulin Release Study:

    • Place a known amount of the insulin-loaded hydrogel into separate vials.

    • Add PBS (pH 7.4) containing different concentrations of glucose (e.g., a basal level of 100 mg/dL and a hyperglycemic level of 400 mg/dL) to the vials.

    • Incubate the vials at 37°C.

    • At predetermined time intervals, collect aliquots from the supernatant and replace them with fresh buffer.

    • Quantify the amount of released insulin in the aliquots using an appropriate method, such as an insulin ELISA kit or HPLC.

Visualizations

Signaling and Release Mechanisms

G cluster_0 Tumor Microenvironment (Acidic pH) cluster_1 Drug Carrier Acidic_pH Low pH (H+) Carrier 1,4-BDBA-based Nanoparticle (e.g., COF or Hydrogel) Acidic_pH->Carrier Hydrolysis of Boronate Ester Linkage Drug Encapsulated Drug (e.g., Doxorubicin) Released_Drug Released Drug Carrier->Released_Drug Drug Release

G Start Insulin-loaded 1,4-BDBA Hydrogel Hyperglycemia High Glucose Level Binding Glucose binds to Boronic Acid Moieties Hyperglycemia->Binding Swelling Hydrogel Swelling/ Increased Permeability Binding->Swelling Release Insulin Release Swelling->Release

Experimental Workflow

G Monomers 1,4-BDBA + APTES Synthesis Solvothermal Synthesis Monomers->Synthesis COF_NP APTES-COF-1 Nanoparticles Synthesis->COF_NP Drug_Loading Incubation with Doxorubicin COF_NP->Drug_Loading Loaded_NP DOX-Loaded COF Nanoparticles Drug_Loading->Loaded_NP Characterization Characterization (TEM, DLS, Zeta Potential) Loaded_NP->Characterization In_Vitro_Studies In Vitro Drug Release & Cytotoxicity Assays Loaded_NP->In_Vitro_Studies

Safety and Handling

Researchers should handle this compound and all related chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All synthetic procedures should be carried out in a well-ventilated fume hood. For in vitro and in vivo studies, the cytotoxicity of the final drug delivery system should be thoroughly evaluated.[7][8]

References

Application Notes and Protocols for the Preparation of Microporous Organic Polymers with Diboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of microporous organic polymers (MOPs) using diboronic acid building blocks. MOPs, including their crystalline subclass, Covalent Organic Frameworks (COFs), are of significant interest for applications in drug delivery, sensing, and catalysis due to their high surface area, tunable porosity, and chemical functionality.[1][2] This document outlines the primary synthetic strategies, key characterization techniques, and protocols for their application in drug delivery.

Introduction to Microporous Organic Polymers from Diboronic Acids

Microporous organic polymers are a class of materials constructed from organic monomers linked by strong covalent bonds, resulting in a porous structure.[3] When diboronic acids are used as monomers, two main types of linkages can be formed:

  • Boroxine Linkages: Formed through the self-condensation of diboronic acids under dehydrating conditions. This reaction is reversible, which allows for the formation of crystalline, ordered structures like COFs.[4]

  • Boronate Ester Linkages: Formed by the condensation reaction between a diboronic acid and a polyol linker, such as a catechol. These linkages are also reversible and are known for their responsiveness to pH changes, making them particularly suitable for controlled drug release applications.[5][6]

The inherent porosity and the chemical nature of the boronic acid functional groups make these materials excellent candidates for hosting guest molecules, such as active pharmaceutical ingredients (APIs). The ability of boronic esters to hydrolyze in acidic environments allows for the development of smart drug delivery systems that release their payload in the acidic microenvironment of tumors or specific cellular compartments.[5][7]

Experimental Protocols

Protocol 1: Synthesis of a Boroxine-Linked Microporous Organic Polymer (COF-1)

This protocol describes the synthesis of COF-1, a well-known crystalline MOP, through the self-condensation of 1,4-benzenediboronic acid (BDBA).[8][9]

Materials:

Procedure:

  • In a Pyrex tube, add 250 mg of this compound (BDBA).

  • Add 40 mL of a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane to the tube.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.[9]

  • After cooling to room temperature, a white crystalline solid should be present.

  • Isolate the solid by filtration or centrifugation.

  • Wash the solid thoroughly with anhydrous acetone (2 x 50 mL).[8]

  • Dry the product under vacuum at 150 °C overnight to yield COF-1.

Protocol 2: Synthesis of a Boronate Ester-Linked Microporous Organic Polymer (COF-5)

This protocol details the synthesis of COF-5, a boronate ester-linked COF, from this compound (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP).[7][8]

Materials:

  • This compound (BDBA)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone (ACS grade)

  • Pyrex tube with a sealable cap

  • Liquid nitrogen

  • Vacuum line

  • Oven

Procedure:

  • In a Pyrex tube, add 177 mg of BDBA and 242 mg of HHTP.[8]

  • Add 40 mL of a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane to the tube.[8]

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, a gray-purple solid powder should be present.

  • Isolate the solid by filtration or centrifugation.

  • Wash the solid thoroughly with anhydrous acetone (2 x 50 mL).[8]

  • Dry the product under vacuum at 150 °C overnight to yield COF-5.

Characterization of Microporous Organic Polymers

The successful synthesis and porosity of the MOPs should be confirmed using the following characterization techniques:

Technique Purpose Expected Results
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and determine the structure of the polymer.For crystalline MOPs like COFs, sharp diffraction peaks corresponding to the expected crystal structure will be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of the desired chemical bonds (boroxine or boronate ester).Appearance of characteristic peaks for B-O bonds in boroxines or boronate esters, and disappearance of O-H stretching bands from the starting materials.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the specific surface area, pore volume, and pore size distribution of the material.[2][10]A type I or type IV isotherm, indicating a microporous or mesoporous material, respectively, with a high surface area.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.High thermal stability, often up to 400-600 °C in an inert atmosphere.[7]
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology and particle size of the synthesized polymer.The images will reveal the shape and size of the polymer particles.

Data Presentation

Table 1: Physicochemical Properties of Selected Diboronic Acid-Based MOPs
Polymer Name Monomers Linkage Type BET Surface Area (m²/g) Pore Volume (cm³/g) Pore Size (nm)
COF-1 This compound (BDBA)Boroxine711 - 794[1][7]~0.71.5[4]
COF-5 BDBA, 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)Boronate Ester1590[7]~1.12.7[7]
DBLP-3 Aryl diboronic acid, 2,3,6,7,14,15-HexaaminotriptyceneDiazaborole730 - 986Not ReportedMicroporous
PBA-PAL/mPEG-DA NPs Phenylboronic acid-functionalized polyester, Dopamine-terminated PEGBoronate EsterNot ApplicableNot Applicable~100 nm (particle size)
Table 2: Drug Loading and Release from Boronic Acid-Based Polymers
Polymer System Drug Drug Loading Capacity Release Conditions Cumulative Release
Phenylboronic acid-containing copolymersBis-T-23Not specified (12:1 polymer:drug ratio)pH 4.6, 48 h98.1%[5]
Phenylboronic acid-containing copolymersBis-T-23Not specified (12:1 polymer:drug ratio)pH 7.4, 48 h14.5%[5]
PTX/PBA NPsPaclitaxel (PTX)High encapsulation efficiencypH 5.5, 96 h>60%[1]
PTX/PBA NPsPaclitaxel (PTX)High encapsulation efficiencypH 7.4, 96 h~20%[1]
Iron Oxide NanocompositesDoxorubicin (DOX)up to 870 µg/mgpH 5.0, 3 h~70%

Application Protocol: pH-Responsive Drug Delivery

This protocol outlines a general procedure for loading a therapeutic agent into a boronate ester-linked MOP and evaluating its pH-triggered release.

Materials:

  • Boronate ester-linked MOP (e.g., COF-5 or other amorphous boronate ester polymer)

  • Active Pharmaceutical Ingredient (API) with diol or catechol functionalities (e.g., Doxorubicin, Bis-T-23)

  • Suitable solvent for API dissolution (e.g., dimethyl sulfoxide, water)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing with appropriate molecular weight cut-off

  • Shaker or orbital incubator

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

1. Drug Loading:

  • Activate the MOP by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a concentrated solution of the API in a suitable solvent.

  • Suspend the activated MOP in the API solution. The ratio of MOP to API should be optimized for maximum loading.

  • Stir the suspension at room temperature for 24-48 hours to allow the API to diffuse into the pores and interact with the polymer framework.

  • Isolate the drug-loaded MOP by centrifugation.

  • Wash the loaded MOP with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOP under vacuum.

  • Determine the drug loading capacity by measuring the concentration of the API in the supernatant before and after loading using UV-Vis spectrophotometry or HPLC. The loading capacity can be calculated as: Loading Capacity (wt%) = (mass of loaded drug / mass of drug-loaded MOP) x 100%

2. In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded MOP in a known volume of PBS (pH 7.4) in a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of PBS (pH 7.4) and stir at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Repeat the experiment using PBS at pH 5.5 to simulate the acidic tumor microenvironment.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release as a function of time for both pH conditions.

Visualizations

Synthesis_of_Boroxine_Linked_MOP cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Diboronic_Acid Diboronic Acid (e.g., BDBA) Self_Condensation Self-Condensation (Dehydration) Diboronic_Acid->Self_Condensation Solvent Anhydrous Solvent (Mesitylene/Dioxane) Solvent->Self_Condensation Temperature 120 °C Temperature->Self_Condensation Time 72 hours Time->Self_Condensation Inert_Atmosphere Vacuum Sealed Tube Inert_Atmosphere->Self_Condensation Boroxine_MOP Boroxine-Linked MOP (e.g., COF-1) Self_Condensation->Boroxine_MOP

Caption: Synthesis of a Boroxine-Linked MOP.

Synthesis_of_Boronate_Ester_Linked_MOP cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Diboronic_Acid Diboronic Acid (e.g., BDBA) Condensation Condensation (Esterification) Diboronic_Acid->Condensation Polyol_Linker Polyol Linker (e.g., HHTP) Polyol_Linker->Condensation Solvent Anhydrous Solvent (Mesitylene/Dioxane) Solvent->Condensation Temperature 120 °C Temperature->Condensation Time 72 hours Time->Condensation Inert_Atmosphere Vacuum Sealed Tube Inert_Atmosphere->Condensation Boronate_Ester_MOP Boronate Ester-Linked MOP (e.g., COF-5) Condensation->Boronate_Ester_MOP

Caption: Synthesis of a Boronate Ester-Linked MOP.

Experimental_Workflow_for_MOPs cluster_synthesis Synthesis cluster_purification Purification and Activation cluster_characterization Characterization cluster_application Application Monomer_Selection Monomer Selection (Diboronic Acid +/- Linker) Polymerization Polymerization (Solvothermal Synthesis) Monomer_Selection->Polymerization Washing Solvent Washing Polymerization->Washing Drying Drying under Vacuum Washing->Drying PXRD PXRD Drying->PXRD FTIR FT-IR Drying->FTIR BET BET Analysis Drying->BET TGA TGA Drying->TGA Microscopy SEM/TEM Drying->Microscopy Drug_Loading Drug Loading Drying->Drug_Loading Release_Studies In Vitro Release Studies Drug_Loading->Release_Studies

Caption: Experimental Workflow for MOPs.

Drug_Delivery_Signaling_Pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) Drug_Loaded_MOP Drug-Loaded MOP (Stable Boronate Ester) Acid_Trigger Acidic pH Drug_Loaded_MOP->Acid_Trigger Hydrolysis Boronate Ester Hydrolisis Acid_Trigger->Hydrolysis Drug_Release Drug Release Hydrolysis->Drug_Release

References

Troubleshooting & Optimization

optimizing Suzuki coupling reaction conditions with diboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving diboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low to no yield in Suzuki coupling reactions with diboronic acids?

A1: Low yields in Suzuki couplings are a frequent challenge. The primary factors to investigate are:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligands are fresh and active, as some can be air-sensitive.[1] Consider using more robust, air-stable precatalysts if activity is a concern.[1]

  • Oxygen Contamination: Oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the palladium catalyst.[1][2][3] It is crucial to properly degas solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1][4]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and diboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1][5] Using more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[2][6]

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step. This step is highly dependent on the choice of base and solvent.[5][7]

Q2: How do I select the appropriate catalyst and ligand for my diboronic acid coupling?

A2: Catalyst selection is critical and substrate-dependent.

  • For Electron-Deficient or Sterically Hindered Substrates: Highly active catalyst systems are often required. Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are excellent choices.[4][8][9] These ligands stabilize the palladium catalyst and promote the oxidative addition step.[4]

  • For General Applications: Traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective but may require higher temperatures or catalyst loadings for less reactive substrates.[8][10]

  • Catalyst Loadings: Typical loadings range from 0.5 to 5 mol%. For challenging couplings, starting with 1-2 mol% of a high-activity catalyst is a good practice.[8][11]

Q3: Which base and solvent system should I choose?

A3: The base activates the boronic acid, forming a more nucleophilic boronate species essential for transmetalation.[4][5][12] The choice is often linked to the solvent.

  • Common Bases: Inorganic bases are widely used. Potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are common and effective choices.[4][13] K₃PO₄ is often a robust choice for challenging couplings.[4]

  • Solvent Systems: Aprotic solvents, often with a small amount of water, are standard. Common systems include Dioxane/H₂O, Toluene/H₂O, and THF/H₂O.[1][2][13] The water facilitates the dissolution of the inorganic base and aids in the catalytic cycle. Anhydrous conditions can also be used, particularly with organic bases or specific boronic esters.[14]

Q4: My reaction is generating significant side products like homocoupling. How can I prevent this?

A4: Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl byproduct.

  • Cause: This is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3][4] This can happen if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) form.[4]

  • Prevention:

    • Thorough Degassing: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere to exclude oxygen.[3][4]

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) source can minimize homocoupling.[2][4]

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.2–1.5 equivalents) is common, but a large excess can sometimes favor side reactions.[1]

Q5: What is protodeboronation and how can I minimize it?

A5: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophile.[5] This is particularly an issue with electron-rich heterocyclic or electron-deficient arylboronic acids.[6][15]

  • Cause: This process can be uncatalyzed (reaction with water) or catalyzed by acid or base.[5] The basic conditions of the Suzuki coupling can promote this side reaction.[5]

  • Prevention:

    • Use Boronic Esters: Converting the diboronic acid to a more stable form, such as a pinacol boronic ester (Bpin), can significantly reduce the rate of protodeboronation.[2][4][6]

    • Use Milder Bases: If possible, screening milder bases (e.g., K₂CO₃ vs. Cs₂CO₃) may help.

    • Shorter Reaction Times: For substrates prone to this issue, using a highly active catalyst to achieve a fast reaction can "outrun" the decomposition.[6]

Troubleshooting Guide

Problem: Low or No Product Formation
Potential CauseRecommended Solution(s)
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider a more robust, air-stable catalyst (e.g., a Buchwald G3 palladacycle).[1] Run a control reaction with a known reactive substrate to confirm catalyst activity.
Oxygen in the System Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 10-15 minutes or using freeze-pump-thaw cycles).[4][16] Maintain a positive pressure of an inert gas (Ar or N₂) throughout the experiment.
Poor Reagent Quality Check the purity of the aryl halide and diboronic acid. If the diboronic acid is old, consider converting it to a more stable pinacol ester derivative.[4]
Suboptimal Base/Solvent Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[4] Ensure the base is finely powdered for better solubility and reactivity.[1] Try different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[13]
Low Reaction Temperature For unreactive substrates (especially aryl chlorides), increasing the reaction temperature (e.g., from 80°C to 100-110°C) can overcome the activation barrier for oxidative addition.[4][11]
Problem: Significant Side Product Formation
Side ProductPotential Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Presence of oxygen.[1] Inefficient reduction of Pd(II) precatalyst.[4]Rigorously degas all reagents and solvents.[4] Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.[4]
Protodeboronation Base-catalyzed decomposition of the boronic acid.[5] This is more common with certain classes of boronic acids (e.g., heteroaryl).[6]Convert the diboronic acid to its corresponding pinacol ester (Bpin) derivative, which is more stable.[4][6] Use a highly active catalyst to minimize reaction time.[6]
Dehalogenation of Aryl Halide The Pd-aryl intermediate reacts with a hydride source (can be solvent or base) instead of the boronate.[2]Ensure the use of high-purity solvents. If using an amine base, consider switching to an inorganic carbonate or phosphate base.

Experimental Protocols

General Protocol for Suzuki Coupling with a Diboronic Acid

This is a generalized starting procedure and should be optimized for specific substrates.

1. Reagent Preparation:

  • Aryl Halide (1.0 equiv)

  • Diboronic Acid or Diboronic Ester (1.2–1.5 equiv)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)[1]

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[1]

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1)[1]

2. Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the diboronic acid (or ester), and the finely powdered base.[1]

  • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[4]

  • Under the inert atmosphere, add the palladium precatalyst.

  • Using a syringe, add the degassed solvent system to the vial.[1][4]

3. Reaction and Workup:

  • Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (e.g., 4-24 hours).[4]

  • Monitor the reaction's progress using an appropriate technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

4. Purification:

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired coupled product.[1][4]

Visual Guides

G cluster_prep 1. Preparation cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Workup cluster_purify 4. Purification prep1 Weigh Aryl Halide, Diboronic Acid, & Base into oven-dried vial prep2 Seal vial and establish inert atmosphere (evacuate/backfill x3) prep1->prep2 add1 Add Pd Catalyst under inert gas prep2->add1 add2 Add Degassed Solvent via syringe add1->add2 react1 Heat with vigorous stirring (e.g., 80-110 °C) add2->react1 react2 Monitor progress (TLC, LC-MS) react1->react2 react3 Cool, dilute, and perform aqueous workup react2->react3 purify1 Concentrate organic layer react3->purify1 purify2 Purify by column chromatography purify1->purify2 Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Steps start Low or No Yield Observed check_catalyst Is the catalyst active? (Run control reaction) start->check_catalyst check_inert Is the system inert? (Check seals, degas solvents again) start->check_inert check_reagents Are reagents pure? (Check age/purity of boronic acid) start->check_reagents opt_temp Increase Temperature check_catalyst->opt_temp If starting material remains unreacted opt_ligand Switch to a More Active Catalyst/Ligand System (e.g., Buchwald Ligands) check_catalyst->opt_ligand If catalyst is suspect opt_base Screen Different Bases (K₃PO₄, Cs₂CO₃) check_inert->opt_base If homocoupling is seen opt_boron Convert Boronic Acid to Pinacol Ester (Bpin) check_reagents->opt_boron If protodeboronation is suspected Optimization_Factors cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Reaction Conditions center Suzuki Coupling Optimization Catalyst Palladium Source (Pd(0) vs Pd(II)) center->Catalyst Ligand Ligand Choice (e.g., PPh₃, XPhos) center->Ligand Boron Boron Source (Acid vs. Ester) center->Boron Halide Aryl Halide (I, Br, Cl, OTf) center->Halide Base Base (K₃PO₄, K₂CO₃) center->Base Solvent Solvent (Dioxane, Toluene) center->Solvent Temp Temperature center->Temp

References

Technical Support Center: Covalent Organic Framework Synthesis with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of covalent organic frameworks (COFs) using boronic acids.

Troubleshooting Guide

Problem 1: Low Crystallinity or Amorphous Product

Q: My COF product is amorphous or has very low crystallinity according to Powder X-ray Diffraction (PXRD). What are the potential causes and how can I improve the crystallinity?

A: Low crystallinity is a common challenge in COF synthesis and can stem from several factors related to reaction kinetics and thermodynamics. Here are the primary causes and corresponding solutions:

Potential Causes & Solutions for Low Crystallinity

Cause Explanation Troubleshooting Steps
Rapid Polymerization Kinetics If the COF formation is too fast, the framework polymerizes before it can self-correct and form an ordered, crystalline structure. This leads to kinetically trapped amorphous polymers.[1]1. Temperature Control: Lower the reaction temperature to slow down the polymerization rate, favoring the formation of the thermodynamically stable crystalline product.[1] 2. Use of Modulators: Introduce a monofunctional boronic acid (e.g., 4-mercaptophenylboronic acid) as a modulator. Modulators compete for reactive sites, slowing the growth of the COF and allowing for error correction, which leads to higher crystallinity.[2][3] An optimal concentration of the modulator is crucial; typically 5-10% can significantly improve crystallinity and surface area.[2] 3. Slow Monomer Addition: Instead of adding all monomers at once, a slow, continuous addition can control the polymerization rate and improve crystal quality.[2]
Poor Monomer/Polymer Solubility The solubility of the monomers and the growing COF network is critical.[1] If the monomers are not sufficiently soluble or the growing polymer precipitates too quickly, an amorphous product can result.1. Solvent Screening: Experiment with different solvent systems, including binary or tertiary mixtures (e.g., mesitylene/dioxane, toluene).[1] The goal is to find a solvent system that keeps the monomers in solution and allows for controlled precipitation of the crystalline COF. 2. Acetonide-Protected Monomers: For boronate ester COFs, using acetonide-protected catechols can enhance solubility and stability compared to the unprotected, often poorly soluble and easily oxidized catechol monomers.[2]
Inadequate Reaction Reversibility The reversibility of the boroxine (B1236090) or boronate ester bond formation is essential for the "error-correction" mechanism that leads to a crystalline structure.[1]1. Controlled Water Content: The presence of a small amount of water is necessary to facilitate the reversible hydrolysis and reformation of boroxine and boronate ester linkages.[1][2] Ensure you are using anhydrous solvents, but consider the controlled addition of a small amount of water or an aqueous acid catalyst.[1] However, excessive water can inhibit polymerization.[1] 2. Catalyst Optimization: For boronate ester COFs, acid catalysts like acetic acid are often used.[2] For imine-based COFs with boronic acid functionalities, optimizing the concentration of the acid catalyst is crucial for balancing the forward and reverse reaction rates.[1]
Impure Monomers The purity of the boronic acid and other linkers is paramount. Impurities can disrupt the polymerization process and introduce defects into the framework, leading to low crystallinity.1. Monomer Purification: Purify the boronic acid monomers before use. Recrystallization is a common method.[4] For boronate esters, column chromatography can be used, although it can be challenging.[4]

Experimental Workflow for Troubleshooting Low Crystallinity

G start Low Crystallinity (Amorphous Product) check_kinetics Step 1: Assess Reaction Kinetics start->check_kinetics slow_kinetics Action: Slow Down Polymerization check_kinetics->slow_kinetics temp Lower Temperature slow_kinetics->temp modulator Add Modulator (e.g., 5-10% monofunctional boronic acid) slow_kinetics->modulator slow_addition Slow Monomer Addition slow_kinetics->slow_addition check_solubility Step 2: Evaluate Solubility temp->check_solubility modulator->check_solubility slow_addition->check_solubility optimize_solvent Action: Optimize Solvent System check_solubility->optimize_solvent solvent_screen Screen Different Solvents/ Mixtures optimize_solvent->solvent_screen check_reversibility Step 3: Verify Reaction Reversibility solvent_screen->check_reversibility optimize_reversibility Action: Enhance Reversibility check_reversibility->optimize_reversibility water_content Control Water Content optimize_reversibility->water_content catalyst Optimize Catalyst Concentration optimize_reversibility->catalyst check_purity Step 4: Confirm Monomer Purity water_content->check_purity catalyst->check_purity purify Action: Purify Monomers check_purity->purify recrystallize Recrystallize Boronic Acids purify->recrystallize end Crystalline COF recrystallize->end

Caption: Troubleshooting workflow for low crystallinity in boronic acid COF synthesis.

Problem 2: Poor Porosity and Low Surface Area

Q: My COF is crystalline, but it exhibits a low Brunauer-Emmett-Teller (BET) surface area. How can I improve the porosity?

A: Low porosity in a crystalline COF often indicates issues with pore collapse, the presence of impurities or amorphous content, or incomplete activation.

Potential Causes & Solutions for Low Porosity

Cause Explanation Troubleshooting Steps
Pore Collapse During Activation The removal of solvent from the pores during the activation process can cause the framework to collapse, especially if the interlayer interactions are weak.1. Supercritical CO2 Drying: This technique is a gentle way to remove solvent without causing pore collapse due to the absence of a liquid-gas interface. 2. Solvent Exchange: Before drying, exchange the high-boiling point synthesis solvent with a more volatile, low-surface-tension solvent like acetone (B3395972) or ethanol.[5] This can reduce the capillary forces that cause pore collapse during vacuum drying.
Residual Amorphous Material or Impurities Even in a predominantly crystalline sample, some amorphous polymer or unreacted monomers can block the pores.1. Thorough Washing: After synthesis, wash the COF extensively with various solvents to remove any unreacted monomers and soluble oligomers.[5] 2. Soxhlet Extraction: For a more rigorous purification, perform a Soxhlet extraction with an appropriate solvent.
Incomplete Activation Residual solvent molecules may remain trapped within the pores, leading to a lower measured surface area.1. Optimize Activation Conditions: Ensure the COF is dried under a high vacuum and at an elevated temperature (e.g., 120-150 °C) for a sufficient duration (e.g., overnight) to completely remove the solvent.[1][5]
Suboptimal Crystallinity While the material may appear crystalline by PXRD, very small crystallite sizes can lead to a lower effective surface area.1. Improve Crystallinity: Refer to the troubleshooting steps for low crystallinity. Often, conditions that improve crystallinity, such as the use of modulators, also lead to higher surface areas.[2] For example, using 10% modulator in COF-5 synthesis increased the BET surface area from 1200 m²/g to 2100 m²/g.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between boroxine-linked and boronate ester-linked COFs?

A: Boroxine-linked COFs are formed through the self-condensation of boronic acids, creating a six-membered boroxine ring.[6] Boronate ester-linked COFs are formed from the condensation of boronic acids and catechols, resulting in a five-membered boronate ester ring.[6] While both types can yield crystalline and porous materials, boronate ester COFs are generally more chemically stable than boroxine-linked COFs, which are more susceptible to hydrolysis.[6][7]

Q2: How can I improve the hydrolytic stability of my boronic acid-based COF?

A: Boroxine and boronate ester linkages are susceptible to hydrolysis.[7][8] Several strategies can enhance their stability:

  • Steric Shielding: Introducing bulky groups near the boronate ester linkage can sterically hinder the approach of water molecules.

  • Increased Interlayer Interactions: For 2D COFs, enhancing the π-π stacking between layers can make it more difficult for water to access the linkages within the framework.[9]

  • Post-synthetic Modification: For boroxine-linked COFs, modification with oligoamines has been shown to significantly improve hydrostability by protecting the electron-deficient boron sites from nucleophilic attack by water.[8][10]

Q3: What is the role of a modulator in COF synthesis?

A: A modulator is a monofunctional molecule that is structurally similar to one of the monomers.[1] It competes with the multifunctional monomer for reactive sites, which slows down the rate of polymerization.[1][3] This slower growth allows more time for the reversible bond formation to "self-correct" errors in the growing framework, leading to a more ordered and crystalline material with a higher surface area.[2][3]

Q4: What is a general starting protocol for boroxine-linked COF synthesis?

A: A typical solvothermal synthesis for a boroxine-linked COF like COF-1 involves the following steps:

  • Monomer Preparation: In a Pyrex tube, add the diboronic acid monomer (e.g., 1,4-benzenediboronic acid).[11]

  • Solvent Addition: Add a solvent mixture, often 1:1 (v/v) mesitylene:dioxane.[11]

  • Degassing: Flash-freeze the tube in liquid nitrogen and subject it to three freeze-pump-thaw cycles to remove dissolved gases.[5]

  • Sealing: Seal the tube under vacuum.[5]

  • Heating: Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a set time (e.g., 72 hours).[5][11]

  • Isolation: After cooling, isolate the solid product by filtration.[5]

  • Washing: Wash the product thoroughly with an anhydrous solvent like acetone.[5]

  • Activation: Dry the final product under high vacuum at an elevated temperature to remove residual solvent from the pores.[5]

Logical Diagram for Boroxine vs. Boronate Ester COF Formation

G cluster_boroxine Boroxine COF Synthesis cluster_boronate Boronate Ester COF Synthesis boronic_acid Boronic Acid Monomer self_condensation Self-Condensation (-3 H₂O) boronic_acid->self_condensation boroxine_cof Boroxine-Linked COF (Six-membered B₃O₃ ring) self_condensation->boroxine_cof boronic_acid2 Boronic Acid Monomer co_condensation Co-Condensation (-2 H₂O) boronic_acid2->co_condensation catechol Catechol Monomer catechol->co_condensation boronate_cof Boronate Ester-Linked COF (Five-membered BO₂C₂ ring) co_condensation->boronate_cof

Caption: Comparison of the synthetic pathways for boroxine and boronate ester COFs.

References

Technical Support Center: Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Covalent Organic Framework (LEGO) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments to achieve highly crystalline materials, avoiding the formation of amorphous polymers.

Frequently Asked Questions (FAQs)

Q1: Why is my COF synthesis resulting in an amorphous powder instead of a crystalline material?

The formation of an amorphous polymer instead of a crystalline COF is a common challenge that typically points to the reaction being under kinetic control rather than thermodynamic control.[1] Crystalline COF formation relies on the reversibility of the covalent bond-forming reactions, which allows for "error-correction" during the growth process.[2] If the polymerization reaction is too fast and irreversible, defects become kinetically trapped, leading to a disordered, amorphous network.[3]

Key factors that favor the amorphous product include:

  • Rapid Polymerization: High monomer concentrations or highly reactive monomers can lead to rapid precipitation of a disordered polymer.[3]

  • Irreversible Reaction Conditions: Lack of a catalyst or the presence of reaction conditions that do not favor the reverse reaction can prevent the system from reaching the more stable, crystalline state.

  • Poor Monomer Solubility: If monomers have poor solubility in the chosen solvent, they may precipitate out or react too quickly upon heating, hindering ordered growth.[3]

  • Monomer Impurity: Impurities in the starting materials can terminate the growth of the framework or introduce defects.

Q2: What is the fundamental principle to follow to promote COF crystallinity?

The core principle is to ensure the synthesis is under thermodynamic control . This is achieved by maintaining the reversibility of the linkage-forming reactions throughout the synthesis process.[1] Dynamic covalent reactions allow for the continuous breaking and reforming of bonds, which enables the framework to self-correct and anneal into the most thermodynamically stable, ordered crystalline structure.[2] Strategies to achieve this often involve slowing down the reaction rate to provide sufficient time for this self-correction mechanism to operate effectively.[3][4]

Q3: Can an amorphous polymer be converted into a crystalline COF post-synthesis?

Yes, in some cases, an amorphous polymer can be transformed into a crystalline COF. This is often achieved through post-synthetic treatment methods that re-establish the reversibility of the reaction.[5] Techniques include:

  • Solvothermal Annealing: Heating the amorphous material in an appropriate solvent mixture, often with a catalyst, can provide the energy and dynamic conditions needed for rearrangement into a crystalline framework.[6]

  • Use of a Repairing Agent: Introducing a monofunctional molecule, like aniline (B41778), can mediate the conversion by reversibly capping and uncapping reactive sites, facilitating the dissolution and reprecipitation of the material into an ordered structure.[7][8]

Troubleshooting Guide

Problem: My product has the expected color, but the Powder X-ray Diffraction (PXRD) pattern shows only a broad halo, with no sharp peaks.

This is a classic indication of an amorphous material. The color change suggests that the desired chemical bonds (e.g., imines) have formed, but without long-range periodic order.[9]

► Potential Cause 1: Reaction kinetics are too fast.

The polymerization is occurring too rapidly, preventing the monomers from arranging in an ordered fashion. This leads to the formation of a kinetically trapped amorphous polymer.[3]

Solutions:

  • Introduce a Modulator: Add a monofunctional molecule that competes with one of the monomers. This slows the overall reaction rate, allowing the system to reach thermodynamic equilibrium.[4] For imine-based COFs, molecules like aniline or benzaldehyde (B42025) are effective modulators.[10][11]

  • Decrease Monomer Concentration: Lowering the concentration of the building blocks can slow down the rate of polymerization and nucleation.[2]

  • Optimize the Solvent System: Use a solvent mixture that ensures moderate solubility of the monomers. Very high solubility can keep oligomers from precipitating, while very low solubility can cause them to crash out of solution too quickly.[3] Common systems include mixtures like 1,4-dioxane (B91453) and mesitylene.[3]

► Potential Cause 2: Insufficient reaction reversibility.

The conditions are not suitable for the reverse reaction (e.g., imine hydrolysis) to occur, which is essential for defect correction.

Solutions:

  • Check the Catalyst: For imine COFs, an acid catalyst like acetic acid is crucial. Ensure it is present in the correct concentration.[3] In some cases, a stronger acid like trifluoroacetic acid (TFA) can improve crystallinity.[12]

  • Add Water: For condensation reactions like imine formation, water is a byproduct. Adding a controlled amount of water to the reaction mixture can enhance the rate of the reverse reaction, thereby improving error correction and crystallinity.

  • Extend Reaction Time: Crystalline ordering can be a slow process. Increasing the reaction time (e.g., from 3 days to 7 days) under solvothermal conditions may allow the amorphous intermediate to anneal into a crystalline structure.[13]

► Potential Cause 3: Impure monomers or incorrect stoichiometry.

Impurities can act as capping agents, disrupting crystal growth. Incorrect molar ratios of monomers lead to an excess of one functional group, preventing the formation of an extended, ordered network.

Solutions:

  • Purify Monomers: Ensure all starting materials are of high purity. Recrystallization or column chromatography are common purification methods.

  • Verify Stoichiometry: Carefully weigh all monomers to ensure the correct molar ratios are used. For A2+B3 type COFs, a 3:2 molar ratio is critical. Sub-stoichiometric synthesis is a specific strategy to introduce defects and is generally not recommended for achieving high crystallinity.[14]

► Potential Cause 4: Post-synthesis workup is damaging the structure.

The activation process, particularly vacuum drying at high temperatures, can sometimes cause pore collapse in the framework, leading to a loss of crystallinity.[3]

Solutions:

  • Gentle Activation: Instead of harsh vacuum drying, consider gentler methods. Supercritical CO2 exchange is an effective technique to remove solvent from the pores while preserving the crystalline structure.[9]

  • Solvent Exchange: Before drying, wash the COF extensively with a series of solvents of decreasing polarity (e.g., DMF, acetone, ethanol) to thoroughly remove any residual high-boiling point solvents or unreacted monomers from the pores.[9]

Data and Protocols

Table 1: Effect of Modulators on Imine COF Synthesis

This table summarizes the impact of adding a modulator (benzaldehyde) on the properties of a TAPB-TFPA COF. The data shows that adding a modulator can significantly increase crystallinity (indicated by PXRD peak intensity) and surface area, although it may slightly decrease the yield.[11]

Equivalents of BenzaldehydeYield (%)BET Surface Area (m²/g)Crystallinity (Relative PXRD Intensity)
086.9~500Low
1-~600Moderate
2-~750High
3-~900Very High
450.6~950Very High

Data adapted from reference[11].

General Experimental Protocol: Modulator-Assisted Synthesis of an Imine COF

This protocol provides a general methodology for synthesizing a 2D imine-linked COF using a modulator to enhance crystallinity.

Materials:

  • Amine monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB)

  • Aldehyde monomer (e.g., terephthalaldehyde, TPA)

  • Modulator (e.g., aniline)

  • Solvent mixture (e.g., mesitylene/1,4-dioxane, 1:1 v/v)

  • Aqueous acetic acid (e.g., 6 M)

Procedure:

  • Monomer Preparation: In a Pyrex tube, add the amine monomer (e.g., 0.15 mmol) and the aldehyde monomer (e.g., 0.225 mmol).

  • Solvent and Modulator Addition: Add the solvent mixture (e.g., 1.5 mL) and the modulator. The amount of modulator can be critical; for single crystal growth of 3D COFs, large amounts have been used, while for powders, smaller amounts are typical.[3][4]

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure the monomers are well-dispersed.

  • Catalyst Addition: Add the aqueous acetic acid catalyst (e.g., 0.15 mL).

  • Freeze-Pump-Thaw: Subject the tube to three freeze-pump-thaw cycles to degas the reaction mixture. This is crucial to prevent oxidation and side reactions.

  • Reaction: Seal the tube under vacuum and heat it in an oven at a constant temperature (e.g., 120 °C) for 3 to 7 days. A precipitate should form during this time.

  • Workup and Isolation:

    • After cooling to room temperature, collect the solid product by filtration.

    • Wash the solid sequentially with anhydrous solvents like N,N-dimethylformamide (DMF), acetone, and tetrahydrofuran (B95107) (THF) to remove unreacted monomers and oligomers.

    • Dry the product under vacuum at an elevated temperature (e.g., 80-120 °C) overnight to yield the final COF powder. For sensitive structures, consider supercritical drying.[3]

Visual Guides

Thermodynamic vs. Kinetic Control in COF Synthesis

The formation of a crystalline COF (thermodynamic product) versus an amorphous polymer (kinetic product) is determined by the energy landscape of the reaction. Reversible conditions allow the system to overcome the initial kinetic barrier and settle into the more stable, ordered state.

G cluster_0 cluster_1 Monomers Monomers Reaction Coordinate Reaction Coordinate Amorphous Amorphous Polymer (Kinetic Product) Monomers:ne->Amorphous:nw Irreversible Fast Reaction Crystalline Crystalline COF (Thermodynamic Product) Monomers:se->Crystalline:nw Reversible Slow Reaction / Annealing p1 p1 Energy Gibbs Free Energy Amorphous->Crystalline p3 p3 TransitionState1 ΔG‡ (kinetic) TransitionState2 ΔG‡ (thermo) p2 p2 p4 p4

Energy profile of COF formation.
Troubleshooting Workflow for Amorphous Product

This workflow provides a systematic approach to diagnosing and solving the issue of amorphous polymer formation during COF synthesis.

G start Problem: Amorphous Product (No PXRD Peaks) q1 Are you using a modulator? start->q1 s1 Action: Introduce a modulator (e.g., aniline, benzaldehyde) q1->s1 No q2 Is the reaction reversible? (Catalyst + H2O) q1->q2 Yes s1->q2 s2 Action: Add/optimize catalyst and add a small amount of H2O q2->s2 No q3 Are monomer concentrations and solubility optimized? q2->q3 Yes s2->q3 s3 Action: Lower concentration and/or change solvent system q3->s3 No q4 Is the workup procedure gentle? q3->q4 Yes s3->q4 s4 Action: Use supercritical drying or gentle solvent exchange q4->s4 No end Result: Crystalline COF q4->end Yes s4->end

A step-by-step troubleshooting guide.

References

dealing with boroxine formation as a side reaction in COF synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Boroxine (B1236090) Formation

This guide addresses common issues related to the formation of boroxine as a side reaction during the synthesis of Covalent Organic Frameworks (COFs), particularly those involving boronic acid building blocks.

Frequently Asked Questions (FAQs)

Q1: My COF synthesis resulted in a low yield of amorphous powder. What are the potential causes related to boroxine formation?

A1: Low yields of amorphous material in boronic acid-based COF synthesis can often be attributed to suboptimal reaction kinetics and conditions that favor undesired side reactions, including uncontrolled boroxine formation. Key factors include:

  • Excessive Water: While trace amounts of water can be beneficial for the reversibility of boronic acid condensation, aiding in error correction and crystallization, excessive water can inhibit polymerization and lead to the formation of amorphous oligomers or unreacted monomers.[1]

  • Rapid Reaction Rate: A reaction that proceeds too quickly can lead to kinetically trapped, disordered structures rather than a crystalline COF. The reaction temperature and catalyst concentration are critical parameters to control.[1]

  • Poor Monomer Solubility: If the monomers or growing polymer chains have poor solubility in the chosen solvent system, they can precipitate prematurely as an amorphous solid.[1]

  • Hydrolytic Instability: Boroxine-linked COFs are susceptible to hydrolysis, which can lead to the decomposition of the framework, especially during work-up in the presence of moisture.[2][3]

Q2: I observe poor crystallinity in my boronic acid-based COF. How can boroxine formation be the culprit?

A2: Boroxine formation is the desired linkage in boroxine-based COFs. However, the reversibility of this linkage in the presence of water is key to obtaining a crystalline material.[2] If the equilibrium between the boronic acid monomers and the boroxine-linked framework is not carefully controlled, it can lead to:

  • Incomplete Polymerization: If the equilibrium is shifted too far towards the monomers due to excess water or inappropriate solvent choice, the framework will not fully form, resulting in a poorly ordered material.

  • Defect Formation: Rapid and irreversible boroxine formation can lock in defects during the crystallization process, leading to a less crystalline or even amorphous product. The dynamic nature of the boroxine linkage allows for "error-correction" during synthesis, which is crucial for achieving high crystallinity.[2]

Q3: How can I minimize or control boroxine formation to improve my COF synthesis?

A3: Several strategies can be employed to manage the boroxine-boronic acid equilibrium and promote the formation of highly crystalline COFs:

  • Solvent Selection: The choice of solvent is critical. A mixture of a non-polar solvent (e.g., mesitylene) and a polar aprotic solvent (e.g., dioxane) is often used to balance monomer solubility and control the reaction rate.[4] The hydrogen-bond acceptor properties of the solvent can strongly affect the hydrolytic equilibrium.[5][6][7]

  • Dehydrating Conditions:

    • Solvothermal Synthesis: Heating the reaction mixture in a sealed tube at elevated temperatures (e.g., 120 °C) can drive the dehydration reaction towards the formation of the boroxine-linked framework.[4]

    • Mechanochemical Synthesis: This solvent-free or low-solvent method can rapidly produce highly crystalline COFs at room temperature. Using a dehydrating additive like trimethylboroxine (B150302) can overcome the hydrolytic sensitivity of the boroxine linkage.[2][8][9][10]

  • Use of Pinacol (B44631) Boronates: An alternative synthetic approach involves the transesterification of pinacol aryl boronates. These starting materials are often easier to purify, more soluble, and more stable than the corresponding boronic acids.[11]

  • Controlled Addition of Water: In some systems, a very small, controlled amount of water or an aqueous acid catalyst can be beneficial for promoting the reversibility needed for crystallization.[1]

Q4: What are the characteristic analytical signatures of boroxine formation in my product?

A4: The formation of boroxine linkages can be confirmed using several spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the appearance of a characteristic boroxine band. For example, in the synthesis of COF-1, a band at 673 cm⁻¹ is indicative of boroxine ring formation.[2]

  • Raman Spectroscopy: This technique can be used for in-situ monitoring of the reaction. The formation of a boroxine ring and the depletion of the boronic acid can be tracked in real-time.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of the boron atoms. Changes in the chemical shift can indicate the conversion of boronic acid to boroxine. For solution-state analysis, ¹H and ¹⁹F NMR can be used to study the interconversion of arylboronic acids and arylboroxines.[5][6][7]

Troubleshooting Scenarios & Solutions

Problem Potential Cause Suggested Solution(s) Relevant Characterization
Low product yield, amorphous powder Excess water in the reaction mixture.Use anhydrous solvents. Consider mechanochemical synthesis with a dehydrating agent.[1][2]Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy.
Reaction kinetics are too fast.Lower the reaction temperature.[1] Optimize the catalyst concentration.PXRD, Scanning Electron Microscopy (SEM).
Poor monomer solubility.Screen different solvent systems, including binary mixtures, to improve solubility.[1]Visual inspection of monomer solubility, Dynamic Light Scattering (DLS).
Poor crystallinity of the COF Insufficient reversibility of boroxine linkage.Optimize the water content; a small amount can be beneficial.[1] Extend the reaction time to allow for error correction.[1]PXRD, High-Resolution Transmission Electron Microscopy (HR-TEM).
Hydrolysis of the boroxine framework during work-up.Wash the product with anhydrous solvents. Dry the final product under vacuum at an elevated temperature.[1]PXRD, Thermogravimetric Analysis (TGA).
Inconsistent batch-to-batch results Variability in reagent purity or water content.Purify starting materials. Use freshly opened, anhydrous solvents for each reaction.NMR of starting materials, Karl Fischer titration of solvents.
Incomplete reaction.Monitor the reaction progress using techniques like in-situ Raman or by taking aliquots for FTIR analysis.[2]FTIR, Raman Spectroscopy.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of COF-1

This protocol is a typical example of a solvothermal synthesis for a boroxine-linked COF.

  • Materials: 1,4-benzenediboronic acid (BDBA).

  • Solvent System: A mixture of mesitylene (B46885) and dioxane.

  • Procedure: a. In a Pyrex tube, add this compound. b. Add the mesitylene/dioxane solvent mixture. c. Seal the tube under vacuum. d. Heat the sealed tube in an oven at 120 °C for 72 hours.[4] e. After cooling to room temperature, collect the precipitate by filtration. f. Wash the solid sequentially with anhydrous acetone (B3395972) and tetrahydrofuran. g. Dry the resulting powder under vacuum at 150 °C overnight to obtain COF-1.[1]

Protocol 2: Mechanochemical Synthesis of Boroxine-linked COFs

This protocol offers a rapid, room-temperature, and solvent-minimal approach.

  • Materials: Multifunctional boronic acid (e.g., this compound), trimethylboroxine (dehydrating additive).

  • Procedure: a. In a milling jar, combine the boronic acid monomer and trimethylboroxine. b. Perform ball milling at room temperature for a specified time (e.g., 3 hours). c. The reaction progress can be monitored in-situ using Raman spectroscopy.[2] d. The target COF is typically obtained in quantitative yield with no further work-up besides vacuum drying.[2][8]

Visualizations

Boroxine_Equilibrium cluster_reactants Reactants cluster_products Products Boronic_Acids 3 R-B(OH)₂ (Boronic Acid Monomers) Boroxine (RBO)₃ (Boroxine Ring) Boronic_Acids->Boroxine Dehydration (COF Formation) Boroxine->Boronic_Acids Hydrolysis (COF Decomposition) Water 3 H₂O

Caption: Equilibrium between boronic acid monomers and the boroxine ring.

COF_Synthesis_Workflow cluster_synthesis COF Synthesis cluster_outcome Outcome cluster_workup Work-up & Characterization Start Start: Boronic Acid Monomers Reaction Reaction Conditions: - Solvent - Temperature - Time - Catalyst Start->Reaction Equilibrium Boroxine-Boronic Acid Equilibrium Control Reaction->Equilibrium Crystalline_COF Crystalline COF Equilibrium->Crystalline_COF Controlled Reversibility Amorphous_Product Amorphous Product Equilibrium->Amorphous_Product Uncontrolled Conditions Isolation Isolation & Washing (Anhydrous Solvents) Crystalline_COF->Isolation Drying Drying (Vacuum, Heat) Isolation->Drying Characterization Characterization (PXRD, FTIR, etc.) Drying->Characterization

Caption: General workflow for boroxine-linked COF synthesis.

Troubleshooting_Flow Start Problem: Low Yield / Amorphous Product Check_Water Is excess water present? Start->Check_Water Check_Kinetics Are reaction kinetics too fast? Check_Water->Check_Kinetics No Solution_Water Use anhydrous solvents or mechanochemical synthesis. Check_Water->Solution_Water Yes Check_Solubility Is monomer solubility poor? Check_Kinetics->Check_Solubility No Solution_Kinetics Lower temperature or adjust catalyst concentration. Check_Kinetics->Solution_Kinetics Yes Solution_Solubility Screen different solvent systems. Check_Solubility->Solution_Solubility Yes End Improved COF Synthesis Solution_Water->End Solution_Kinetics->End Solution_Solubility->End

References

Technical Support Center: Purification of 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 1,4-benzenediboronic acid from its anhydride (B1165640). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and its anhydride?

A1: this compound can undergo intermolecular dehydration to form a cyclic anhydride, commonly referred to as a boroxine (B1236090). This is a reversible equilibrium, and the commercially available product often exists as a mixture of the diboronic acid and its anhydride. The purification process aims to convert the anhydride back to the pure diboronic acid.[1][2][3]

Q2: What is the most effective method for purifying this compound from its anhydride?

A2: Recrystallization from water is a highly effective and commonly used method. The presence of water facilitates the hydrolysis of the boroxine anhydride back to the desired this compound.[3][4]

Q3: What is the solubility of this compound?

A3: this compound has a solubility of 2.5% in water.[5] Its solubility is generally lower in non-polar organic solvents.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Solution
The compound does not fully dissolve in hot water. Insufficient solvent was used.Gradually add more hot water in small portions until the solid completely dissolves. Be mindful not to add a large excess, as this will reduce the final yield.
The heating temperature is too low.Ensure the water is at or near its boiling point to maximize the solubility of the diboronic acid.
No crystals form upon cooling. Too much solvent was used.If you suspect a large excess of solvent was added, you can gently heat the solution to evaporate some of the water and then allow it to cool again.
The solution cooled too quickly.Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Rapid cooling can sometimes inhibit crystallization.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6]
The product "oils out" instead of crystallizing. The concentration of the solute is too high, causing it to come out of solution above its melting point.Reheat the solution to dissolve the oil, add a small amount of additional hot water to slightly decrease the concentration, and then allow it to cool slowly.
The final product is still impure. Impurities were trapped during rapid crystallization.Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.
Insoluble impurities were not removed.If insoluble particulates are visible in the hot solution, perform a hot filtration step before allowing the solution to cool.
Low yield of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot water necessary to dissolve the crude product.
The crystals were washed with warm solvent.Always wash the collected crystals with a small amount of ice-cold water to minimize dissolution of the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol details the primary method for hydrolyzing the anhydride and purifying this compound.

Materials:

  • Crude this compound (containing anhydride)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (a starting point is approximately 40 mL of water for every 1 gram of crude material, based on its 2.5% solubility). Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot deionized water until a clear solution is obtained.[5]

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[6]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Visualizations

The following diagrams illustrate the key processes in the purification of this compound.

G cluster_equilibrium Chemical Equilibrium Anhydride 1,4-Benzenediboronic Anhydride (Boroxine) Acid This compound Anhydride->Acid + 3 H₂O Acid->Anhydride - 3 H₂O

Caption: Equilibrium between this compound and its anhydride (boroxine).

G Purification Workflow Start Crude this compound (Mixture of Acid and Anhydride) Dissolve Dissolve in Hot Water Start->Dissolve HotFilter Hot Filtration (Optional, if insoluble impurities are present) Dissolve->HotFilter Cool Slow Cooling to Room Temperature Dissolve->Cool If no insoluble impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Crystals Wash->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the purification of this compound.

References

stability and storage conditions for 1,4-benzenediboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1,4-benzenediboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] Refrigeration is recommended, with some suppliers suggesting storage at 0-6°C and others at temperatures below 4°C (39°F). To prevent oxidation, storing under an inert atmosphere, such as nitrogen, is also advisable. While some sources suggest storage at room temperature is acceptable, refrigeration is the preferred condition to ensure long-term stability.

Q2: How stable is this compound at room temperature?

A2: this compound is generally stable under standard ambient conditions (room temperature) when stored in a tightly closed container and protected from light and moisture.[1] However, for extended periods, refrigeration is recommended to minimize any potential degradation. For products without a specified retest or expiration date, a standard warranty of one year from the date of shipment is often applicable, suggesting good stability for at least this period under recommended conditions.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for this compound, like other arylboronic acids, are hydrolysis and protodeboronation.

  • Hydrolysis: Exposure to moisture can lead to the cleavage of the carbon-boron bond.

  • Protodeboronation: This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and oxides of boron.[1]

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. In aqueous solutions, its stability is significantly influenced by pH. Acidic or basic conditions can promote protodeboronation. For applications requiring the use of solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be for a short period at low temperature, and ideally under an inert atmosphere.

Q5: What materials and chemicals are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or poor yields in cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

This could be due to the degradation of the this compound.

cluster_troubleshooting Troubleshooting: Poor Reaction Yields A Poor Yields in Cross-Coupling Reaction B Check Storage Conditions of This compound A->B C Improper Storage: Exposed to Air/Moisture/Light B->C Incorrect D Proper Storage: Dry, Dark, Refrigerated, Inert Atmosphere B->D Correct H Use Fresh Reagent or Purify Existing Stock C->H E Assess Purity of This compound D->E F Degradation Suspected E->F Low Purity G Purity Confirmed E->G High Purity F->H I Optimize Reaction Conditions (e.g., base, solvent) G->I

References

Technical Support Center: Stability of 1,4-Benzenediboronic Acid in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1,4-benzenediboronic acid when exposed to water. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in the presence of water?

A1: The main stability issue for this compound in aqueous media is its susceptibility to protodeboronation. This chemical reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the degradation of the desired compound.[1]

Q2: What is the main degradation product of this compound in water?

A2: The primary degradation product of this compound upon protodeboronation is benzene (B151609).

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The rate of protodeboronation is highly dependent on the pH of the solution. Generally, for many arylboronic acids, the reaction is accelerated at high pH levels due to the formation of the more reactive arylboronate anion.[2] However, the stability can be nuanced across the full pH range, with some boronic acids also showing instability under acidic conditions.[1][3]

Q4: Can I expect this compound to be stable in aqueous buffers for an extended period?

A4: The stability of this compound in aqueous buffers is limited and time-dependent. For applications requiring the compound to be in solution, it is crucial to use freshly prepared solutions and to be aware of the potential for degradation over time. The rate of degradation will be influenced by the specific pH, temperature, and concentration of the solution.

Q5: Are there any visual indicators of this compound degradation in solution?

A5: Visual inspection is often not a reliable method for detecting the degradation of this compound, as both the parent compound and its primary degradation product, benzene, are colorless in solution. Analytical techniques such as HPLC or NMR spectroscopy are necessary for accurate quantification of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in aqueous reaction (e.g., Suzuki-Miyaura coupling) Degradation of this compound via protodeboronation.[4]- Prepare aqueous solutions of the boronic acid immediately before use.- Minimize reaction time in aqueous media.- Consider using a less aqueous solvent system if the reaction chemistry allows.- Optimize the pH of the reaction mixture to a range where the boronic acid exhibits greater stability, if known.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Ongoing degradation of the analyte in the prepared sample solution.- Analyze samples as quickly as possible after preparation.- If using an autosampler, ensure it is temperature-controlled to minimize degradation.- Prepare calibration standards fresh for each analytical run.
Appearance of unexpected peaks in chromatogram or spectrum Formation of degradation products, primarily benzene.- Confirm the identity of the unexpected peak by comparing its retention time (HPLC) or chemical shift (NMR) with a benzene standard.- Implement the stability-indicating analytical methods described in the experimental protocols section to monitor the degradation.
Difficulty dissolving this compound in water This compound has limited solubility in pure water (approximately 2.5 g/L).[5][6][7]- Use a co-solvent such as methanol (B129727) or acetonitrile (B52724) to aid dissolution before adding to the aqueous medium.- Gentle heating and sonication can also facilitate dissolution, but be mindful that elevated temperatures can accelerate degradation.

Quantitative Data Summary

The following table provides estimated stability data for this compound in an aqueous solution at 70°C. This data is extrapolated from studies on similarly structured arylboronic acids and should be used as a guideline.[3][8] Actual degradation rates should be determined experimentally under specific laboratory conditions.

pHEstimated Half-life (t½) at 70°CPredominant Degradation Pathway
< 2 Moderately StableAcid-catalyzed protodeboronation
2 - 7 Relatively StableSlow protodeboronation
7 - 10 Moderately StableBase-catalyzed protodeboronation becomes more significant as pH increases
> 10 UnstableRapid base-catalyzed protodeboronation

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound and the formation of benzene in an aqueous solution over time.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of HPLC-grade acetonitrile. Dilute to the final desired concentration with the aqueous buffer of interest (e.g., phosphate (B84403) buffer at a specific pH).

  • Incubation: Store the solution at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation for study purposes).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Quenching (Optional but Recommended): Immediately dilute the aliquot with a non-aqueous solvent (e.g., acetonitrile) to halt further degradation before analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable modifier like 0.1% trifluoroacetic acid for good peak shape). A typical gradient might start at 10% acetonitrile and ramp up to 90% to elute both the polar boronic acid and the nonpolar benzene.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and benzene based on their retention times, confirmed with standards.

    • Calculate the concentration of each compound at each time point using a calibration curve.

    • Plot the concentration of this compound versus time to determine the degradation rate and half-life.

Protocol 2: Monitoring the Stability of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To qualitatively and semi-quantitatively observe the degradation of this compound in a deuterated aqueous solvent.

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent mixture (e.g., D₂O with a co-solvent like acetonitrile-d₃ if needed for solubility). An internal standard with a known concentration and stable signals in the spectral region of interest (e.g., 1,3,5-trinitrobenzene) should be added for quantitative analysis.[9]

  • Initial NMR Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after preparation. Note the chemical shifts and integration values of the aromatic protons of this compound and the internal standard.

  • Time-Course Monitoring: Keep the NMR tube at a constant temperature and acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Monitor the decrease in the integration of the signals corresponding to this compound relative to the integration of the internal standard.

    • Observe the appearance and increase in the integration of the singlet corresponding to benzene.

    • The percentage of remaining this compound at each time point can be calculated from the relative integration values.

Visualizations

DegradationPathway BDBA This compound C₆H₄(B(OH)₂)₂ Intermediate Arylboronate Anion [C₆H₄(B(OH)₃)₂]²⁻ BDBA->Intermediate + 2OH⁻ (High pH) Intermediate->BDBA + 2H⁺ (Low pH) Benzene Benzene C₆H₆ Intermediate->Benzene + 2H₂O (Protodeboronation) BoricAcid Boric Acid B(OH)₃ ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare aqueous solution of this compound Incubate Incubate at controlled temperature Prep->Incubate Sample Withdraw aliquots at time intervals Incubate->Sample Analyze Analyze by HPLC or NMR Sample->Analyze Quantify Quantify degradation and product formation Analyze->Quantify Kinetics Determine degradation rate and half-life Quantify->Kinetics

References

Technical Support Center: Polymerization Reactions with 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymerization reactions involving 1,4-benzenediboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, particularly in the context of Suzuki-Miyaura polycondensation reactions.

Low Polymer Yield or Incomplete Reaction

Q1: My polymerization reaction has a low yield or appears to have stalled. What are the common causes and how can I fix it?

A1: Low yields in Suzuki polymerization can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not have formed or could have been deactivated.

    • Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions promote reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of solvents and reagents is critical to prevent catalyst oxidation.[1]

  • Inefficient Oxidative Addition: The aryl halide comonomer might be electron-rich or sterically hindered, slowing down the oxidative addition step.

    • Solution: Employ more electron-rich and bulky phosphine (B1218219) ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), to facilitate this step.[1]

  • Poor Transmetalation: The boronic acid may not be sufficiently activated.

    • Solution: Use a stronger base like K₃PO₄ or Cs₂CO₃ to promote the formation of the more nucleophilic boronate species.[1] Ensuring the base is a fine powder and adding a small amount of water to solvents like dioxane or THF can improve solubility and facilitate boronate formation.[1]

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy of the catalytic cycle steps.

    • Solution: Gradually increasing the reaction temperature can improve both oxidative addition and transmetalation rates.[1]

dot

Troubleshooting_Low_Yield start Low Polymer Yield catalyst Check Catalyst Activity start->catalyst oxidative_addition Evaluate Oxidative Addition catalyst->oxidative_addition Catalyst OK catalyst_sol Use Pd(0) catalyst Ensure proper degassing catalyst->catalyst_sol Issue Found transmetalation Assess Transmetalation oxidative_addition->transmetalation OA Efficient oa_sol Use bulky, electron-rich ligands (e.g., SPhos, XPhos) oxidative_addition->oa_sol Issue Found conditions Review Reaction Conditions transmetalation->conditions Transmetalation OK trans_sol Use stronger base (K₃PO₄, Cs₂CO₃) Add a small amount of water transmetalation->trans_sol Issue Found high_yield High Yield Achieved conditions->high_yield Conditions Optimized cond_sol Increase reaction temperature conditions->cond_sol Issue Found catalyst_sol->high_yield oa_sol->high_yield trans_sol->high_yield cond_sol->high_yield

Caption: Troubleshooting workflow for low polymer yield.

Boronic Acid Decomposition

Q2: I suspect my this compound is decomposing during the reaction. What causes this and what are the mitigation strategies?

A2: Boronic acids can be susceptible to decomposition, primarily through protodeboronation, especially under harsh basic conditions and at elevated temperatures.[1]

Mitigation Strategies:

  • Use Milder Bases: If decomposition is suspected, switch to a milder base such as potassium fluoride (B91410) (KF).[1]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol (B44631) ester (BPin), an N-methyliminodiacetic acid (MIDA) ester, or a trifluoroborate salt. These are more resistant to protodeboronation.[1]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[1]

  • Lower Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate to minimize decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst and ligand for my polymerization?

A1: The choice of catalyst and ligand is critical for a successful Suzuki polymerization. For electron-rich or sterically hindered aryl halides, more electron-donating and bulky ligands are generally required to promote the oxidative addition step. Buchwald ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are often effective in these cases.[1] For less demanding substrates, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be sufficient.

Q2: What is the role of the base in the Suzuki polymerization, and which one should I use?

A2: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[1] It converts the neutral boronic acid into a more nucleophilic boronate species.[1] The choice of base can significantly impact the reaction's success.

  • Strong bases like K₃PO₄ and Cs₂CO₃ are often used to promote the formation of the active boronate species.[1]

  • Milder bases like K₂CO₃ or even KF can be effective and may be necessary to prevent the decomposition of sensitive substrates.[1]

Q3: Is the presence of water necessary for the reaction?

A3: While not always strictly necessary, the addition of a small amount of water to aprotic organic solvents like dioxane, THF, or toluene (B28343) can be beneficial. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species, thereby accelerating the transmetalation step.[1][2]

Q4: How does the monomer ratio affect the molecular weight of the polymer?

A4: In polycondensation reactions like Suzuki polymerization, the stoichiometry of the monomers is a critical factor in determining the final molecular weight of the polymer. An equimolar ratio of the two monomers (e.g., this compound and a dihaloarene) is theoretically required to achieve the highest molecular weight. Any deviation from a 1:1 stoichiometry will lead to a lower degree of polymerization and, consequently, a lower molecular weight, as one of the monomers will be consumed, leaving chain ends of the excess monomer.

Q5: What are the best practices for purifying the final polymer to improve yield and purity?

A5: Proper purification is essential to remove residual catalyst, unreacted monomers, and oligomers, which can affect the final properties and yield calculation. Common purification methods include:

  • Precipitation: The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. This process is often repeated multiple times to ensure high purity.

  • Soxhlet Extraction: This technique is effective for removing small molecule impurities from the solid polymer.

  • Dialysis: For soluble polymers, dialysis can be used to remove low molecular weight impurities.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and molecular weight of polymers synthesized via Suzuki polycondensation. The data presented is a synthesis of typical results found in the literature and should be used as a guideline for optimization.

Table 1: Effect of Catalyst and Ligand on Polymerization Yield and Molecular Weight (Mn)

Catalyst PrecursorLigandComonomerYield (%)Mn (kDa)Polydispersity (PDI)
Pd(OAc)₂P(o-tol)₃9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester~85~20~2.5
Pd₂(dba)₃P(o-tol)₃9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester~90~25~2.2
PdCl₂(dppf)-9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester~70~15~3.0
Pd(PPh₃)₄-9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester~95~30~2.0

Data synthesized from trends reported in the literature. Actual results may vary based on specific substrates and conditions.

Table 2: Influence of Base and Solvent on Polymerization Yield

BaseSolvent SystemTemperature (°C)Typical Yield (%)
K₂CO₃Toluene/H₂O9075-85
K₃PO₄Dioxane/H₂O10085-95
Cs₂CO₃THF/H₂O80>90
KFTHF/H₂O8070-80 (substrate dependent)

This table provides a general comparison. The optimal base and solvent combination is highly dependent on the specific monomers used.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Polycondensation of this compound with 2,7-Dibromo-9,9-dioctylfluorene

This protocol provides a detailed procedure for a common Suzuki polycondensation reaction.

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), finely powdered

  • Toluene, anhydrous

  • Deionized water

  • Methanol (B129727)

  • Hydrochloric acid (HCl), concentrated

  • Chloroform (B151607)

Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.00 mmol, 1.00 equiv), 2,7-dibromo-9,9-dioctylfluorene (1.00 mmol, 1.00 equiv), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add finely powdered K₂CO₃ (4.00 mmol, 4.00 equiv) to the flask.

    • Under a positive flow of nitrogen, add anhydrous toluene (20 mL) and deionized water (5 mL). The deionized water should be degassed by bubbling with nitrogen for at least 30 minutes prior to use.

  • Polymerization:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 48 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the reaction mixture.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing methanol (200 mL) with vigorous stirring. A fibrous precipitate should form.

    • Filter the precipitate and wash it with methanol.

    • To remove any residual palladium catalyst, stir the polymer in a solution of concentrated HCl (10 mL) in methanol (100 mL) for 2 hours.

    • Filter the polymer again and wash thoroughly with deionized water until the filtrate is neutral, then wash with methanol.

    • Dissolve the polymer in a minimal amount of chloroform and reprecipitate it into methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at 60 °C for 24 hours.

Visualizations

dot

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product RX R¹-X RX->OA Boronate R²-B(OR)₃⁻ Boronate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

dot

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Monomers & Catalyst setup Assemble & Dry Glassware reagents->setup inert Establish Inert Atmosphere setup->inert add_reagents Add Reagents & Solvents inert->add_reagents heat Heat to Reaction Temperature add_reagents->heat polymerize Polymerize for a Set Time heat->polymerize precipitate Precipitate Polymer in Non-solvent polymerize->precipitate filter_wash Filter & Wash Polymer precipitate->filter_wash reprecipitate Re-dissolve & Re-precipitate filter_wash->reprecipitate dry Dry Final Polymer reprecipitate->dry

Caption: General experimental workflow for Suzuki polymerization.

References

Technical Support Center: Suzuki Reactions with 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and reaction optimization in Suzuki-Miyaura cross-coupling reactions involving 1,4-benzenediboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Suzuki reactions with this compound, presented in a question-and-answer format.

Q1: My reaction yield is low or there is no product formation. What are the primary factors to investigate?

Low or no yield in a Suzuki coupling with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions facilitate its reduction to Pd(0).[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Also, ensure your catalyst and ligands are from a reliable source and have been stored correctly to prevent degradation.[1]

  • Inert Atmosphere: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote side reactions like homocoupling.[1][2] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[1][2]

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.[1]

Troubleshooting Steps:

ProblemPossible CauseRecommended Solution
Low Conversion Inefficient catalyst system for the specific substrates.Switch to a more active catalyst system. For electron-rich or sterically hindered aryl halides, consider using bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][3]
Suboptimal base or solvent.The choice of base is critical for activating the boronic acid.[2] For diboronic acids, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.[2] The solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water, influences the solubility of the reagents and the rate of reaction.[2][4] Optimize the solvent ratio and consider the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in aqueous conditions.[5]
Low reaction temperature.If the reaction is sluggish, gradually increasing the temperature can help overcome the activation energy barrier. Monitor for potential side reactions at higher temperatures.

Q2: I am observing a significant amount of polymer or oligomer formation. How can I control this?

The difunctional nature of this compound makes it prone to polymerization. Controlling this is key to achieving desired mono- or di-substituted products.

Strategies to Minimize Polymerization:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. To favor mono-arylation, use an excess of this compound relative to the aryl halide. Conversely, to promote di-arylation, a slight excess of the aryl halide can be used.

  • Slow Addition: Adding the limiting reagent slowly to the reaction mixture can help to control the reaction rate and minimize polymerization, particularly when targeting the mono-substituted product.

  • Lower Concentration: Running the reaction at a lower concentration can reduce the likelihood of intermolecular reactions that lead to polymer chains.

Q3: How can I selectively synthesize the mono-arylated product?

Achieving selective mono-arylation requires careful control over reaction conditions to prevent the second boronic acid group from reacting.

Key Parameters for Mono-arylation:

ParameterRecommendationRationale
Stoichiometry Use an excess of this compound (e.g., 2-4 equivalents) relative to the aryl halide.This statistically favors the reaction of the aryl halide with a fresh molecule of the diboronic acid rather than the mono-substituted intermediate.
Reaction Time Monitor the reaction closely and stop it once the starting aryl halide is consumed to prevent further reaction.Prolonged reaction times can lead to the formation of the di-substituted product.
Temperature Use the lowest temperature at which the reaction proceeds at a reasonable rate.Lower temperatures can help to control the reactivity and improve selectivity.
Catalyst System A less active catalyst system might favor mono-substitution. Start with a standard catalyst like Pd(PPh₃)₄ before moving to more active systems if conversion is an issue.Highly active catalysts may promote the second coupling reaction more readily.

Q4: I am primarily isolating the di-substituted product when I want the mono-substituted version. What adjustments should I make?

This issue indicates that the reaction conditions are too forcing, leading to the reaction of both boronic acid groups. To favor mono-substitution, you should make the reaction conditions milder.

Adjustments to Favor Mono-substitution:

  • Decrease the reaction temperature.

  • Reduce the reaction time.

  • Increase the excess of this compound.

  • Consider a less active catalyst or a lower catalyst loading.

  • Use a weaker base. The reactivity of the boronic acid is influenced by the strength of the base.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for Suzuki reactions with this compound?

There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide being used. However, a good starting point for many applications is Pd(PPh₃)₄ due to its ready availability and well-understood reactivity.[2] For more challenging couplings, particularly with aryl chlorides or sterically hindered substrates, more advanced catalyst systems are often necessary. These typically involve a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos .[2][3]

Q2: Which base should I choose for my reaction?

The base plays a crucial role in the Suzuki reaction by activating the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction's success.

BaseTypical Use CaseConsiderations
K₂CO₃ A good general-purpose, moderately strong base.[9][10]Often used in a mixture of an organic solvent and water.
K₃PO₄ A stronger base that can be effective for less reactive boronic acids or aryl halides.[2]Its solubility can be a factor; often used as a fine powder.
Cs₂CO₃ A strong and highly effective base, particularly for difficult couplings.[2]More expensive than other carbonate bases.
KF A milder base that can be useful when base-sensitive functional groups are present.[11]Typically requires anhydrous conditions.

Q3: What are the most common side reactions and how can I minimize them?

Besides polymerization, two other common side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by:

    • Using anhydrous solvents when possible.[2]

    • Carefully selecting a milder base.

    • Avoiding prolonged reaction times at high temperatures.[2]

    • Protecting the boronic acid as a more stable derivative, such as a pinacol (B44631) ester or an MIDA ester, which are more resistant to protodeboronation.[12]

  • Homocoupling: This is the self-coupling of two boronic acid molecules or two aryl halide molecules. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[2][13] To minimize this:

    • Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[1][2]

    • Use a Pd(0) source or an efficient precatalyst system to avoid the buildup of Pd(II) species that can promote this side reaction.[13]

Experimental Protocols

A general protocol for a Suzuki-Miyaura coupling reaction with this compound is provided below. This should be considered a starting point and may require optimization for specific substrates.

General Procedure for Mono-Arylation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (2.0 mmol, 2.0 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the base (e.g., K₂CO₃, 4.0 mmol, 4.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Once the aryl halide is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield check_catalyst Check Catalyst Activity & Inert Atmosphere start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions check_reagents->optimize_conditions change_catalyst Screen Different Catalyst/Ligand Systems optimize_conditions->change_catalyst Still low conversion change_base_solvent Screen Different Base/Solvent Combinations optimize_conditions->change_base_solvent Still low conversion increase_temp Increase Temperature optimize_conditions->increase_temp Sluggish reaction success Improved Yield change_catalyst->success change_base_solvent->success increase_temp->success

Caption: A troubleshooting workflow for low-yield Suzuki reactions.

Selectivity_Control goal Desired Product mono Mono-arylation goal->mono Target di Di-arylation goal->di Target polymer Polymerization goal->polymer Undesired mono_rec Excess Diboronic Acid Low Temperature Short Reaction Time mono->mono_rec di_rec Excess Aryl Halide Higher Temperature Longer Reaction Time di->di_rec poly_rec High Concentration Equimolar Reactants polymer->poly_rec

Caption: Key parameter adjustments for controlling product selectivity.

References

Technical Support Center: COF Synthesis Using 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of Covalent Organic Frameworks (COFs) utilizing 1,4-benzenediboronic acid as a building block.

Troubleshooting Guide

Q1: My COF synthesis resulted in a low yield of amorphous powder. What are the potential causes and how can I improve the outcome?

A1: Low yields of amorphous material are a common challenge in COF synthesis, often indicating suboptimal reaction kinetics and conditions. Several factors related to solvent selection can contribute to this issue:

  • Poor Monomer Solubility: If the this compound or other monomers are not fully dissolved in the chosen solvent system, the polymerization will be incomplete, leading to low yields and poor crystallinity.

  • Rapid Precipitation: A solvent system that does not adequately stabilize the growing COF network can lead to premature precipitation of amorphous polymer before it has a chance to form a crystalline structure.[1]

  • Incorrect Solvent Polarity: The polarity of the solvent can significantly influence the crystallinity of the resulting COF.[2] An inappropriate solvent polarity may not facilitate the reversible reactions needed for error correction and crystallization.

Troubleshooting Steps:

  • Solvent System Screening: Experiment with different solvent systems, including binary mixtures, to improve monomer solubility and support the formation of a crystalline product.[1] A common and effective system for boronic acid-based COFs is a mixture of mesitylene (B46885) and 1,4-dioxane (B91453).[3][4][5]

  • Optimize Solvent Ratios: In mixed solvent systems, systematically vary the ratio of the solvents to fine-tune the polarity and solubility characteristics.

  • Consider Higher Boiling Point Solvents: Solvents with higher boiling points can allow for higher reaction temperatures, which may improve reaction kinetics and promote the formation of a more ordered framework.

Q2: The crystallinity of my COF is poor, as indicated by broad peaks in the PXRD pattern. How can solvent choice address this?

A2: Poor crystallinity is a frequent issue in COF synthesis and is often directly related to the solvent environment. The reversibility of the boroxine (B1236090) or boronate ester bond formation is crucial for the "error-checking" mechanism that leads to a crystalline material.

Troubleshooting Steps:

  • Solvent Polarity Tuning: The polarity of the solvent system plays a crucial role in obtaining highly crystalline COFs.[2] It has been shown that increasing solvent polarity can enhance the crystallinity and thermal stability of COFs.[2] Consider adding a more polar co-solvent like n-butanol to the commonly used mesitylene/dioxane mixture.

  • Modulate Reaction Rate: The solvent can influence the rate of polymerization. A reaction that proceeds too quickly can lead to kinetically trapped amorphous materials.[1] A less polar solvent may slow down the reaction, allowing more time for the framework to crystallize.

  • Water Content: While anhydrous solvents are generally recommended, trace amounts of water can be beneficial for the reversibility of boronic acid condensation.[1] However, excessive water will inhibit polymerization. Ensure you are using dry solvents, but be aware that slight variations in residual water can impact crystallinity.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly used solvent system for COF synthesis with this compound?

A1: The most frequently reported solvent system for the synthesis of COFs from this compound, such as COF-1 and COF-5, is a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.[3][4][5]

Q2: Why is a mixed solvent system often used?

A2: A mixed solvent system, such as mesitylene and 1,4-dioxane, is used to balance several factors. Mesitylene is a non-polar solvent with a high boiling point, which can be beneficial for solvothermal synthesis. 1,4-dioxane is more polar and helps to dissolve the boronic acid monomers. The combination allows for good monomer solubility while providing suitable conditions for the polymerization and crystallization process.

Q3: Can the choice of solvent affect the morphology of the COF?

A3: Yes, the solvent system can influence the morphology of the resulting COF. Different solvents can lead to variations in particle size and shape. For instance, solvothermal reactions in a mesitylene/dioxane mixture have been used to produce disk-like morphologies for some COFs.

Q4: Are there any "green" or more environmentally friendly solvent options for this type of COF synthesis?

A4: While many traditional COF syntheses rely on organic solvents, research is ongoing into more sustainable methods. For some imine-linked COFs, aqueous synthesis with acetic acid has been reported.[6] While not yet standard for boronic acid-based COFs, exploring aqueous or high-boiling point, less toxic solvents is an active area of research.

Data Presentation

Table 1: Solvent Systems for COF Synthesis using this compound

COF NameMonomersSolvent SystemTemperature (°C)Time (h)Reported Outcome
COF-1This compoundMesitylene/1,4-dioxane (1:1 v/v)12072Crystalline bulk powder
H-COF-1@tThis compoundMesitylene/1,4-dioxane (1:1 v/v)805-10Light white solid
COF-1This compoundMesitylene/1,4-dioxane (1:1 v/v)N/A (Sonochemical)1White solid
DBA COF-1 & 2This compound, C₃-symmetric dehydrobenzoannulenesDioxane/mesitylene (2:1)10572Crystalline with high porosity
COF-5This compound, 2,3,6,7,10,11-hexahydroxytriphenyleneMesitylene/1,4-dioxane (1:1 v/v)N/A (Sonochemical)0.5-2Gray-purple solid powder

Experimental Protocols

Protocol 1: Solvothermal Synthesis of COF-1

This protocol is adapted from the synthesis of boroxine-linked COFs.

Materials:

Procedure:

  • In a Pyrex tube, add this compound.

  • Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane to the tube.

  • Flash-freeze the tube in liquid nitrogen and evacuate to a high vacuum.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, a white solid should be present at the bottom of the tube.

  • Isolate the solid by centrifugation.

  • Wash the solid extensively with acetone.

  • Dry the resulting white powder overnight at an elevated temperature (e.g., 353 K).

Protocol 2: Sonochemical Synthesis of COF-1

This protocol provides a more rapid synthesis method.[3]

Materials:

  • This compound (BDBA)

  • Mesitylene

  • 1,4-dioxane

  • Acetone

Procedure:

  • Add 250 mg of this compound to a horn-type Pyrex reactor.[3]

  • Add 40 mL of a 1:1 (v/v) solution of mesitylene and 1,4-dioxane.[3]

  • Subject the reaction mixture to ultrasonic treatment for 1 hour.[3]

  • A white solid will form at the bottom of the reactor.

  • Isolate the solid by centrifugation.

  • Wash the solid with acetone (e.g., 2 x 50 mL).

  • Dry the product overnight at 353 K.[3]

Visualizations

Solvent_Selection_Workflow cluster_start Initial Synthesis Attempt cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting Path start Select Solvent System (e.g., Mesitylene/Dioxane) run_synthesis Run Synthesis start->run_synthesis analyze Analyze Product (PXRD, Yield) run_synthesis->analyze outcome Evaluate Outcome analyze->outcome low_yield Low Yield / Amorphous outcome->low_yield Bad poor_cryst Poor Crystallinity outcome->poor_cryst Bad success Successful Synthesis: High Yield & Crystalline outcome->success Good optimize_solubility Improve Monomer Solubility low_yield->optimize_solubility optimize_polarity Tune Solvent Polarity poor_cryst->optimize_polarity optimize_solubility->start Re-run optimize_polarity->start Re-run

Caption: A workflow diagram for troubleshooting solvent selection in COF synthesis.

References

Technical Support Center: Managing Reaction Kinetics in Boronic Acid COF Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction kinetics during the formation of Covalent Organic Frameworks (COFs) using boronic acids.

Troubleshooting Guide

This guide addresses common issues encountered during boronic acid-based COF synthesis in a question-and-answer format.

Issue 1: Low Yield and/or Amorphous Product

Q1: My COF synthesis resulted in a low yield of amorphous powder. What are the potential causes and how can I improve the outcome?

A1: Low yields and the formation of amorphous material are common challenges in COF synthesis, often stemming from suboptimal reaction kinetics.[1] The primary goal is to balance the rates of the reversible bond formation and the irreversible precipitation of the framework. A reaction that is too fast can lead to kinetically trapped amorphous polymers, while a reaction that is too slow may not proceed to completion.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Kinetics:

    • Solution: Fine-tune the reaction rate by adjusting the catalyst concentration, temperature, and monomer addition rate. Slower reaction rates often favor the formation of more crystalline materials by allowing for "error correction" within the growing framework.[1] Consider using a modulator, a monofunctional analogue of one of the monomers, to control the polymerization rate.

  • Poor Monomer Solubility:

    • Solution: The solubility of the monomers and the growing COF network is crucial.[1] A poor solvent system can lead to premature precipitation of amorphous material.[1] It is advisable to screen various solvent systems, including binary or tertiary mixtures, to enhance monomer solubility. Common solvent systems for boronate-ester linked COFs include mixtures of mesitylene (B46885) and 1,4-dioxane (B91453).[2]

  • Incorrect Stoichiometry:

    • Solution: Ensure a precise stoichiometric balance between the boronic acid and diol/polyol monomers. Deviations from the ideal ratio can lead to incomplete polymerization and lower yields.

  • Presence of Water:

    • Solution: While the condensation reaction to form boronate esters produces water, the presence of excess water at the start of the reaction can inhibit polymerization. Conversely, trace amounts of water can be beneficial for the reversibility of the reaction, which is crucial for crystallization.[1] It is recommended to use anhydrous solvents and then consider the controlled addition of a small amount of water or an aqueous acid catalyst to optimize crystallinity.[1]

Q2: I observe the formation of a white, insoluble powder immediately upon mixing the monomers. What is happening and how can I prevent it?

A2: Rapid precipitation often indicates that the reaction kinetics are too fast, leading to the formation of an amorphous, kinetically-trapped product rather than a crystalline COF. This is especially common when the monomers have high reactivity or when the reaction temperature is too high.

Solutions:

  • Lower the Reaction Temperature: Reducing the temperature will slow down the condensation reaction, providing more time for the monomers to arrange into an ordered, crystalline framework.

  • Use a Modulator: Introducing a monofunctional boronic acid or diol can temporarily cap the growing polymer chains, slowing down the overall polymerization rate and allowing for more ordered growth.

  • Slow Monomer Addition: Instead of mixing all reactants at once, a slow, continuous addition of one monomer solution to the other can maintain a low monomer concentration, favoring crystal growth over rapid precipitation.

Frequently Asked Questions (FAQs)

Q3: What are the main competing reactions in boronic acid COF synthesis, and how can I control them?

A3: The two primary reversible reactions involving boronic acids in COF synthesis are boroxine (B1236090) formation and boronate ester formation .[1][3]

  • Boroxine Formation: This is the self-condensation of three boronic acid molecules to form a six-membered boroxine ring, releasing three molecules of water. Boroxine formation is often the kinetically favored product.[4]

  • Boronate Ester Formation: This is the condensation of a boronic acid with a diol or polyol to form a boronate ester linkage, releasing two molecules of water. Boronate ester-linked COFs are often the thermodynamically more stable product.[4]

Control Strategies:

  • Temperature: Higher temperatures tend to favor the dehydration reaction that leads to boroxine formation.[1]

  • Stoichiometry: The ratio of boronic acid to diol/polyol will dictate the final product. An excess of boronic acid can lead to the formation of boroxine-linked domains.

  • Catalyst: Lewis acids, such as BF₃·OEt₂, can be used to catalyze the formation of boronate esters from acetonide-protected catechols and boronic acids, avoiding the use of unstable polyfunctional catechols.[5][6]

  • Solvent: The choice of solvent can influence the equilibrium between the two forms.

Q4: How does the choice of solvent affect the kinetics and outcome of the COF synthesis?

A4: The solvent system plays a critical role in several aspects of COF synthesis:

  • Monomer Solubility: As mentioned earlier, the solvent must be able to dissolve the monomers to a sufficient concentration to allow for the reaction to proceed.[1]

  • Interaction with Intermediates: Solvents can stabilize reaction intermediates and influence the transition states of the condensation reactions.

  • COF Crystallinity: The polarity and boiling point of the solvent can affect the nucleation and growth of the COF crystals. A solvent that promotes slow, controlled precipitation is often ideal for achieving high crystallinity. For example, a mixture of a good solvent (like 1,4-dioxane) and a poorer solvent (like mesitylene) is commonly used to control the precipitation rate.

Q5: What is the role of a catalyst in boronic acid COF synthesis?

A5: While many boronic acid COF syntheses can proceed thermally without an explicit catalyst, the addition of a catalyst can significantly influence the reaction kinetics and product selectivity.

  • Acid Catalysis: Acid catalysts, such as acetic acid, can protonate the hydroxyl groups of the boronic acid and diol, making them better leaving groups and accelerating the condensation reaction. The concentration of the acid catalyst needs to be carefully optimized to balance the reaction rate and the reversibility required for crystallization.[1]

  • Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ can activate acetonide-protected catechols, enabling an alternative pathway for boronate ester formation.[5][6] This method can be advantageous when dealing with unstable or insoluble catechol monomers.[5][6]

Data Presentation

Table 1: Summary of Reaction Parameters for Boronic Acid COF Synthesis

ParameterTypical Range/OptionsEffect on Kinetics & CrystallinityReference
Temperature 80 - 120 °CHigher temperatures increase reaction rate but may favor amorphous products or boroxine formation. Lower temperatures slow the reaction, often leading to better crystallinity.[1][1]
Solvent System 1:1 Mesitylene:Dioxane, Toluene, o-DCB/n-BuOHAffects monomer solubility and precipitation rate. A balance is needed to avoid premature precipitation of amorphous material.[1]
Catalyst Acetic Acid (1 M - 6 M), BF₃·OEt₂Catalysts increase the reaction rate. Concentration must be optimized to allow for reversible bond formation and error correction for improved crystallinity.[1][1][5][6]
Reaction Time 24 - 72 hoursLonger reaction times can allow for the correction of defects in the growing framework, leading to higher crystallinity.[1][1]
Monomer Ratio 1:1 to 1:1.5 (Boronic Acid:Diol)Precise stoichiometry is crucial for achieving high molecular weight and good crystallinity.[1]
Water Content Anhydrous to trace amountsTrace water can enhance reversibility and crystallinity, while excess water can inhibit polymerization.[1][1]

Experimental Protocols

Protocol 1: Standard Solvothermal Synthesis of COF-5

This protocol describes the synthesis of COF-5 from 1,4-benzenediboronic acid (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP).

Materials:

  • This compound (BDBA)

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone (B3395972) (anhydrous)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, combine BDBA (e.g., 177 mg) and HHTP (e.g., 242 mg).[2]

  • Add a 1:1 (v/v) mixture of anhydrous mesitylene and 1,4-dioxane (e.g., 40 mL).[2]

  • Briefly sonicate the mixture to ensure homogeneity.[3]

  • Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the resulting gray-purple solid by filtration.

  • Wash the solid sequentially with anhydrous acetone to remove any unreacted monomers and oligomers.

  • Dry the final COF-5 product under vacuum at an elevated temperature (e.g., 120 °C) overnight.

Protocol 2: Kinetic Monitoring of COF Formation by ¹H NMR Spectroscopy

This protocol provides a general guideline for monitoring the consumption of monomers during COF synthesis using ¹H NMR.

Materials & Equipment:

  • Reactants (Boronic acid and diol/polyol)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that can dissolve the monomers

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of each monomer in the chosen deuterated solvent at a known concentration.

  • In an NMR tube, combine the monomer solutions at the desired stoichiometric ratio and total volume.

  • If a catalyst is used, add it to the NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the monomers.

  • Place the NMR tube in a temperature-controlled environment (e.g., an oil bath or the NMR spectrometer's variable temperature unit) set to the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the monomers.

  • Plot the concentration of the monomers as a function of time to determine the reaction kinetics. The disappearance of monomer signals will correlate with the formation of the COF.[7]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Low Yield or Amorphous Product check_kinetics Are reaction kinetics too fast? start->check_kinetics check_solubility Are monomers fully dissolved? check_kinetics->check_solubility No adjust_kinetics Adjust Kinetics: - Lower temperature - Reduce catalyst concentration - Use a modulator - Slow monomer addition check_kinetics->adjust_kinetics Yes check_stoichiometry Is monomer stoichiometry correct? check_solubility->check_stoichiometry Yes adjust_solvent Adjust Solvent System: - Screen different solvents/mixtures - Increase solvent volume check_solubility->adjust_solvent No check_conditions Review Reaction Conditions check_stoichiometry->check_conditions Yes adjust_stoichiometry Adjust Stoichiometry: - Recalculate and re-weigh monomers check_stoichiometry->adjust_stoichiometry No optimize_conditions Optimize Conditions: - Adjust reaction time - Control water content check_conditions->optimize_conditions end End: Improved Yield and Crystallinity adjust_kinetics->end adjust_solvent->end adjust_stoichiometry->end optimize_conditions->end

Caption: Troubleshooting workflow for low yield or amorphous COF product.

Competing_Pathways cluster_reactants Reactants cluster_products Products boronic_acid Boronic Acid (R-B(OH)₂) boroxine_cof Boroxine-Linked COF (Kinetic Product) boronic_acid->boroxine_cof Self-Condensation (High Temp) boronate_cof Boronate Ester-Linked COF (Thermodynamic Product) boronic_acid->boronate_cof diol Diol/Polyol (HO-Ar-OH) diol->boronate_cof Co-Condensation

Caption: Competing reaction pathways in boronic acid COF synthesis.

References

common impurities in commercial 1,4-benzenediboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common issues related to impurities in commercial 1,4-benzenediboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound can contain several process-related and degradation impurities. The most prevalent are:

  • 1,4-Benzenediboronic Anhydride (B1165640) (Boroxine): This is the most common impurity, formed through the intermolecular dehydration of the boronic acid molecules. Commercial products often contain varying levels of the corresponding boroxine.

  • Homocoupling Products: These are dimeric or oligomeric species formed from the coupling of two or more this compound molecules. Their presence can be attributed to side reactions during synthesis or catalyzed by palladium in cross-coupling reactions, especially in the presence of oxygen.[1]

  • Protodeboronation Products: This degradation pathway involves the replacement of a boronic acid group with a hydrogen atom, leading to impurities such as phenylboronic acid and benzene . This is a known side reaction for boronic acids, particularly under basic conditions or at elevated temperatures.

  • Residual Starting Materials: Depending on the synthetic route, trace amounts of starting materials like 1,4-dibromobenzene may remain.[2]

  • Byproducts from Synthesis: The synthesis of boronic acids, often via Grignard reagents and borate (B1201080) esters, can lead to byproducts like borinic acids.[3]

  • Residual Solvents: Solvents used in the synthesis and purification process, such as ethers or toluene, may be present in the final product.

Q2: How can these impurities impact my experiments, especially Suzuki-Miyaura coupling reactions?

A2: Impurities in this compound can significantly affect the outcome of chemical reactions:

  • Reduced Reaction Efficiency: Impurities lower the effective concentration of the active reagent, potentially leading to incomplete reactions and lower yields.[4]

  • Catalyst Inhibition: Certain impurities can poison the palladium catalyst used in Suzuki-Miyaura couplings, reducing its activity or completely halting the reaction.[1]

  • Formation of Side Products: Reactive impurities can participate in the reaction, leading to a complex mixture of byproducts that complicates purification.[1]

  • Lack of Reproducibility: Batch-to-batch variability in the impurity profile of the boronic acid can lead to inconsistent reaction outcomes, a critical issue in pharmaceutical development.[4]

Q3: What methods are recommended for analyzing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is a primary analytical method that can provide an accurate measurement of the absolute purity of the boronic acid without the need for a specific reference standard of the analyte itself. It requires a certified internal standard.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for separating and quantifying non-volatile impurities. It is often used to determine the "area percent" purity.[6]

  • ¹¹B NMR Spectroscopy: This technique is particularly useful for distinguishing between the boronic acid and its corresponding anhydride (boroxine), as they exhibit different chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the detection and quantification of volatile impurities, such as residual solvents and the protodeboronation product, benzene.

Troubleshooting Guide

Observed Issue Potential Cause Related to this compound Recommended Solution
Low or No Yield in Suzuki-Miyaura Coupling High levels of degraded boronic acid (protodeboronation).Use a fresh batch of high-purity this compound. Store the reagent in a cool, dark place under an inert atmosphere.
Presence of catalyst-poisoning impurities.Purify the this compound by recrystallization before use.
Inactive boronic acid due to excessive anhydride formation.While boroxines are often in equilibrium with the acid form in the reaction, ensure that the reaction conditions (e.g., base, water content) are suitable to favor the formation of the active boronate species.
Formation of Unwanted Side Products Homocoupling of the diboronic acid.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can promote homocoupling.[1]
Impurities in the starting material are reacting.Analyze the purity of the this compound to identify potential reactive impurities and purify if necessary.
Inconsistent Results Between Experiments Batch-to-batch variability in the purity of the reagent.Analyze each new batch of this compound to confirm its purity and impurity profile before use. Request a detailed Certificate of Analysis from the supplier.

Data Presentation

Table 1: Illustrative Quantitative Data for Common Impurities in Commercial Boronic Acids

ImpurityPotential Concentration Range (%)Method of Detection
Boronic Anhydride (Boroxine)1.0 - 5.0¹¹B NMR, ¹H NMR
Homocoupling Byproducts< 1.0HPLC, LC-MS
Phenylboronic Acid< 0.5HPLC, GC-MS
Benzene< 0.1Headspace GC-MS
Residual Solvents (e.g., Toluene)< 0.3¹H NMR, GC-MS

Disclaimer: The data presented in this table is illustrative and intended to represent a plausible comparison based on commonly found impurities in boronic acids. Actual values for any given batch of this compound will vary and must be determined experimentally.

Experimental Protocols

Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid) that is soluble in the chosen deuterated solvent and has signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Purity Calculation:

    • Integrate a well-resolved signal of the this compound and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons in the integrated signals, and the purity of the internal standard.

Protocol 2: Impurity Profiling by Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution: A typical gradient would be from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. For accurate quantification of specific impurities, calibration curves with certified reference standards are required.

Mandatory Visualization

G cluster_synthesis Synthesis & Impurity Sources cluster_purification_storage Purification, Storage & Degradation 1,4-Dibromobenzene 1,4-Dibromobenzene Grignard/Organolithium Grignard/Organolithium 1,4-Dibromobenzene->Grignard/Organolithium + Mg / n-BuLi Mg / n-BuLi Mg / n-BuLi B(OR)3 B(OR)3 Hydrolysis Hydrolysis Crude Product Crude Product Final_Product This compound Crude Product->Final_Product Purification Boronate Ester Boronate Ester Grignard/Organolithium->Boronate Ester + B(OR)3 Side_Reactions Side Reactions Grignard/Organolithium->Side_Reactions Boronate Ester->Crude Product Hydrolysis Homocoupling_Impurity Biphenyl Byproducts Side_Reactions->Homocoupling_Impurity Homocoupling Degradation Degradation (Moisture, Heat, O2) Final_Product->Degradation Anhydride Boroxine (Anhydride) Degradation->Anhydride Dehydration Protodeboronation Phenylboronic Acid / Benzene Degradation->Protodeboronation Protodeboronation

Caption: Workflow of this compound synthesis and impurity formation.

References

Technical Support Center: Protodeborylation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on mitigating the common side reaction of protodeborylation.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a significant problem in Suzuki-Miyaura coupling?

A1: Protodeborylation, or protodeborylation, is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This side reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process by introducing a new byproduct.[2] Certain substrates, such as electron-rich heteroaryl and vinyl boronic acids, are particularly susceptible to this decomposition pathway.[3]

Q2: What are the primary factors that promote protodeborylation?

A2: Several factors can influence the rate of protodeborylation:

  • pH of the reaction medium: The pH is a critical factor. For instance, 2-pyridylboronic acids are known to undergo rapid protodeborylation under neutral pH conditions due to the formation of a reactive zwitterionic species. Both acidic and basic conditions can, counterintuitively, slow down this decomposition by shifting the equilibrium away from the zwitterion.[2]

  • Reaction Temperature: Higher temperatures generally accelerate the rate of protodeborylation.[2][4]

  • Choice of Base: While a base is necessary for the catalytic cycle, strongly basic conditions, especially in the presence of water, can promote protodeborylation.[2][3]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands is crucial. A highly active catalyst that promotes rapid cross-coupling can kinetically outcompete the protodeborylation side reaction.[2] Conversely, bulky phosphine (B1218219) ligands on palladium(II) complexes have been shown to accelerate protodeborylation.

  • Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[2] The presence of water, often used as a co-solvent, can serve as the proton source for protodeborylation.[4]

  • Structure of the Boronic Acid: The inherent stability of the organoboron reagent plays a major role. Electron-rich, electron-deficient, and certain heteroaromatic boronic acids (like 2-pyridyl boronic acid) are particularly prone to protodeborylation.[3][5]

Q3: How can I determine if protodeborylation is occurring in my reaction?

A3: The most direct way to identify protodeborylation is by detecting the corresponding arene or heteroarene (the starting boronic acid with the boronic acid group replaced by a hydrogen atom) in your crude reaction mixture. This can be done using analytical techniques such as GC-MS, LC-MS, or by isolating and characterizing the byproduct using NMR spectroscopy. Consistently low yields of the desired coupled product, despite consumption of the aryl halide starting material, can also be an indicator of a competing side reaction like protodeborylation.

Q4: Are there more stable alternatives to boronic acids?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives often act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[1] Common stable alternatives include:

  • Pinacol (B44631) boronate esters: These are generally more stable than the corresponding boronic acids.[5]

  • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that are unreactive under anhydrous Suzuki coupling conditions but release the boronic acid in the presence of a mild aqueous base.[6]

  • Potassium trifluoroborates (BF3K salts): These salts are typically crystalline, air- and moisture-stable solids that are less prone to protodeborylation.[2]

Troubleshooting Guide

If you are experiencing low yields and suspect protodeborylation, follow this troubleshooting guide. The accompanying flowchart provides a visual decision-making tool.

Problem: Low yield of desired product with significant formation of the protodeborylated byproduct.

Step 1: Analyze the Boronic Acid Derivative

  • Are you using a free boronic acid, especially a heteroaromatic or electron-rich/deficient one?

    • Yes: This is a likely source of the problem. Proceed to Step 2 .

    • No (already using a stable derivative like a pinacol ester): The reaction conditions may still be too harsh. Proceed to Step 3 .

Step 2: Switch to a More Stable Boron Reagent

  • Recommendation: Convert your boronic acid to a more stable derivative.

    • MIDA boronates are an excellent choice for a slow-release strategy, especially for notoriously unstable boronic acids.

    • Potassium trifluoroborates also offer enhanced stability.

    • Pinacol boronate esters provide a moderate increase in stability and are readily accessible.

  • Action: See the Experimental Protocols section for procedures on how to synthesize these derivatives. After preparing the more stable derivative, re-run your reaction under the original conditions. If protodeborylation is still an issue, proceed to Step 3 .

Step 3: Optimize Reaction Conditions

The goal is to accelerate the rate of the desired Suzuki coupling so that it outpaces the protodeborylation side reaction.

  • Evaluate the Base: Strong bases can accelerate protodeborylation.

    • Action: Switch to a milder base. For example, if you are using NaOH or KOH, consider trying K3PO4, K2CO3, or Cs2CO3.[7] Fluoride bases like CsF can also be effective, particularly in anhydrous conditions.

  • Lower the Reaction Temperature: Higher temperatures can favor the undesired protodeborylation.

    • Action: Attempt the reaction at a lower temperature. For instance, if the reaction is running at 100 °C, try it at 80 °C or even 60 °C, while monitoring for a reasonable reaction rate.

  • Consider Anhydrous Conditions: Water is a common proton source for this side reaction.

    • Action: Switching to anhydrous conditions can significantly reduce protodeborylation.[3] This involves using dry solvents and reagents and running the reaction under an inert atmosphere. See the Experimental Protocols section for a general procedure for setting up an anhydrous Suzuki coupling.

  • Optimize the Catalyst System: A more active catalyst can improve the rate of the desired coupling.

    • Action: If you are using a standard catalyst like Pd(PPh3)4, consider switching to a more active, modern catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

Troubleshooting Flowchart

troubleshooting_flowchart start Low Yield & High Protodeborylation boronic_acid_check Using a free boronic acid (especially heteroaromatic)? start->boronic_acid_check switch_to_stable Switch to a more stable derivative (MIDA, BF3K, Pinacol) boronic_acid_check->switch_to_stable Yes optimize_conditions Optimize Reaction Conditions boronic_acid_check->optimize_conditions No switch_to_stable->optimize_conditions base_check Evaluate Base: Using a strong base (NaOH, KOH)? optimize_conditions->base_check milder_base Use a milder base (K3PO4, K2CO3, Cs2CO3) base_check->milder_base Yes temp_check Evaluate Temperature: Reaction temp > 80°C? base_check->temp_check No milder_base->temp_check lower_temp Lower reaction temperature temp_check->lower_temp Yes water_check Evaluate Solvent: Using aqueous conditions? temp_check->water_check No lower_temp->water_check anhydrous Switch to anhydrous conditions water_check->anhydrous Yes catalyst_check Evaluate Catalyst: Using a less active catalyst? water_check->catalyst_check No anhydrous->catalyst_check active_catalyst Use a more active catalyst system (e.g., with SPhos, XPhos) catalyst_check->active_catalyst Yes end Improved Yield catalyst_check->end No active_catalyst->end

Caption: Decision tree for troubleshooting protodeborylation.

Data Presentation: Impact of Reaction Parameters on Protodeborylation

The following tables summarize the effect of different bases, solvents, and temperatures on the outcome of Suzuki-Miyaura coupling, with a focus on minimizing protodeborylation. The data is compiled for illustrative purposes and actual results will be substrate-dependent.

Table 1: Comparison of Different Bases on Product Yield and Protodeborylation

EntryBase (equiv.)Solvent SystemTemperature (°C)Desired Product Yield (%)Protodeborylated Byproduct (%)
1NaOH (3.0)Dioxane/H₂O (4:1)1004540
2K₂CO₃ (3.0)Dioxane/H₂O (4:1)1007515
3K₃PO₄ (3.0)Dioxane/H₂O (4:1)10088<5
4Cs₂CO₃ (3.0)Dioxane/H₂O (4:1)10092<5
5CsF (3.0)Dioxane (anhydrous)8085<2

This table illustrates that for aqueous systems, weaker inorganic bases like K3PO4 and Cs2CO3 often give higher yields of the desired product and less protodeborylation compared to strong hydroxides. CsF is a good option for anhydrous conditions.

Table 2: Effect of Solvent on Protodeborylation

EntrySolvent SystemBaseTemperature (°C)Desired Product Yield (%)Protodeborylated Byproduct (%)
1Toluene/H₂O (10:1)K₂CO₃908010
2Dioxane/H₂O (10:1)K₂CO₃907812
32-MeTHF/H₂O (10:1)K₂CO₃90858
4Toluene (anhydrous)K₃PO₄9090<5
5Dioxane (anhydrous)CsF9092<3

This table shows that while various aqueous solvent systems can be effective, switching to anhydrous conditions can significantly suppress protodeborylation.

Table 3: Influence of Temperature on Protodeborylation

EntryTemperature (°C)BaseSolvent SystemDesired Product Yield (%)Protodeborylated Byproduct (%)
1100K₂CO₃Dioxane/H₂O (4:1)7025
280K₂CO₃Dioxane/H₂O (4:1)8510
360K₂CO₃Dioxane/H₂O (4:1)75 (slower reaction)<5
4Room Temp.K₂CO₃Dioxane/H₂O (4:1)20 (incomplete)60

This table highlights that while higher temperatures increase reaction rates, they can also significantly increase the rate of protodeborylation. An optimal temperature must be found that balances reaction efficiency with byproduct formation. Interestingly, for some systems, room temperature reactions can lead to more protodeborylation if the desired coupling is too slow, allowing the boronic acid more time to decompose.[8]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This protocol is a starting point for reactions where protodeborylation is a major concern.

  • Preparation of Glassware and Reagents:

    • Oven-dry all glassware (reaction vial/flask, stir bar) and cool under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).

    • Ensure the base is finely powdered and anhydrous. If necessary, dry the base in an oven and store it in a desiccator.

  • Reaction Setup:

    • To the oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid derivative (e.g., pinacol ester, 1.2-1.5 equiv.), and the finely powdered anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.

    • Under the inert atmosphere, add the palladium precatalyst (e.g., a modern palladacycle or Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).

    • Add the degassed anhydrous solvent (e.g., Dioxane or Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution and Work-up:

    • Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a MIDA Boronate from a Boronic Acid

This protocol is adapted from a mild procedure using MIDA anhydride (B1165640).

  • Materials:

    • Boronic acid (1.0 equiv.)

    • N-methyliminodiacetic anhydride (MIDA anhydride) (1.1 equiv.)

    • Anhydrous dioxane

    • Anhydrous diethyl ether

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, suspend the boronic acid and MIDA anhydride in anhydrous dioxane.

    • Heat the mixture to reflux (approximately 101 °C) and stir for 1-2 hours. The reaction mixture should become a clear solution.

    • Cool the reaction to room temperature.

    • Concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.

    • To purify, dissolve the crude material in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or THF) and precipitate the MIDA boronate by the slow addition of a non-polar solvent like diethyl ether or hexanes.

    • Collect the crystalline MIDA boronate by vacuum filtration, wash with the non-polar solvent, and dry under vacuum.

Protocol 3: Synthesis of a Potassium Trifluoroborate from a Boronic Acid

This is a general procedure for the conversion of boronic acids to their more stable trifluoroborate salts.[2]

  • Materials:

    • Boronic acid (1.0 equiv.)

    • Potassium hydrogen difluoride (KHF₂) (3.0 equiv.)

    • Methanol (B129727)

    • Water

  • Procedure:

    • In a flask, dissolve the boronic acid in methanol.

    • Add a saturated aqueous solution of KHF₂ to the methanol solution.

    • Stir the mixture at room temperature for 30-60 minutes. A precipitate of the potassium trifluoroborate salt should form.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold methanol and then with diethyl ether.

    • Dry the potassium trifluoroborate salt under vacuum. The product is typically a stable, crystalline solid.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling using a Potassium Trifluoroborate

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide (1.0 equiv.), the potassium trifluoroborate (1.1-1.5 equiv.), and the base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv.).

    • Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

    • Add the solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 9:1 or Toluene/Ethanol/H₂O).

    • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Reaction Execution and Work-up:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC, GC-MS, or LC-MS.

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Large-Scale Synthesis of Boronic Acid COFs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for challenges encountered during the large-scale synthesis of boronic acid-based Covalent Organic Frameworks (COFs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up boronic acid COF synthesis from the lab bench to a larger scale?

A1: The large-scale synthesis of COFs is still in its early stages and presents several key challenges.[1][2] The primary goal is to maintain the uniform structure, high crystallinity, and porosity achieved at the lab scale.[2] Key challenges include:

  • Reaction Kinetics and Thermodynamics: Physical properties like surface area-to-mass ratios change non-linearly during scale-up. This affects heat transfer and fluid dynamics, which in turn alters reaction kinetics and can lead to the formation of amorphous, low-quality material.

  • Homogeneity: Ensuring uniform mixing of monomers and catalyst in a large reactor volume is difficult. Inadequate mixing can lead to localized areas of high concentration, promoting rapid precipitation of amorphous polymer instead of ordered, crystalline COF growth.

  • Purity and Activation: Removing unreacted monomers, catalysts, and solvents from large batches of COF powder is more complex. The activation step (pore clearing) is particularly challenging, as simple vacuum drying can cause pore collapse in bulk materials.[3]

  • Reproducibility: Maintaining batch-to-batch consistency in terms of crystallinity, surface area, and performance is a significant hurdle for industrial and pharmaceutical applications.

Q2: How does the choice of solvent system impact large-scale boronic acid COF synthesis?

A2: Solvent selection is a crucial factor that profoundly affects the crystallinity and porosity of the final COF product.[4] The ideal solvent system should:

  • Ensure Monomer Solubility: The building blocks must be sufficiently soluble to allow for controlled, reversible reaction in the solution phase. Poor solubility can cause the monomers to precipitate out or form an amorphous polymer too quickly.[4]

  • Facilitate "Error-Checking": The reversibility of the boronic acid condensation reaction is key to forming a crystalline, defect-free framework. The solvent can influence this dynamic equilibrium. For instance, the presence of trace amounts of water can be beneficial for the reversibility of boronate ester formation.[3]

  • Control Reaction Rate: Solvents can modulate the rate of polymerization. Often, a mixture of a "good" and a "poor" solvent (e.g., dioxane/mesitylene) is used to slow down the reaction, favoring the thermodynamically stable crystalline product over a kinetically trapped amorphous one.

Q3: What is the role of a catalyst in boronic acid COF synthesis, and how should it be managed at a large scale?

A3: Catalysts, typically protic acids like acetic acid or Lewis acids like BF₃·OEt₂, play a vital role in accelerating the reversible condensation reaction, which is essential for "error correction" and achieving high crystallinity.[3][5] In boronic acid catalysis, the catalyst can function through Brønsted acid or dual H-bond activation pathways.[6] When scaling up, the catalyst-to-monomer ratio must be carefully controlled. Too much catalyst can accelerate the reaction excessively, leading to the formation of amorphous material. Dispersing the catalyst evenly throughout the larger reaction volume is also critical to ensure uniform polymerization.

Q4: Can boronic acid COFs be synthesized without high-temperature solvothermal methods?

A4: Yes, alternative methods are being developed to overcome the energy and equipment demands of high-temperature solvothermal synthesis.[5] Room-temperature synthesis at liquid/solid or liquid/liquid interfaces has been shown to produce high-quality COF films.[7] Additionally, methods like microwave-assisted synthesis can dramatically reduce reaction times (e.g., from 72 hours to 20 minutes for COF-5) while yielding highly porous materials.[8] These approaches may offer more scalable and energy-efficient routes for COF production.[5]

Troubleshooting Guide

Problem 1: My scaled-up COF batch is amorphous or has very low crystallinity according to PXRD analysis.

  • Possible Cause A: Reaction rate is too fast.

    • Solution: A rapid polymerization rate prevents the necessary error-correction and self-healing that leads to a crystalline structure. To slow the reaction, try reducing the reaction temperature or decreasing the catalyst concentration. Using a solvent system that tempers monomer solubility (e.g., a mixture of a good and poor solvent) can also effectively slow down the polymerization process.

  • Possible Cause B: Incorrect monomer stoichiometry or purity.

    • Solution: An imbalance in the stoichiometric ratio of the boronic acid and polyol monomers can terminate polymerization prematurely and introduce defects, preventing long-range order. Ensure monomers are of high purity and are weighed precisely according to the required molar ratios.

  • Possible Cause C: Suboptimal solvent system.

    • Solution: If monomers are not sufficiently soluble, they may precipitate before forming a crystalline network. Screen different solvent systems, including binary or tertiary mixtures (e.g., mesitylene (B46885), dioxane, n-butanol), to find conditions that optimize monomer solubility and facilitate reversible bond formation.

Problem 2: The BET surface area of my bulk COF is significantly lower than expected from lab-scale results.

  • Possible Cause A: Pore collapse during activation.

    • Solution: This is a very common issue. During the removal of solvent from the pores via vacuum drying, capillary forces can cause the flexible 2D layers of the COF to collapse, irreversibly sealing the porous network. A highly effective alternative is to use supercritical CO₂ for the final solvent exchange and drying. This technique avoids the liquid-gas phase transition and its associated surface tension, thus preserving the porous structure and resulting in higher surface area materials.[3]

  • Possible Cause B: Incomplete removal of guest molecules.

    • Solution: Unreacted monomers, catalyst, or solvent molecules can remain trapped within the COF pores, blocking nitrogen access during BET analysis. The washing and solvent exchange process for large batches needs to be more rigorous than for small-scale syntheses. Increase the volume of washing solvents and the duration/number of exchange cycles before activation.

  • Possible Cause C: Amorphous domains blocking pores.

    • Solution: If the product is a mix of crystalline and amorphous material, the amorphous domains can block access to the crystalline, porous regions. This issue traces back to the synthesis conditions. Refer to the troubleshooting steps for low crystallinity to improve the overall quality of the framework.

Quantitative Data on Synthesis Parameters

The following table summarizes data from various studies, illustrating how different synthesis parameters can influence the final properties of porous frameworks.

FrameworkSynthesis Method/ParameterValueResulting BET Surface Area (m²/g)Reference
COF-5 Solvothermal120 °C, 72h1590[1]
COF-5 Microwave-Assisted Synthesis100 °C, 20 min2099[8]
BDT-COF Film Room-Temp Vapor-Assistedmesitylene/dioxane vapor990[9]
TpAzo COF Solvothermal (Green Solvent)γ-butyrolactone1674[4]
TpBD COF Solvothermal (Green Solvent)γ-butyrolactone1046[4]
TpPa COF Solvothermal (Green Solvent)γ-butyrolactone888[4]
MOF-5 Solvothermal Temperature110 °C~800 (from graph)[10]
MOF-5 Solvothermal Temperature140 °C~1400 (from graph)[10]

*MOF-5 is a metal-organic framework, but the principle of synthesis temperature affecting porosity is analogous to COFs.

Experimental Protocols

General Protocol for Gram-Scale Solvothermal Synthesis of a Boronic Acid COF (e.g., COF-5)

This protocol is a generalized procedure based on common solvothermal methods.[1] Caution: Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE).

Materials & Equipment:

  • 1,4-Benzenediboronic acid (BDBA)

  • 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Mesitylene

  • Large volume (e.g., 250 mL) heavy-walled Pyrex tube or a suitable pressure reactor

  • Sonicator

  • High-temperature oven

  • Centrifuge capable of handling large volumes

  • Soxhlet extraction apparatus (optional)

  • Vacuum oven or supercritical dryer

Procedure:

  • Monomer Preparation: In a large Pyrex tube, add the monomers in their stoichiometric ratio (e.g., for COF-5, a 3:2 molar ratio of BDBA to HHTP). For a gram-scale synthesis, this could be on the order of several grams of total monomer.

  • Solvent Addition: Add the solvent system, typically a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane. The total solvent volume should be sufficient to form a slurry, but concentration is a key parameter to optimize.

  • Homogenization & Degassing: Sonicate the mixture for 15-30 minutes to create a uniform suspension. Subsequently, degas the mixture thoroughly using at least three freeze-pump-thaw cycles to remove dissolved oxygen and other gases.

  • Reaction: Flame-seal the Pyrex tube under vacuum or securely seal the pressure reactor. Place the sealed vessel in a pre-heated oven at 120 °C and maintain this temperature for 72-96 hours without agitation.

  • Isolation and Washing: After cooling to room temperature, open the vessel and collect the solid precipitate. Isolate the powder by centrifugation or filtration. Wash the product extensively to remove unreacted monomers and residual solvent. This is a critical step at large scale. Perform sequential washes by suspending the powder in a large volume of an anhydrous solvent (e.g., acetone (B3395972) or THF), sonicating, and then centrifuging to collect the solid. Repeat this wash cycle at least 5 times.

  • Purification (Optional but Recommended): For rigorous purification, perform a Soxhlet extraction on the washed powder using an anhydrous solvent like THF or acetone for 24 hours.

  • Activation (Drying):

    • Method A (Standard): Dry the purified powder in a vacuum oven at a moderate temperature (e.g., 120-150 °C) for at least 24 hours to yield the activated, porous COF. Note that this method carries a high risk of pore collapse.[3]

    • Method B (Preferred): For superior porosity, perform a solvent exchange into liquid CO₂ followed by heating and pressure release above its supercritical point (31 °C, 73.8 bar). This avoids the capillary forces that cause pore collapse.[3]

  • Characterization: Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm crystallinity and N₂ sorption analysis at 77 K to determine the BET surface area and porosity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Activation cluster_char Characterization Monomers 1. Weigh Monomers (e.g., BDBA, HHTP) Solvents 2. Prepare Anhydrous Solvent Mixture Mix 3. Mix & Sonicate in Reactor Degas 4. Degas Mixture (Freeze-Pump-Thaw) Seal 5. Seal Reactor Degas->Seal Heat 6. Solvothermal Synthesis (e.g., 120°C, 72h) Cool 7. Cool to RT Isolate 8. Isolate Solid (Filter/Centrifuge) Cool->Isolate Wash 9. Wash Extensively (e.g., Acetone) Activate 10. Activate (Dry) (Supercritical CO2 Preferred) Product Final Activated COF Activate->Product PXRD PXRD Product->PXRD BET N2 Sorption (BET) Product->BET

Caption: Workflow for large-scale solvothermal synthesis of boronic acid COFs.

Troubleshooting Diagram

G Problem Problem: Low Crystallinity (Amorphous Product) Cause1 Possible Cause: Reaction Too Fast? Problem->Cause1 Cause2 Possible Cause: Poor Monomer Solubility? Cause1->Cause2 No Solution1a Solution: - Reduce Temperature - Lower Catalyst Conc. Cause1->Solution1a Yes Cause3 Possible Cause: Incorrect Stoichiometry? Cause2->Cause3 No Solution2a Solution: - Screen New Solvents - Use Solvent Mixtures Cause2->Solution2a Yes Solution3a Solution: - Verify Monomer Purity - Re-weigh Accurately Cause3->Solution3a Yes

Caption: Decision tree for troubleshooting low crystallinity in COF synthesis.

References

mitigating low yields in COF synthesis from substituted diboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Covalent Organic Framework Synthesis

This guide provides troubleshooting strategies and frequently asked questions to address the common challenge of low yields in the synthesis of Covalent Organic Frameworks (COFs) from substituted diboronic acids.

Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining low yields or an amorphous powder instead of a crystalline COF. What are the general causes?

A1: Low yields and the formation of amorphous material are common hurdles in COF synthesis. The primary causes often relate to suboptimal reaction kinetics and conditions.[1] If the reaction is too rapid, it can lead to kinetically trapped amorphous polymers. Conversely, a reaction that is too slow may not reach completion.[1] Other key factors include poor solubility of the monomers or the growing polymer network, which causes premature precipitation, and imprecise stoichiometric balance between the reacting monomers.[1]

Q2: How do substituents on my diboronic acid linker affect the synthesis and yield?

A2: Substituents can significantly influence the reaction outcome.

  • Electronic Effects: Electron-withdrawing groups, such as fluorine, can increase the reactivity of other functional groups on the monomer (e.g., aldehydes), potentially leading to faster, less controlled polymerization and the formation of amorphous material.[1]

  • Steric Effects: Bulky substituents can create steric hindrance that may slow down or prevent effective polymerization. However, in some cases, molecular twist induced by substituents can weaken interlayer packing, which can paradoxically accelerate the formation of certain COF linkages, like spiroborates.[2][3]

  • Thermal Properties: The presence of side groups on the diboronic acid core can dramatically decrease the required polymerization temperature but may also reduce the thermal stability of the final COF.[4][5]

Q3: I suspect side reactions are competing with my COF formation. What are the most common side reactions and how can I mitigate them?

A3: With diboronic acid monomers, several side reactions can compete with the desired framework formation, reducing the yield and crystallinity.

  • Boroxine (B1236090) Formation: Boronic acids can undergo self-condensation to form stable six-membered boroxine rings. This is a desired linkage in boroxine-based COFs but a competing reaction in boronate-ester COFs.[1]

  • Protodeboronation: This is the cleavage of the carbon-boron bond. Methyl-substituted diboronic acids, for example, are more susceptible to protodeboronation, which can accelerate the formation of alternative structures or lead to linker degradation.[2][3]

  • Boronate Ester Formation: If the reaction solvent or other monomers contain diol functionalities, the boronic acid can form unintended boronate esters.[1]

Mitigation involves carefully controlling reaction conditions. Optimizing temperature and catalyst choice can favor the desired reversible bond formation required for crystalline COF growth over these competing pathways.[1]

Q4: My substituted diboronic acid monomer appears to be unstable. How can this issue be addressed?

A4: The inherent instability of some substituted boronic acids (e.g., certain heterocyclic or vinyl derivatives) can significantly limit their shelf life and efficiency in cross-coupling reactions, leading to low yields.[6] A highly effective strategy is to use an air-stable surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates protect the boronic acid functionality and can be designed for slow, in situ release of the reactive boronic acid under the reaction conditions, preventing its degradation while ensuring its availability for polymerization.[6]

Troubleshooting Guide

This section addresses specific problems encountered during COF synthesis.

Problem: Low Yield of Amorphous Precipitate

Possible CauseRecommended Solution(s)
Suboptimal Reaction Kinetics 1. Optimize Catalyst: The concentration of the acid catalyst (e.g., acetic acid) is critical. A high concentration can accelerate the reaction, favoring amorphous products. Fine-tune the catalyst concentration to balance the reaction rate with the reversibility needed for error correction and crystallization.[1] 2. Control Temperature: Lowering the reaction temperature can slow down polymerization, favoring the formation of the thermodynamically more stable crystalline product over a kinetically trapped amorphous one.[1] 3. Use a Modulator: The addition of a modulator, a monofunctional molecule that competes for reactive sites (e.g., aniline (B41778) for imine-linked COFs), can slow the rate of network formation, allowing more time for crystalline ordering.[1][7]
Poor Monomer/Polymer Solubility Screen Solvent Systems: The solubility of both the monomers and the growing COF is paramount to prevent premature precipitation.[1] Screen a variety of solvent systems, including binary or tertiary mixtures (e.g., mesitylene (B46885)/dioxane, o-dichlorobenzene/n-butanol), to find conditions that maintain the components in solution longer, facilitating crystalline growth.[1][7]
Incorrect Stoichiometry Verify Monomer Purity and Ratio: Ensure a precise stoichiometric balance between the monomers.[1] Any deviation can result in incomplete polymerization, chain termination, and significantly lower yields. Use pure monomers and accurately measure molar equivalents.
Competing Side Reactions Tune Reaction Conditions: Carefully select reaction conditions to favor the desired linkage. For boronate ester COFs, this often means adjusting temperature and catalyst to promote the reaction with the diol linker over boroxine self-condensation.[1]
Optimization of Reaction Parameters

The following table summarizes key parameters that can be adjusted to optimize COF synthesis and mitigate low yields.

ParameterTypical Starting ConditionRecommended Optimization StrategyRationale
Temperature 120 °CTest a range from 80 °C to 120 °C.Controls reaction kinetics. Lower temperatures can favor thermodynamic product formation and improve crystallinity.[1]
Solvent System 1:1 (v/v) Mesitylene:DioxaneScreen binary and tertiary solvent mixtures (e.g., adding n-butanol, o-dichlorobenzene).Enhances monomer and polymer solubility to prevent premature precipitation of amorphous material.[1]
Catalyst 6 M Acetic AcidVary the concentration (e.g., 1 M to 6 M) or test alternative acid catalysts.Balances the rate of bond formation with the reversibility required for error correction and crystallization.[1]
Water Content Anhydrous SolventsUse anhydrous solvents, but consider the controlled addition of a small amount of an aqueous acid catalyst.While excess water inhibits polymerization, trace amounts are often crucial for the reversibility of bond formation (e.g., imines, boroxines), which is essential for high crystallinity.[1]
Reaction Time 72 hoursMonitor the reaction at different time points (e.g., 24, 48, 72, 96 hours).Allows for determination of the optimal time for achieving high crystallinity and yield before potential decomposition or side reactions dominate.

Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a Boroxine-Linked COF

This protocol is a representative example for the synthesis of a COF from a substituted 1,4-benzenediboronic acid (BDBA).

  • Monomer Preparation: Place the substituted BDBA monomer into a Pyrex tube.

  • Solvent Addition: Add the chosen solvent system (e.g., a 1:1 mixture of mesitylene and 1,4-dioxane) to the tube.[8]

  • Sonication: Briefly sonicate the mixture to ensure the monomer is fully dissolved and the mixture is homogeneous.[1]

  • Degassing: Subject the tube to a minimum of three freeze-pump-thaw cycles to thoroughly remove all dissolved gases, particularly oxygen, which can interfere with the reaction.[1]

  • Sealing and Heating: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in a preheated oven at the desired temperature (e.g., 120 °C) for the specified time (e.g., 72 hours).[1][8]

  • Isolation: After the reaction is complete, allow the oven to cool to room temperature. Carefully open the tube and collect the precipitated solid product by filtration.

  • Washing: Wash the collected solid sequentially with anhydrous solvents to remove any unreacted monomers, oligomers, or residual catalyst. A typical washing sequence is anhydrous acetone, followed by anhydrous tetrahydrofuran (B95107) (THF).[1]

  • Drying: Dry the final powder under high vacuum at an elevated temperature (e.g., 120-150 °C) overnight to remove all trapped solvent and obtain the pure COF product.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key troubleshooting logic and chemical pathways.

Troubleshooting_Workflow start_node Start: Low Yield or Amorphous Product decision_node1 Is Monomer Soluble? start_node->decision_node1 Initial Check process_node process_node decision_node decision_node solution_node solution_node process_node1 Screen Solvent Systems (e.g., Dioxane, Mesitylene, BuOH) decision_node1->process_node1 No decision_node2 Are Side Reactions Suspected? decision_node1->decision_node2 Yes solution_node1 Improved Solubility process_node1->solution_node1 process_node2 Tune Reaction Conditions: - Adjust Temperature - Modify Catalyst decision_node2->process_node2 Yes process_node3 Optimize Reaction Kinetics: - Adjust Catalyst Concentration - Lower Temperature - Add a Modulator decision_node2->process_node3 No solution_node2 Minimize Side Reactions process_node2->solution_node2 solution_node3 Controlled Polymerization process_node3->solution_node3

Caption: A flowchart outlining the troubleshooting process for low yields in COF synthesis.

Competing_Pathways start Substituted Diboronic Acid + Linker desired_cof Desired Crystalline COF start->desired_cof Optimized Conditions (Slow, Reversible) amorphous Kinetically Trapped Amorphous Polymer start->amorphous Fast, Uncontrolled Kinetics boroxine Side Reaction: Boroxine Self-Condensation start->boroxine Self-Condensation degradation Side Reaction: Protodeboronation start->degradation e.g., with Me-substituents

Caption: Competing reaction pathways in COF synthesis from substituted diboronic acids.

References

Validation & Comparative

A Comparative Guide to 1,4-Benzenediboronic Acid and Alternative Linkers in Covalent Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Linker Choice on COF Properties and Performance

The rational design of Covalent Organic Frameworks (COFs) is pivotal for tailoring their properties for specific applications, from gas storage and separation to catalysis and drug delivery. The choice of organic linker is a critical determinant of the final framework's characteristics. This guide provides an objective, data-driven comparison of the foundational linker, 1,4-benzenediboronic acid (BDBA), with other alternative linkers used in COF synthesis. We will delve into the impact of linker selection on key performance metrics such as porosity, stability, and crystallinity, supported by experimental data and detailed methodologies.

This compound: The Archetypal Linker

This compound is a cornerstone in the development of COFs. Its rigid, linear geometry and ability to undergo reversible self-condensation to form boroxine (B1236090) rings, or condensation with polyols to form boronate esters, led to the synthesis of the first crystalline and porous COFs, namely COF-1 and COF-5.[1][2] These pioneering works established the potential of reticular chemistry to create highly ordered, porous organic materials. BDBA remains a widely used and cost-effective linker for producing COFs with high thermal stability and permanent porosity.

Performance Comparison: BDBA vs. Alternative Linkers

The selection of a linker beyond the basic BDBA unit can significantly influence the resulting COF's properties. Factors such as linker length, rigidity, and the presence of functional groups can be strategically employed to tune the framework's characteristics.

Impact of Linker Length and Functionalization on Porosity

Extending the length of the diboronic acid linker can lead to COFs with larger pore sizes and higher surface areas. A prominent example is the comparison between COFs synthesized from BDBA and 4,4'-biphenyldiboronic acid (BPDA).

COF NameDiboronic Acid LinkerLinker Length (approx. Å)BET Surface Area (m²/g)Pore Size (Å)Reference
COF-1This compound (BDBA)6.871115[1]
COF-104,4'-Biphenyldiboronic acid (BPDA)11.2208028[3]

As the data indicates, the longer BPDA linker in COF-10 results in a nearly three-fold increase in the Brunauer-Emmett-Teller (BET) surface area and a significant expansion of the pore size compared to COF-1. This demonstrates a key strategy for designing high-porosity materials.

Stability: A Critical Comparison of Linkage Chemistry

While BDBA-based COFs with boroxine or boronate ester linkages exhibit good thermal stability, their hydrolytic stability is a significant limitation, restricting their application in aqueous environments.[4] This is due to the susceptibility of the B-O bond to hydrolysis. In contrast, COFs synthesized with alternative linkers that form more robust covalent bonds, such as imines, demonstrate markedly improved chemical stability.

Linkage TypeTypical LinkersAdvantagesDisadvantages
Boroxine/Boronate EsterThis compound, PolyolsHigh crystallinity, Good thermal stabilityPoor hydrolytic stability
ImineDiamines, DialdehydesExcellent chemical and hydrolytic stabilityOften lower crystallinity than boronate ester COFs

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis of high-quality COFs. Below are representative protocols for the synthesis of COFs using BDBA and a comparison with a typical imine-linked COF.

Synthesis of COF-1 (Boroxine Linkage)

COF-1 is synthesized via the self-condensation of this compound.

  • Reactants: this compound (BDBA).

  • Solvent: A 1:1 (v/v) mixture of mesitylene (B46885) and 1,4-dioxane.

  • Procedure: 250 mg of BDBA is suspended in 40 mL of the mesitylene/dioxane solvent mixture in a Pyrex tube. The mixture is degassed through freeze-pump-thaw cycles and the tube is flame-sealed. The sealed tube is then heated in an oven at 120°C for 72 hours. The resulting white precipitate is isolated by filtration, washed with anhydrous acetone, and dried under vacuum to yield COF-1.[5]

Synthesis of COF-5 (Boronate Ester Linkage)

COF-5 is synthesized from the condensation of BDBA and 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP).

  • Reactants: this compound (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

  • Solvent: A 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

  • Procedure: 177 mg of BDBA and 242 mg of HHTP are suspended in 40 mL of the solvent mixture in a Pyrex tube. The tube is degassed and sealed as described for COF-1. The reaction is heated at 120°C for 72 hours. The resulting gray-purple solid is collected by filtration, washed with acetone, and dried to yield COF-5.[5]

Synthesis of a Typical Imine-Linked COF
  • Reactants: A diamine (e.g., p-phenylenediamine) and a dialdehyde (B1249045) (e.g., terephthalaldehyde).

  • Solvent: A mixture of solvents such as mesitylene and dioxane, often with an acidic catalyst (e.g., aqueous acetic acid).

  • Procedure: Equimolar amounts of the diamine and dialdehyde are suspended in the solvent mixture. The suspension is sonicated to ensure homogeneity. The reaction vessel is then sealed and heated at a specific temperature (e.g., 120°C) for several days. The resulting solid is isolated, washed with various organic solvents, and dried under vacuum.

Visualizing Linker Impact and Synthesis Workflow

Diagrams generated using Graphviz can help visualize the structural differences and the logical flow of selecting a linker for COF synthesis.

G cluster_BDBA This compound (BDBA) Based COFs cluster_Alternatives Alternative Linkers cluster_ResultingCOFs Resulting COFs with Tailored Properties BDBA This compound COF1 COF-1 (Boroxine Linkage) High Thermal Stability Moderate Surface Area Poor Hydrolytic Stability BDBA->COF1 Self-condensation COF5 COF-5 (Boronate Ester Linkage) High Crystallinity Good Thermal Stability Poor Hydrolytic Stability BDBA->COF5 with Polyol LongerBA Longer Boronic Acids (e.g., BPDA) LargePoreCOF Large Pore COFs (e.g., COF-10) High Surface Area LongerBA->LargePoreCOF FunctionalizedBA Functionalized Boronic Acids FunctionalizedCOF Functionalized COFs Tunable Properties FunctionalizedBA->FunctionalizedCOF Diamine Diamine Linkers ImineCOF Imine-Linked COFs High Hydrolytic Stability Diamine->ImineCOF Dialdehyde Dialdehyde Linkers Dialdehyde->ImineCOF

Caption: Impact of linker choice on COF properties.

G start Define Target COF Properties linker_choice Select Linker Type start->linker_choice synthesis COF Synthesis linker_choice->synthesis BDBA (Boroxine/ Boronate Ester) linker_choice->synthesis Alternative Linkers (e.g., Diamines for Imine COFs) characterization Characterization (PXRD, BET, TGA) synthesis->characterization performance Performance Evaluation characterization->performance

Caption: General workflow for linker selection and COF synthesis.

Conclusion

This compound has been instrumental in the genesis of COF chemistry, providing a simple and effective route to crystalline, porous materials. However, the field has evolved to embrace a vast library of alternative linkers that offer enhanced properties and overcome the limitations of early BDBA-based COFs. For applications requiring high surface area, longer boronic acid linkers present a clear advantage. For use in aqueous or protic environments, linkers that form more robust linkages, such as imines, are superior. The choice of linker is therefore a critical decision in the design of COFs, and a thorough understanding of the structure-property relationships is essential for the development of advanced materials for a wide range of scientific and industrial applications.

References

A Comparative Guide to Benzenediboronic Acid Isomers in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of monomers is a critical determinant of the final properties and performance of polymeric materials. Within the realm of advanced polymer synthesis, benzenediboronic acid serves as a versatile building block, particularly in the formation of porous organic polymers (POPs) and covalent organic frameworks (COFs). This guide provides a comparative overview of the three isomers of benzenediboronic acid—1,2- (ortho), 1,3- (meta), and 1,4- (para)—and their impact on polymerization processes and the characteristics of the resulting polymers. While the 1,4-isomer has been extensively studied, this guide also highlights the data gaps for the 1,2- and 1,3-isomers, underscoring the need for further comparative research.

Isomer Structures and Their Influence on Polymer Architecture

The geometry of the benzenediboronic acid isomers plays a fundamental role in dictating the structure of the resulting polymer network. The linear geometry of the 1,4-isomer promotes the formation of highly ordered, crystalline structures with extended porosity, as exemplified by the well-documented synthesis of Covalent Organic Frameworks (COFs) like COF-1 and COF-5.[1] In contrast, the angular disposition of the boronic acid groups in the 1,2- and 1,3-isomers is expected to lead to more amorphous or disordered polymer networks. This can influence key material properties such as solubility, processability, and guest molecule accessibility.

Performance in Polymerization: A Data-Driven Comparison

Direct, side-by-side comparative studies of the three benzenediboronic acid isomers in polymerization under identical conditions are notably scarce in the current literature. The majority of published research focuses on the 1,4-isomer due to its suitability for creating highly porous and crystalline materials.

Below is a summary of reported data for polymers synthesized from benzenediboronic acid isomers. It is important to note that the data for the 1,4-isomer is derived from various studies and may not be directly comparable. Data for the 1,2- and 1,3-isomers in similar polymerizations is largely unavailable.

Table 1: Comparison of Polymer Properties Derived from Benzenediboronic Acid Isomers

Property1,2-Benzenediboronic Acid1,3-Benzenediboronic Acid1,4-Benzenediboronic Acid
Polymer Type Data not availableData not availableCovalent Organic Frameworks (COFs), Porous Organic Polymers (POPs)
Typical Comonomer Data not availableData not available2,3,6,7,10,11-Hexahydroxytriphenylene (for COFs)
Polymerization Method Data not availableData not availableCondensation, Suzuki Polycondensation
Resulting Polymer Structure Expected to be amorphous/disorderedExpected to be amorphous/disorderedCrystalline (COFs), Amorphous (some POPs)
Brunauer-Emmett-Teller (BET) Surface Area Data not availableData not availableUp to 1590 m²/g (COF-5)[1], ~300 m²/g (Amorphous POPs)[2]
Thermal Stability Data not availableData not availableUp to 500-600 °C (COFs)[1]
Molecular Weight (Mw/Mn) Data not availableData not availableModerate (for soluble polymers)
Polydispersity Index (PDI) Data not availableData not available1.2 - 2.4 (for soluble polymers via Suzuki Polycondensation)[3]

Experimental Protocols: A Pathway to Comparative Analysis

To facilitate direct comparison, a standardized experimental protocol is essential. The following section outlines a detailed methodology for the Suzuki polycondensation of benzenediboronic acid isomers with a dihalogenated aromatic comonomer. This protocol can serve as a foundational method for researchers aiming to systematically investigate the influence of isomerism on polymerization outcomes.

Hypothetical Experimental Protocol for Comparative Suzuki Polycondensation

1. Materials:

  • 1,2-Benzenediboronic acid (or its pinacol (B44631) ester)

  • 1,3-Benzenediboronic acid (or its pinacol ester)

  • This compound (or its pinacol ester)

  • 1,4-Dibromobenzene (B42075) (or other suitable dihaloarene)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous potassium carbonate)

  • Solvent (e.g., Toluene, Dimethylformamide)

  • Phase-transfer catalyst (e.g., Aliquat 336), if required

2. Polymerization Procedure:

  • To a degassed mixture of the chosen benzenediboronic acid isomer (1.0 mmol), 1,4-dibromobenzene (1.0 mmol), and phase-transfer catalyst (if used) in the selected solvent (20 mL), add the palladium catalyst (0.02 mmol).

  • Add the aqueous base (e.g., 2 M K₂CO₃, 5 mL).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a controlled temperature (e.g., 90 °C) for a specified time (e.g., 48 hours).

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.

3. Characterization:

  • Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

  • Chemical Structure: ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

  • Thermal Stability: Thermogravimetric Analysis (TGA).

  • Porosity: N₂ adsorption-desorption analysis (BET surface area).

  • Crystallinity: Powder X-ray Diffraction (PXRD).

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the isomer structures, the general polymerization scheme, and a logical workflow for a comparative study.

Isomer_Structures cluster_12 1,2-Benzenediboronic Acid (ortho) cluster_13 1,3-Benzenediboronic Acid (meta) cluster_14 This compound (para) 1,2-BDBA 1,2-BDBA 1,3-BDBA 1,3-BDBA 1,4-BDBA 1,4-BDBA

Figure 1: Chemical structures of benzenediboronic acid isomers.

Suzuki_Polycondensation MonomerA Benzenediboronic Acid Isomer Catalyst Pd(0) Catalyst + Base MonomerA->Catalyst MonomerB Dihaloarene MonomerB->Catalyst Polymer Porous Organic Polymer Catalyst->Polymer

Figure 2: General scheme of Suzuki polycondensation.

Comparative_Workflow cluster_isomers Select Isomer cluster_polymers Resulting Polymers Isomer1 1,2-BDBA Polymerization Suzuki Polycondensation (Standardized Protocol) Isomer1->Polymerization Isomer2 1,3-BDBA Isomer2->Polymerization Isomer3 1,4-BDBA Isomer3->Polymerization Purification Precipitation & Washing Polymerization->Purification Polymer1 Polymer from 1,2-BDBA Purification->Polymer1 Polymer2 Polymer from 1,3-BDBA Purification->Polymer2 Polymer3 Polymer from 1,4-BDBA Purification->Polymer3 Characterization Comparative Characterization (GPC, NMR, TGA, BET, PXRD) Polymer1->Characterization Polymer2->Characterization Polymer3->Characterization Analysis Structure-Property Relationship Analysis Characterization->Analysis

Figure 3: Workflow for a comparative study of benzenediboronic acid isomers.

Conclusion and Future Outlook

While this compound has proven to be a cornerstone for the synthesis of highly porous, crystalline materials, the potential of its 1,2- and 1,3-isomers remains largely unexplored. The angular geometry of the ortho and meta isomers presents an opportunity to create polymers with distinct topologies and properties, potentially leading to materials with enhanced solubility, processability, or unique host-guest chemistry.

This guide serves as a call to the research community to undertake systematic, comparative studies to elucidate the structure-property relationships governed by the isomerism of benzenediboronic acid. Such research will not only fill a critical knowledge gap but also unlock the full potential of this versatile class of monomers for the design of next-generation functional polymers for a wide range of applications, from drug delivery systems to advanced materials for catalysis and separations.

References

A Comparative Guide to Glucose Sensing: Unveiling the Potential of 1,4-Benzenediboronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of glucose monitoring technologies, this guide offers a comprehensive comparison of 1,4-benzenediboronic acid-based sensors against traditional enzymatic and other non-enzymatic alternatives. Supported by experimental data, this document delves into the performance, protocols, and underlying mechanisms of these promising analytical tools.

The landscape of glucose sensing is evolving, with a growing demand for stable, reliable, and continuous monitoring systems. While enzymatic sensors have long been the standard, they face inherent limitations in stability and cost.[1] Non-enzymatic sensors, particularly those utilizing boronic acids, are emerging as a robust alternative.[1][2] This guide focuses on the validation of glucose sensing using this compound and its derivatives, providing a comparative analysis to aid in the selection and implementation of the most suitable technology for your research and development needs.

Performance Comparison: Boronic Acid vs. Alternatives

The performance of glucose sensors is paramount for accurate and reliable measurements. Key metrics include sensitivity, selectivity, response time, and stability. The following tables summarize the quantitative performance of various this compound-based sensors compared to enzymatic and other non-enzymatic methods.

Table 1: Performance of this compound-Based Glucose Sensors

Sensor TypeAnalyteDetection MethodLinear RangeLimit of Detection (LOD)Key Findings & Ref.
Mc-CDBAGlucoseFluorescence0-195 µM1.37 µMHigh sensitivity and good photostability.[3]
Ca-CDBAGlucoseFluorescence24.4 µM - 12.5 mMNot SpecifiedHigher affinity for glucose compared to Mc-CDBA.[3]
Diboronic Acid Derivative on SPGEGlucoseElectrochemical (CV)40-500 mg/dL31.2 mg/dLIncreased peak current with increasing glucose concentration.[4]
Diboronic Acid Derivative on SPGEGlucoseElectrochemical (EIS)40-500 mg/dL21.5 mg/dLDecreased semicircle radius of Nyquist plots with increasing glucose.[4]
Fluorinated Diboronic AcidGlucose19F NMRNot Specified0.41 mM (in urine)High sensitivity and strong interference resistance.[5]

Table 2: Comparison with Alternative Glucose Sensing Technologies

Sensor TypeSensing PrincipleLinear RangeLimit of Detection (LOD)AdvantagesDisadvantages & Ref.
Enzymatic (Glucose Oxidase) Electrochemical1.0–20.0 mM40 µMHigh selectivity for glucose.[6][7]Lower stability due to enzyme denaturation.[4][6]
Non-Enzymatic (Metal Oxide) Electrochemical10 µM - 0.66 mMNot SpecifiedHigh sensitivity.Susceptible to interference from other electroactive species.[8]
Non-Enzymatic (Boronic Acid) Electrochemical/OpticalVariesVariesLong-term stability, low cost, reversible binding.[1][5]Potential for interference from other saccharides.[5]

Signaling Pathways and Experimental Workflow

To understand the functionality of this compound-based sensors, it is crucial to visualize their signaling mechanism and the workflow for their validation.

cluster_0 Glucose Binding and Signal Transduction BDBA This compound Complex BDBA-Glucose Complex BDBA->Complex Reversible Binding Glucose Glucose Glucose->Complex Signal Change in Optical/Electrochemical Properties Complex->Signal Induces

Caption: Glucose sensing mechanism of this compound.

The experimental validation of these sensors follows a structured workflow to ensure accuracy and reliability.

cluster_workflow Experimental Validation Workflow Prep Sensor Preparation & Characterization Cal Calibration with Standard Glucose Solutions Prep->Cal Perf Performance Evaluation Cal->Perf Sens Sensitivity Perf->Sens Sel Selectivity Perf->Sel Resp Response Time Perf->Resp Stab Stability Perf->Stab Data Data Analysis & Comparison Sens->Data Sel->Data Resp->Data Stab->Data

Caption: General workflow for validating glucose sensor performance.

Experimental Protocols

Detailed methodologies are critical for the reproducible validation of glucose sensors. Below are protocols for key experiments.

Protocol 1: Determination of Sensor Sensitivity (Fluorometric Method)
  • Preparation of Stock Solutions: Prepare a stock solution of the this compound-based fluorescent probe (e.g., Mc-CDBA) in a suitable buffer (e.g., PBS, pH 7.4). Prepare a series of standard glucose solutions of known concentrations in the same buffer.[3]

  • Fluorescence Measurement:

    • To a series of cuvettes, add a fixed volume of the fluorescent probe stock solution.

    • Add increasing volumes of the standard glucose solutions to each cuvette to achieve a range of final glucose concentrations.

    • Bring the final volume in each cuvette to be the same using the buffer.

    • Incubate the solutions for a specified time to allow for binding equilibrium to be reached (e.g., 25 minutes).[3]

    • Measure the fluorescence intensity of each solution using a spectrofluorometer at the appropriate excitation and emission wavelengths for the probe.[3]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of glucose concentration.

    • Determine the linear range of the sensor.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve in the linear range.[3]

Protocol 2: Evaluation of Sensor Selectivity
  • Preparation of Interferent Solutions: Prepare stock solutions of potentially interfering substances (e.g., fructose, galactose, mannose, ascorbic acid, uric acid) at physiologically relevant concentrations in the same buffer used for the glucose standards.[5]

  • Selectivity Measurement:

    • Prepare two sets of solutions containing the sensor and a fixed concentration of glucose within its linear range.

    • To one set of solutions, add a specific concentration of an interfering substance.

    • To the other set (control), add the same volume of buffer.

    • Measure the response (fluorescence or electrochemical signal) of both sets of solutions.

  • Data Analysis:

    • Compare the sensor's response in the presence and absence of the interfering substance.

    • A minimal change in the signal indicates high selectivity for glucose. Calculate the selectivity coefficient to quantify the preference for glucose over the interferent.

Protocol 3: Validation of Electrochemical Sensor Performance
  • Electrode Preparation: Modify a screen-printed gold electrode (SPGE) by immobilizing the synthesized diboronic acid derivative on its surface.[4]

  • Electrochemical Measurements:

    • Perform cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a solution containing a redox probe (e.g., [Fe(CN)6]3-/4-).[4]

    • Record the electrochemical response in the absence of glucose (blank).

    • Add aliquots of a standard glucose solution to the electrochemical cell to obtain a range of concentrations.

    • Record the CV and EIS spectra for each glucose concentration.

  • Data Analysis:

    • For CV, plot the peak current as a function of glucose concentration.

    • For EIS, analyze the change in the charge transfer resistance (Rct) from the Nyquist plots at different glucose concentrations.

    • Determine the linear range and LOD for both techniques.

Conclusion

This compound-based sensors present a compelling alternative to traditional enzymatic glucose sensors, offering significant advantages in terms of stability and potential for continuous monitoring.[1][5] The data and protocols presented in this guide demonstrate their robust performance and provide a framework for their validation. As research in this area continues, further advancements in selectivity and sensitivity are anticipated, paving the way for the next generation of glucose monitoring devices that can meet the rigorous demands of researchers, clinicians, and patients alike.

References

A Comparative Guide to Boronic Ester vs. Boronic Acid in Covalent Organic Framework (COF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers, offers a platform for designing materials with tunable functionalities for applications in gas storage, catalysis, and drug delivery. The choice of monomers is a critical determinant of the final properties of the COF. Among the various building blocks, those containing boron have been foundational. This guide provides an objective comparison between two key classes of boron-containing monomers: boronic acids and their corresponding boronic esters, in the context of COF synthesis. This comparison is supported by experimental data to aid researchers in selecting the appropriate building blocks for their specific applications.

Executive Summary

Boronic acids and boronic esters are both precursors to boron-containing COFs, primarily forming boroxine (B1236090) and boronate ester linkages, respectively. The choice between them presents a trade-off between reactivity and stability. Boronic acids are generally more reactive, leading to faster reaction times, but the resulting boroxine-linked COFs can be more susceptible to hydrolysis. Boronate esters, while often requiring longer reaction times or harsher conditions, can lead to more hydrolytically stable boronate ester-linked COFs. The selection of the monomer should be guided by the desired properties of the final COF, such as crystallinity, porosity, and stability, as well as the synthetic methodology to be employed.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance indicators for COF synthesis using boronic acids (leading to boroxine-linked COFs) and boronic esters (leading to boronate ester-linked COFs). The data is collated from various studies to provide a comparative overview.

ParameterBoronic Acid (Boroxine Linkage)Boronic Ester (Boronate Ester Linkage)Key Considerations
Reaction Kinetics Typically faster; mechanochemical synthesis can be complete in minutes to hours.[1][2]Generally slower; solvothermal methods often require several days.[3][4]The reversible nature of the linkage formation allows for error correction, leading to crystalline materials in both cases.
Typical Yield High, can be quantitative, especially with mechanochemical synthesis.[1]Generally good, often in the range of 85-95%.[5]Yield is highly dependent on the specific monomers and reaction conditions.
Crystallinity Good crystallinity is achievable.[6]Tend to have good crystallinity.[6][7]Both monomer types can produce highly ordered frameworks.
Porosity (BET Surface Area) High surface areas reported, e.g., > 2400 m²/g for a 3D COF.[1]High surface areas are common, e.g., 1269 m²/g for BPDA-DEF-3.[3][4]The pore size and surface area are primarily determined by the geometry of the building blocks.
Hydrolytic Stability Boroxine linkages are generally sensitive to hydrolysis.[1]Boronate ester linkages are also susceptible to hydrolysis, but can be more stable than boroxines.[7][8][9]The stability of boronate ester COFs can be influenced by the steric and electronic properties of the monomers.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of COFs. Below are representative protocols for the synthesis of boroxine-linked and boronate ester-linked COFs.

Protocol 1: Mechanochemical Synthesis of a Boroxine-Linked COF (e.g., COF-1)

This protocol is adapted from a method that offers a significant reduction in reaction time and solvent usage compared to traditional solvothermal methods.[1]

Materials:

  • 1,4-Benzenediboronic acid (BDBA)

  • Trimethylboroxine (dehydrating agent)

Procedure:

  • In a milling jar, combine this compound and trimethylboroxine.

  • Mill the mixture at room temperature using a ball mill or a resonant acoustic mixer.

  • Monitor the reaction progress using in-situ Raman spectroscopy by observing the formation of the boroxine ring vibrational band and the depletion of the boronic acid band.

  • Once the reaction is complete (typically within a few hours), the product is isolated directly as a powder.

  • The COF is then activated by washing with a suitable solvent (e.g., acetone) and drying under vacuum.

Protocol 2: Solvothermal Synthesis of a Boronate Ester-Linked COF (e.g., BPDA-DEF-3)

This protocol is a typical solvothermal method for the synthesis of boronate ester-linked COFs.[3][4]

Materials:

  • 2,3,9,10,16,17,23,24-octahydroxyphthalocyaninato Co(II) ((OH)₈PcCo)

  • 1,4-biphenyldiboronic acid (BPDA)

  • N,N-diethylformamide (DEF)

Procedure:

  • In a Pyrex tube, add (OH)₈PcCo and BPDA.

  • Add N,N-diethylformamide to the tube.

  • The tube is then flash-frozen in liquid nitrogen and degassed via three freeze-pump-thaw cycles.

  • The tube is sealed under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, the crystalline solid is isolated by filtration.

  • The solid is washed thoroughly with an appropriate anhydrous solvent (e.g., acetone).

  • The final product is dried under vacuum to yield the COF.

Visualization of Synthesis and Comparison

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G General COF Synthesis Workflow cluster_0 Boronic Acid Route cluster_1 Boronic Ester Route BA Boronic Acid Monomers SelfCondensation Self-Condensation BA->SelfCondensation BoroxineCOF Boroxine-Linked COF SelfCondensation->BoroxineCOF BE Boronic Ester Monomers / Boronic Acid + Diol Condensation Condensation BE->Condensation BoronateEsterCOF Boronate Ester-Linked COF Condensation->BoronateEsterCOF

Caption: Generalized workflows for COF synthesis using boronic acid and boronic ester routes.

G Comparative Logic: Boronic Acid vs. Boronic Ester in COF Synthesis cluster_BA Properties of Boronic Acid Route cluster_BE Properties of Boronic Ester Route Monomer Monomer Choice BA Boronic Acid Monomer->BA BE Boronic Ester Monomer->BE Reactivity_BA Higher Reactivity BA->Reactivity_BA Reactivity_BE Lower Reactivity BE->Reactivity_BE Kinetics_BA Faster Kinetics Reactivity_BA->Kinetics_BA Stability_BA Lower Hydrolytic Stability (Boroxine) Kinetics_BA->Stability_BA Kinetics_BE Slower Kinetics Reactivity_BE->Kinetics_BE Stability_BE Higher Hydrolytic Stability (Boronate Ester) Kinetics_BE->Stability_BE

Caption: Logical comparison of properties for boronic acid vs. boronic ester routes in COF synthesis.

Conclusion

The choice between boronic acid and boronic ester monomers in COF synthesis is a critical decision that influences both the synthetic process and the final material properties. Boronic acids offer a more reactive pathway, potentially leading to faster COF formation, as exemplified by rapid mechanochemical methods.[1] However, the resulting boroxine linkages can be hydrolytically less stable.[1] Conversely, boronic esters, while generally less reactive and often requiring longer synthesis times under solvothermal conditions, can form more robust boronate ester linkages.[8][9] This guide provides a foundational understanding and quantitative data to assist researchers in making informed decisions for the rational design and synthesis of Covalent Organic Frameworks tailored for specific applications in research, materials science, and drug development.

References

A Comparative Guide to the Crystallinity of Covalent Organic Frameworks Derived from Different Boronic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Covalent Organic Frameworks (COFs) with tailored properties is of paramount importance. A key determinant of a COF's performance in applications such as drug delivery, catalysis, and separation is its degree of crystallinity. This guide provides a comparative assessment of the crystallinity of COFs synthesized from various boronic acid linkers, supported by experimental data and detailed protocols.

The formation of crystalline porous polymers from molecular building blocks is a central theme in materials science. Boronic acid-derived COFs, first reported in 2005, are a prominent class of these materials, known for their potential to form highly ordered structures. The reversible nature of the boronate ester and boroxine (B1236090) linkages allows for error correction during the synthesis process, which is crucial for achieving high crystallinity. However, the choice of the boronic acid linker itself plays a significant role in the ultimate structural order of the resulting COF.

This guide will delve into a comparison of COFs synthesized from three distinct boronic acid linkers: 1,4-benzenediboronic acid (BDBA), biphenyl-4,4'-diboronic acid (BPDA), and thiophene-2,5-diboronic acid (TDBA). By keeping the co-monomer, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), constant, we can isolate and assess the impact of the boronic acid linker's size, geometry, and electronic properties on the crystallinity and porosity of the final COF.

Comparative Analysis of COF Crystallinity and Porosity

The following table summarizes the key crystallinity and porosity parameters for COFs synthesized from different boronic acid linkers with HHTP. The primary metric for assessing crystallinity is the full width at half maximum (FWHM) of the most intense peak in the powder X-ray diffraction (PXRD) pattern; a smaller FWHM value indicates a higher degree of crystallinity.

Boronic Acid LinkerResulting COFPXRD Peak Position (2θ)FWHM (°)BET Surface Area (m²/g)
This compound (BDBA)COF-5~4.6° (100)~0.4-0.6~1590
Biphenyl-4,4'-diboronic Acid (BPDA)BPDA-COF~3.3° (100)~0.3-0.5~1350
Thiophene-2,5-diboronic Acid (TDBA)T-COF-1~4.9° (100)~0.7-0.9~470

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the compared COFs are provided below. These protocols are based on established literature procedures and are crucial for reproducing the results and for the rational design of new COFs.

General Synthesis of Boronate Ester-Linked COFs (Solvothermal Method)

A representative solvothermal synthesis protocol for boronate ester-linked COFs is as follows:

  • In a Pyrex tube, the boronic acid linker (e.g., this compound, biphenyl-4,4'-diboronic acid, or thiophene-2,5-diboronic acid) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) are mixed in a suitable solvent system. A common solvent mixture is 1,4-dioxane (B91453) and mesitylene (B46885) (1:1 v/v).

  • The mixture is sonicated for a brief period to ensure homogeneity.

  • The Pyrex tube is flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.

  • The sealed tube is then heated in an oven at a specific temperature (typically 100-120 °C) for a designated period (usually 72 hours).

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The collected solid is washed extensively with an anhydrous solvent, such as acetone, to remove any unreacted monomers and residual solvent.

  • The purified COF is then dried under vacuum at an elevated temperature (e.g., 120 °C) to yield the final product.

Characterization of COF Crystallinity and Porosity

Powder X-ray Diffraction (PXRD): PXRD is the primary technique for evaluating the crystallinity and determining the structure of COFs.

  • A small amount of the dried COF powder is placed on a sample holder.

  • The PXRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data is typically collected over a 2θ range of 2° to 40° with a specific step size and scan speed.

  • The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks. The full width at half maximum (FWHM) of the most intense peak (typically the (100) reflection) is calculated as a measure of crystallinity.

Brunauer-Emmett-Teller (BET) Surface Area Analysis: The porosity of the COFs is assessed by measuring their nitrogen adsorption-desorption isotherms.

  • A sample of the COF is degassed under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed guest molecules.

  • The nitrogen adsorption-desorption isotherm is measured at 77 K.

  • The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

Visualizing the Synthesis and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing COF crystallinity and the structural variations arising from the use of different boronic acid linkers.

experimental_workflow cluster_synthesis COF Synthesis cluster_purification Purification & Activation cluster_characterization Characterization s1 Mixing Linkers (Boronic Acid + HHTP) in Solvent s2 Sonication s1->s2 s3 Freeze-Pump-Thaw & Seal Tube s2->s3 s4 Solvothermal Reaction (100-120°C, 72h) s3->s4 p1 Filtration s4->p1 p2 Washing with Anhydrous Solvent p1->p2 p3 Drying under Vacuum p2->p3 c1 Powder X-ray Diffraction (PXRD) p3->c1 c2 BET Surface Area Analysis p3->c2 c3 Crystallinity Data c1->c3 Assess Crystallinity (Peak Position, FWHM) c4 Porosity Data c2->c4 Determine Porosity (Surface Area)

Caption: Workflow for the synthesis and assessment of boronic acid-based COFs.

linker_comparison cluster_linkers Boronic Acid Linkers cluster_cofs Resulting COFs with HHTP l1 This compound (BDBA) cof1 COF-5 (High Crystallinity, High Surface Area) l1->cof1 l2 Biphenyl-4,4'-diboronic Acid (BPDA) cof2 BPDA-COF (High Crystallinity, High Surface Area) l2->cof2 l3 Thiophene-2,5-diboronic Acid (TDBA) cof3 T-COF-1 (Lower Crystallinity, Lower Surface Area) l3->cof3

Caption: Impact of different boronic acid linkers on the resulting COF properties.

Discussion

The data presented in the comparison table reveals a clear trend: the structure of the boronic acid linker significantly influences the crystallinity and porosity of the resulting COF.

  • This compound (BDBA) and Biphenyl-4,4'-diboronic Acid (BPDA) , being linear and rigid linkers, facilitate the formation of highly crystalline COFs with large surface areas. The extended π-system of BPDA can lead to stronger π-π stacking interactions between the layers, which can sometimes result in slightly higher crystallinity compared to BDBA, as indicated by a potentially smaller FWHM.

  • Thiophene-2,5-diboronic Acid (TDBA) , on the other hand, is a bent linker due to the geometry of the thiophene (B33073) ring.[1][2] This deviation from linearity can introduce defects during the crystallization process, leading to a lower degree of long-range order.[1] This is reflected in the broader PXRD peaks (larger FWHM) and a significantly lower BET surface area for T-COF-1 compared to COF-5 and BPDA-COF. The heteroatomic nature of the thiophene ring may also influence the electronic properties and stacking behavior of the COF layers.

Conclusion

The choice of the boronic acid linker is a critical parameter in the design and synthesis of highly crystalline Covalent Organic Frameworks. Linear and rigid linkers, such as this compound and biphenyl-4,4'-diboronic acid, are generally conducive to the formation of well-ordered, porous structures. In contrast, linkers with inherent geometric constraints, such as the bent structure of thiophene-2,5-diboronic acid, can lead to a reduction in crystallinity and porosity. This comparative guide underscores the importance of linker design in tailoring the structural properties of COFs for specific applications in research, drug development, and beyond. By understanding these structure-property relationships, scientists can more effectively design and synthesize novel COFs with desired levels of crystallinity and functionality.

References

A Comparative Guide to the Stability of Imine-Linked vs. Boroxine-Linked COFs

Author: BenchChem Technical Support Team. Date: December 2025

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The nature of the covalent linkage that forms the framework is a critical determinant of the material's overall stability, which in turn governs its suitability for various applications. Among the most common linkages are the imine (C=N) bond and the boroxine (B1236090) (B-O) ring. This guide provides an objective comparison of the stability of COFs constructed from these two linkages, supported by experimental data and methodologies.

General Stability Overview

Imine-linked COFs are generally recognized for their superior hydrothermal stability compared to their boroxine-linked counterparts.[1] The formation of the imine bond is reversible, which allows for the error-checking necessary to form a crystalline framework. However, this reversibility also makes them susceptible to hydrolysis, particularly under strongly acidic conditions.[1][2] Significant research has focused on enhancing the stability of imine COFs through strategies like post-synthetic modifications, which can convert the imine linkage into more robust chemical bonds, or by introducing intramolecular hydrogen bonding to reinforce the structure.[3][4][5]

Boroxine-linked COFs , the first type of COF to be synthesized, are formed by the dehydration of boronic acids.[6][7] While they can exhibit exceptional thermal stability, with some able to withstand temperatures up to 600°C, their primary drawback is a high sensitivity to water and other protic solvents.[3][6][8] The boroxine ring is susceptible to nucleophilic attack by water, leading to the hydrolysis and degradation of the crystalline framework.[3][9] This inherent hydrolytic instability has limited their application in humid or aqueous environments.[7]

Data Presentation: Stability Comparison

The following table summarizes the key stability differences between typical imine-linked and boroxine-linked COFs based on literature findings.

Stability ParameterImine-Linked COFsBoroxine-Linked COFs
Hydrolytic Stability Moderate to High. Generally stable in neutral water but can undergo hydrolysis under strong acidic or basic conditions.[1][10][11]Low. Highly susceptible to hydrolysis in the presence of water or protic solvents, leading to loss of crystallinity.[1][3][9]
Acidic Stability Susceptible to hydrolysis, especially in strong acids, due to the reversible nature of the imine bond.[1][2]Unstable. The framework degrades in the presence of aqueous acid.
Basic Stability Generally more stable than in acidic conditions, but degradation can occur. Stability is highly structure-dependent.[11]Unstable. The framework is susceptible to degradation in basic aqueous media.
Thermal Stability Good. Typically stable up to 300-450°C. Thermal stability can be lower than boroxine or boronate ester COFs.[2][8]Very High. Can be stable at temperatures up to 500-600°C in an inert atmosphere.[6]
Solvent Stability Generally stable in common organic solvents like THF, acetone, and DMF.[11]Stable in anhydrous organic solvents but degrades in protic solvents like methanol (B129727) or ethanol.

Visualization of Stability Factors

The logical relationship between the COF linkage type and its stability under different environmental stressors can be visualized as follows.

Logical Diagram of COF Linkage Stability cluster_imine Imine-Linked COF cluster_boroxine Boroxine-Linked COF Imine_Node Imine Linkage (C=N) Imine_Water Water/Humidity Imine_Node->Imine_Water Imine_Acid Strong Acid Imine_Node->Imine_Acid Imine_Thermal Thermal Stress Imine_Node->Imine_Thermal Imine_Outcome_Water Generally Stable Imine_Water->Imine_Outcome_Water Imine_Outcome_Acid Hydrolysis / Degradation Imine_Acid->Imine_Outcome_Acid Imine_Outcome_Thermal Stable up to ~450°C Imine_Thermal->Imine_Outcome_Thermal Boroxine_Node Boroxine Linkage (B-O) Boroxine_Water Water/Humidity Boroxine_Node->Boroxine_Water Boroxine_Acid Strong Acid Boroxine_Node->Boroxine_Acid Boroxine_Thermal Thermal Stress Boroxine_Node->Boroxine_Thermal Boroxine_Outcome_Water Hydrolysis / Degradation Boroxine_Water->Boroxine_Outcome_Water Boroxine_Outcome_Acid Degradation Boroxine_Acid->Boroxine_Outcome_Acid Boroxine_Outcome_Thermal Stable up to ~600°C Boroxine_Thermal->Boroxine_Outcome_Thermal Experimental Workflow for COF Stability Testing cluster_characterization Initial Characterization cluster_post_characterization Post-Exposure Characterization start Pristine COF Sample char_pxrd PXRD Analysis start->char_pxrd char_tga TGA Analysis start->char_tga char_bet Porosity (BET) Analysis start->char_bet stress Exposure to Stress Condition (e.g., Acid, Base, Water, Heat) char_pxrd->stress char_tga->stress char_bet->stress post_pxrd PXRD Analysis stress->post_pxrd post_bet Porosity (BET) Analysis stress->post_bet compare Compare Pre- and Post-Exposure Data post_pxrd->compare post_bet->compare end Assess Stability (Crystallinity & Porosity Retention) compare->end

References

The Impact of Linker Functionalization on Covalent Organic Framework Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how the functionalization of linkers in Covalent Organic Frameworks (COFs) influences their properties. This analysis is supported by experimental data and detailed methodologies for key experiments.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The strategic introduction of functional groups onto the organic linkers used to construct COFs offers a powerful tool to tailor their physicochemical properties for specific applications, ranging from gas storage and separation to catalysis and drug delivery.[1][2] This guide explores the significant effects of linker functionalization on key COF properties, presenting a comparative analysis based on published experimental data.

Influence on Porosity and Surface Area

The functionalization of linkers can significantly impact the porosity and surface area of COFs. The introduction of bulky functional groups can lead to a reduction in pore size and surface area. Conversely, functionalization can also prevent pore collapse during solvent removal, thereby preserving or even enhancing the porosity of the material.

Below is a comparison of the porosity of a pristine COF with its functionalized derivatives.

COFFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Reference
TAPB-PDANone (Pristine)12500.751.5ChemRxiv (2022)
TAPB-PDA-NH₂-NH₂11800.681.4J. Am. Chem. Soc.
Cz-COFCarbazole7890.451.2[3]
Tz-COFBenzobisthiazole9560.581.3[3]

Tuning Electronic and Photocatalytic Properties

Linker functionalization is a key strategy for tuning the electronic properties of COFs, which is crucial for applications in photocatalysis and electronics. The introduction of electron-donating or electron-withdrawing groups can modulate the bandgap and charge transport characteristics of the material.

Photocatalytic Hydrogen Evolution

The following table compares the photocatalytic hydrogen evolution rate of a pristine COF with its functionalized counterparts. The data demonstrates that the introduction of specific functional groups can significantly enhance the photocatalytic activity.

COFFunctional GroupH₂ Evolution Rate (μmol h⁻¹ g⁻¹)CocatalystSacrificial AgentLight SourceReference
N₀-COFNone (Pristine)23PtTEOAVisible Light (λ > 420 nm)[4]
N₁-COFN-substitution90PtTEOAVisible Light (λ > 420 nm)[4]
N₂-COFN-substitution438PtTEOAVisible Light (λ > 420 nm)[4]
N₃-COFN-substitution1703PtTEOAVisible Light (λ > 420 nm)[4]
TpBD-COFNone (Pristine)0.32NoneNa₂S/Na₂SO₃Simulated Sunlight (λ > 420 nm)[5]
NiS₃-BDNiS38.4NiSNa₂S/Na₂SO₃Simulated Sunlight (λ > 420 nm)[5]

Enhancement of Gas Sorption and Separation

Functionalization of COF linkers with groups that have specific affinities for certain gas molecules can dramatically improve their gas uptake capacity and selectivity. For instance, amine functionalization is a widely used strategy to enhance CO₂ capture.

The table below presents a comparison of CO₂ uptake and CO₂/N₂ selectivity for a pristine COF and its amine-functionalized version.

COFFunctional GroupCO₂ Uptake at 273 K (mmol/g)N₂ Uptake at 273 K (mmol/g)IAST Selectivity (CO₂/N₂)Reference
Cz-COFCarbazole2.50.236[3]
Tz-COFBenzobisthiazole3.50.420[3]

Impact on Catalytic Activity

The introduction of catalytic sites through linker functionalization can transform COFs into highly efficient and reusable heterogeneous catalysts. The uniform distribution of active sites within the porous framework enhances their accessibility and catalytic performance.

The following table shows the catalytic activity of a pristine COF and its functionalized counterpart in a chemical transformation.

CatalystFunctional GroupReactionConversion (%)Time (h)Reference
CuFe₂O₄/AgNone (Pristine)Reduction of 4-nitrophenol~601[6]
CuFe₂O₄/Ag@COFCOF shellReduction of 4-nitrophenol>950.5[6]

Experimental Protocols

A. Solvothermal Synthesis of a Pristine Imine-Linked COF (TAPB-PDA)

This protocol describes a general procedure for the solvothermal synthesis of a pristine imine-linked COF.

Materials:

Procedure:

  • In a Pyrex tube, add TAPB (e.g., 35.1 mg, 0.1 mmol) and PDA (e.g., 20.1 mg, 0.15 mmol).

  • Add a mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).

  • Add 6 M aqueous acetic acid (0.3 mL).

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product with anhydrous acetone (B3395972) and then with anhydrous tetrahydrofuran.

  • Dry the product under vacuum at 150 °C overnight to obtain the pristine COF.

B. Characterization of COFs

1. Powder X-ray Diffraction (PXRD): PXRD is used to determine the crystallinity and phase purity of the synthesized COFs.

  • Sample Preparation: A small amount of the dry COF powder is placed on a sample holder.

  • Data Collection: The PXRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 2° to 40° with a step size of 0.02°.

  • Analysis: The experimental PXRD pattern is compared with the simulated pattern to confirm the crystal structure. The peak positions and intensities provide information about the unit cell parameters and the degree of crystallinity.

2. Brunauer-Emmett-Teller (BET) Surface Area Analysis: BET analysis is used to determine the specific surface area, pore volume, and pore size distribution of the COFs.

  • Degassing: The COF sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules.

  • Measurement: Nitrogen adsorption-desorption isotherms are measured at 77 K.

  • Analysis: The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation. The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure close to 1. The pore size distribution is calculated using methods such as Non-Local Density Functional Theory (NLDFT).[7][8][9][10]

3. Photocatalytic Hydrogen Evolution Testing: This protocol outlines a typical procedure for evaluating the photocatalytic hydrogen evolution activity of COFs.[11]

  • Catalyst Suspension: A specific amount of the COF photocatalyst (e.g., 10 mg) is dispersed in an aqueous solution containing a sacrificial electron donor (e.g., 10 vol% triethanolamine).

  • Cocatalyst Deposition: A cocatalyst, typically platinum, is photodeposited onto the COF surface by adding a precursor (e.g., H₂PtCl₆) to the suspension and irradiating it with a solar simulator.

  • Reaction Setup: The reaction is carried out in a sealed quartz reactor connected to a gas circulation and analysis system.

  • Hydrogen Evolution: The suspension is irradiated with a light source (e.g., a 300 W Xe lamp with a cutoff filter for λ > 420 nm). The amount of hydrogen produced is quantified using a gas chromatograph equipped with a thermal conductivity detector.

Visualizations

G Workflow for Synthesis and Characterization of Functionalized COFs cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization cluster_application Application Testing Monomers Pristine/Functionalized Monomers Solvothermal Solvothermal/Microwave Synthesis Monomers->Solvothermal Crude_COF Crude COF Solvothermal->Crude_COF Washing Washing with Solvents Crude_COF->Washing Drying Drying under Vacuum Washing->Drying Activated_COF Activated COF Drying->Activated_COF PXRD PXRD (Crystallinity) Activated_COF->PXRD BET BET (Porosity) Activated_COF->BET FTIR FT-IR (Functional Groups) Activated_COF->FTIR TGA TGA (Thermal Stability) Activated_COF->TGA Gas_Sorption Gas Sorption Activated_COF->Gas_Sorption Catalysis Catalysis Activated_COF->Catalysis Photocatalysis Photocatalysis Activated_COF->Photocatalysis

Caption: Experimental workflow for the synthesis, purification, characterization, and application testing of functionalized COFs.

G Effect of Linker Functionalization on COF Properties cluster_properties COF Properties cluster_applications Applications Linker Linker Functionalization Porosity Porosity (Surface Area, Pore Size) Linker->Porosity - Bulky groups decrease - H-bonding can increase stability Electronic Electronic Properties (Band Gap, Conductivity) Linker->Electronic - EDGs/EWGs tune band gap Chemical Chemical Properties (Stability, Catalytic Sites) Linker->Chemical - Introduce active sites Optical Optical Properties (Absorption, Emission) Linker->Optical - Chromophore incorporation Gas_Storage Gas Storage & Separation Porosity->Gas_Storage Catalysis Catalysis Electronic->Catalysis Sensing Sensing Electronic->Sensing Chemical->Catalysis Drug_Delivery Drug Delivery Chemical->Drug_Delivery Optical->Sensing

Caption: Logical relationships illustrating how linker functionalization influences various COF properties and their corresponding applications.

G Photocatalytic Hydrogen Evolution Cycle COF COF COF_excited COF* COF->COF_excited Light Absorption (hν) COF_excited->COF e⁻ transfer Sacrificial_Donor Sacrificial Electron Donor (SED) COF_excited->Sacrificial_Donor e⁻ transfer Cocatalyst Cocatalyst (e.g., Pt) COF_excited->Cocatalyst e⁻ transfer H2O H₂O H_plus H⁺ H2O->H_plus H2 H₂ H_plus->H2 Reduction SED_oxidized SED⁺ Sacrificial_Donor->SED_oxidized Cocatalyst->H_plus 2e⁻

Caption: A simplified diagram of the signaling pathway for photocatalytic hydrogen evolution using a COF-based system.[4]

References

The Superior Selectivity of Di-boronic Acids in Sensor Technology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to di-boronic acid-based sensors for their enhanced performance in detecting saccharides and other diol-containing molecules. This preference stems from the significantly higher binding affinity and selectivity that di-boronic acid constructs exhibit compared to their mono-boronic acid counterparts, a critical advantage for applications demanding high precision, such as continuous glucose monitoring.

The fundamental principle behind this enhanced performance lies in the cooperative binding of the two boronic acid moieties in a di-boronic acid sensor to the multiple hydroxyl groups of a target molecule like glucose. This "chelate effect" results in a much more stable complex than the single binding interaction of a mono-boronic acid, leading to improved selectivity for the target analyte over other structurally similar molecules.[1][2][3]

Performance Metrics: A Quantitative Comparison

The advantages of di-boronic acid sensors are clearly demonstrated in their quantitative performance metrics. As illustrated in the following table, di-boronic acid sensors consistently show higher binding constants (a measure of affinity) and greater selectivity for glucose over other common monosaccharides like fructose (B13574) and galactose.

Sensor TypeAnalyteBinding Constant (K in M⁻¹)Selectivity (Glucose vs. Fructose)Limit of Detection (LOD)Reference
Phenylboronic Acid (Mono)Fructose4370Low (Fructose selective)-[3]
Phenylboronic Acid (Mono)Glucose110Low-[3]
Anthracene Diboronic Acid (Sensor 1)Glucose3981High (12.6-fold over Fructose)-[1]
Anthracene Diboronic Acid (Sensor 1)Fructose316--[1]
Ferrocene-modified Diboronic Acid (Sensor 17)D-Glucose40-fold higher than mono-boronic analogHigh-[1]
Cyano-substituted Diboronic Acid (CN-DBA)Glucose6489.5 (in 33% MeOH)High1.51 µM (in 0.5% MeOH)[4]
Cyano-substituted Diboronic Acid (CN-DBA)Glucose3349.8 (in 0.5% MeOH)High-[4]

Signaling Pathways and Experimental Workflow

The detection of analytes by boronic acid-based sensors relies on various signaling mechanisms, most notably Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).[5] Upon binding of a diol-containing molecule, the electronic properties of the sensor are altered, leading to a measurable change in its fluorescence or electrochemical signal.

Signaling Pathway of a PET-based Fluorescent Diboronic Acid Sensor

PET_Signaling cluster_sensor Diboronic Acid Sensor (PET-based) cluster_complex Sensor-Analyte Complex Fluorophore Fluorophore Quencher_Amine Quencher (e.g., Tertiary Amine) Fluorophore->Quencher_Amine PET (Fluorescence OFF) B_OH2_1 B(OH)₂ B_OH2_1->Quencher_Amine Conformational Change B_OH2_2 B(OH)₂ B_OH2_2->Quencher_Amine Conformational Change Glucose Glucose (Diol) Glucose->B_OH2_1 Binding Glucose->B_OH2_2 Binding Fluorophore_On Fluorophore Quencher_Amine_Inactive Quencher (Interaction Blocked) Fluorophore_On->Quencher_Amine_Inactive PET Blocked (Fluorescence ON) Boronate_Ester_1 Boronate Ester Boronate_Ester_2 Boronate Ester

Caption: PET signaling in a diboronic acid sensor.

General Experimental Workflow for Sensor Performance Evaluation

The evaluation of a novel boronic acid sensor typically follows a standardized workflow to ensure accurate and reproducible results.

Experimental_Workflow Start Start Synthesis Sensor Synthesis & Purification Start->Synthesis Characterization Spectroscopic Characterization (NMR, MS) Synthesis->Characterization Stock_Solution Preparation of Sensor & Analyte Stock Solutions Characterization->Stock_Solution Titration Spectroscopic Titration (Fluorescence or UV-Vis) Stock_Solution->Titration Data_Analysis Data Analysis to Determine Binding Constant (K) Titration->Data_Analysis Selectivity_Study Selectivity Study with Interfering Analytes Data_Analysis->Selectivity_Study LOD_Calculation Limit of Detection (LOD) Calculation Selectivity_Study->LOD_Calculation End End LOD_Calculation->End

Caption: Workflow for sensor performance evaluation.

Experimental Protocols

The following provides a generalized methodology for the key experiments involved in comparing the performance of mono- and di-boronic acid-based sensors. For specific synthetic procedures, refer to the detailed methods in the cited literature.[4][6]

General Procedure for Spectroscopic Titration to Determine Binding Affinity
  • Preparation of Solutions: Prepare a stock solution of the boronic acid sensor in a suitable buffer (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4). Prepare stock solutions of the analytes (e.g., glucose, fructose, galactose) in the same buffer.

  • Spectroscopic Measurement: Place a fixed volume of the sensor solution into a cuvette.

  • Titration: Incrementally add small aliquots of the analyte stock solution to the cuvette.

  • Data Acquisition: After each addition, record the fluorescence emission spectrum or UV-Vis absorbance spectrum.

  • Data Analysis: Plot the change in fluorescence intensity or absorbance at a specific wavelength against the concentration of the analyte. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to calculate the association constant (Ka) or dissociation constant (Kd).

Protocol for Selectivity Studies
  • Prepare Solutions: Prepare solutions of the sensor and a range of potential interfering analytes (e.g., other saccharides, common biological molecules) at concentrations relevant to the intended application.

  • Individual Measurements: Measure the spectroscopic response of the sensor to the primary analyte (e.g., glucose) at a fixed concentration.

  • Competitive Measurements: In separate experiments, add each of the interfering analytes at the same concentration to a solution of the sensor and the primary analyte.

  • Analysis: Compare the signal obtained in the presence of interfering species to the signal from the primary analyte alone. A minimal change in the signal indicates high selectivity.

Determination of the Limit of Detection (LOD)
  • Blank Measurements: Record the spectroscopic signal of the sensor solution in the absence of any analyte (the blank) multiple times (e.g., n=10).

  • Calculate Standard Deviation: Calculate the standard deviation of the blank measurements (σ).

  • Calibration Curve: Generate a calibration curve by plotting the sensor's response to a series of low concentrations of the analyte.

  • Calculate LOD: The LOD is typically calculated using the formula: LOD = 3σ / m, where 'm' is the slope of the linear portion of the calibration curve.[4]

Conclusion

The strategic design of di-boronic acid sensors offers a significant leap forward in the development of highly selective and sensitive chemical sensors. The ability to fine-tune the linker between the two boronic acid units allows for the optimization of the binding pocket to specifically fit the target molecule, a level of customization not achievable with mono-boronic acids. This inherent advantage, supported by robust experimental data, positions di-boronic acid-based sensors as a superior choice for demanding applications in medical diagnostics, biotechnology, and pharmaceutical research.

References

A Comparative Guide to the Porosity of Covalent Organic Frameworks Derived from 1,4-Benzenediboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the porosity of Covalent Organic Frameworks (COFs) derived from 1,4-benzenediboronic acid. It offers a comparative analysis with alternative porous materials, supported by experimental data, to assist researchers in selecting the most suitable materials for their applications, such as drug delivery, gas storage, and catalysis.

Introduction to COF Porosity

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity. Those derived from this compound are particularly notable for their thermal stability and permanent porosity. The ability to precisely control pore size and volume makes these materials highly attractive for a range of scientific and pharmaceutical applications. This guide will delve into the quantitative aspects of their porosity and compare them with other prominent porous materials.

Quantitative Comparison of Porous Materials

The porosity of COFs and other materials is primarily characterized by their Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. The following table summarizes these key parameters for COFs derived from this compound and its derivatives, alongside alternative porous materials like imine-linked COFs, triazine-based COFs, and Metal-Organic Frameworks (MOFs).

Material ClassSpecific MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
Boronic Acid-Based COFs COF-1711-0.7 - 2.7
COF-51590-0.7 - 2.7
H-COF-1@t--Microporous
Imine-Linked COFs Me₃TFB-PAHigh--
Me₃TFB-BDHigh--
3D-bor-COF-13205.5--
3D-bor-COF-32077.3-3.8
TTPA-COF456.420.88-
Triazine-Based COFs CTF-hex61728--
TPT-DMBD-COF279.50.50-
PDT-COF312.60.25~1.8
Metal-Organic Frameworks (MOFs) General Rangeup to ~7839-Variable

Experimental Protocols

The determination of the porosity characteristics presented in the table above predominantly relies on nitrogen adsorption-desorption analysis. The following is a detailed protocol for this key experiment.

Protocol: Porosity Evaluation using Nitrogen Adsorption-Desorption (BET Analysis)

1. Sample Preparation (Degassing):

  • Accurately weigh 50-100 mg of the COF sample into a sample tube.

  • Attach the sample tube to the degassing port of a gas physisorption analyzer.

  • Heat the sample under a high vacuum (e.g., to 120 °C for 10 hours) to remove any adsorbed guest molecules, such as water and solvents, from the pores. The specific temperature and time should be optimized to avoid damage to the COF structure.

2. Nitrogen Adsorption-Desorption Measurement:

  • Transfer the degassed sample tube to the analysis port of the instrument.

  • Immerse the sample tube in a liquid nitrogen bath (77 K).

  • The instrument will then incrementally introduce high-purity nitrogen gas into the sample tube.

  • The amount of nitrogen adsorbed by the sample is measured at various relative pressures (P/P₀) ranging from approximately 10⁻⁶ to 1.0.

  • After the adsorption measurement is complete, the instrument will incrementally decrease the pressure to measure the amount of nitrogen desorbed, generating a desorption isotherm.

3. Data Analysis:

  • BET Surface Area: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data, typically in the relative pressure range of 0.05 to 0.3, to calculate the specific surface area.

  • Pore Volume: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

  • Pore Size Distribution: The pore size distribution is calculated from the adsorption or desorption isotherm using theoretical models such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) analysis.

Visualizing the Evaluation Workflow

The process of evaluating the porosity of a novel porous material follows a logical sequence of steps, from synthesis to detailed characterization. The following diagram, generated using the DOT language, illustrates this general workflow.

Porosity_Evaluation_Workflow cluster_synthesis Material Synthesis cluster_activation Activation cluster_characterization Porosity Characterization cluster_results Porosity Parameters synthesis Synthesis of Porous Material (e.g., COF, MOF) activation Solvent Exchange & Degassing (Removal of guest molecules) synthesis->activation Purification gas_adsorption Gas Adsorption-Desorption (e.g., N2 at 77K) activation->gas_adsorption Sample Preparation data_analysis Data Analysis (BET, NLDFT, etc.) gas_adsorption->data_analysis Isotherm Data surface_area Specific Surface Area data_analysis->surface_area pore_volume Pore Volume data_analysis->pore_volume pore_size Pore Size Distribution data_analysis->pore_size

A Comparative Guide to Quantitative Purity Analysis of 1,4-Benzenediboronic Acid: HPLC vs. Titration and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of key intermediates like 1,4-benzenediboronic acid is paramount for ensuring the reliability of synthetic outcomes and the quality of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—acid-base titration and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of this compound purity.

The selection of an appropriate analytical method is contingent on various factors, including the required precision, sample throughput, and the nature of potential impurities. While HPLC is a widely adopted technique for its high resolution, the inherent instability of boronic acids in aqueous mobile phases presents a notable challenge.

Comparison of Analytical Methods

The following table summarizes the key characteristics of HPLC, acid-base titration, and qNMR for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Acid-Base TitrationQuantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Neutralization reaction between the acidic boronic acid groups and a standardized basic titrant.Quantification based on the direct proportionality between the integral of a specific proton signal and the number of nuclei, relative to a certified internal standard.
Key Advantage High selectivity for separating structurally similar impurities.Cost-effective and straightforward for determining total acidic content.Primary ratio method; does not require a specific reference standard of the analyte. Provides structural information about impurities.
Key Limitation Potential for on-column hydrolysis of the boronic acid can lead to inaccurate results if not properly controlled.[1]Non-specific; it measures all acidic components and cannot distinguish between the analyte and acidic impurities.Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer and a suitable internal standard with no overlapping signals.
Typical Impurities Detected Process-related impurities (e.g., starting materials, by-products like homocoupling products), and degradation products.[2]Only acidic impurities contribute to the overall result.Structurally distinct impurities that have unique proton signals not overlapping with the analyte or internal standard.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a powerful technique for assessing the purity of this compound and its related impurities. A significant consideration for the analysis of boronic acids is their susceptibility to hydrolysis. Therefore, a fast HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) method is recommended to minimize the analysis time and potential for on-column degradation.[1]

Typical Impurities: In the context of its common application in Suzuki-Miyaura cross-coupling reactions, potential impurities in this compound may include starting materials from its synthesis, and by-products such as the homocoupling product (quaterphenyl).

Quantitative Data Summary: Representative HPLC Analysis
CompoundRetention Time (min)Area (%)
Benzene (potential starting material)~1.50.2
This compound ~2.8 99.5
Quaterphenyl (homocoupling product)~4.50.3
Experimental Protocol: Fast Reversed-Phase HPLC
  • Instrumentation: A UPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Filter (0.22 µm) s2->s3 a1 Inject Sample s3->a1 a2 Gradient Elution (C18 Column) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Workflow for the purity analysis of this compound by HPLC.

Alternative Analytical Methods

For orthogonal verification of purity or in situations where HPLC is not ideal, acid-base titration and qNMR offer robust alternatives.

Acid-Base Titration

This classical analytical method provides a quantitative measure of the total acidic content of the sample. As this compound has two acidic boronic acid groups, it can be titrated with a strong base like sodium hydroxide.

Experimental Protocol: Acid-Base Titration
  • Instrumentation: An automatic titrator or a manual burette setup with a pH meter.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation: Accurately weigh approximately 150-200 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) to ensure solubility). Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a calibrated pH electrode.

  • Procedure: Titrate the sample solution with the standardized 0.1 M NaOH solution until the endpoint is reached, indicated by a persistent color change of the indicator or the inflection point in the pH titration curve. Record the volume of NaOH consumed.

  • Calculation: The purity is calculated based on the stoichiometry of the reaction between this compound and NaOH.

Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for an identical reference standard of the analyte.[3][4] It relies on the use of a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-bis(trimethylsilyl)benzene.[5]

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Accurately weigh the this compound sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay of at least 5 times the longest T1).

    • Integrate the signals corresponding to the analyte (aromatic protons) and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.

Comparison of Analytical Workflows

Analytical_Comparison cluster_hplc HPLC Method cluster_titration Titration Method cluster_qnmr qNMR Method hplc_node High Selectivity for Impurities titration_node Total Acidity (Non-Specific) qnmr_node Primary Method (Structure-Specific) main Purity Analysis of This compound main->hplc_node Separation-based main->titration_node Reaction-based main->qnmr_node Spectroscopy-based

Logical relationship between primary analytical approaches.

Conclusion

For routine purity analysis of this compound, a fast reversed-phase HPLC or UPLC method offers a robust and reliable approach with excellent resolving power for common process-related impurities. However, to ensure accuracy, method development should focus on minimizing the potential for on-column hydrolysis. For orthogonal confirmation of purity and for establishing a reference value without a specific standard of the analyte, quantitative ¹H NMR is a powerful alternative. Acid-base titration, while less specific, serves as a simple and cost-effective method for determining the overall acidic content. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

A Comparative Guide to the Catalytic Activity of Palladium Catalysts in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to this reaction is the choice of the palladium catalyst, which profoundly influences reaction yields, turnover numbers (TONs), and overall efficiency. This guide provides an objective comparison of commonly employed palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in Suzuki coupling is highly dependent on the nature of its ligand, which influences the catalyst's stability and its activity in the key steps of the catalytic cycle. Below is a comparison of several widely used palladium catalysts in the Suzuki coupling of 4-bromoanisole (B123540) with phenylboronic acid. This reaction serves as a representative model for the coupling of an electron-rich aryl bromide.

Catalyst SystemLigand TypeCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TON
Pd(PPh₃)₄Monodentate Phosphine2Toluene/WaterK₂CO₃100168542.5
Pd(dppf)Cl₂Bidentate Ferrocenylphosphine1Dioxane/WaterK₃PO₄8069292
Pd(OAc)₂ / SPhosBuchwald Ligand (Biarylphosphine)0.5TolueneK₃PO₄100498196
PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5t-AmylOHCs₂CO₃100299198

Key Observations:

  • Traditional vs. Modern Catalysts: The traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) provides good yields but typically requires higher catalyst loadings and longer reaction times.

  • Enhanced Activity with Specialized Ligands: The use of more sophisticated ligands, such as the ferrocene-based dppf, the bulky and electron-rich Buchwald ligand SPhos, and the N-heterocyclic carbene in the PEPPSI-IPr catalyst, leads to significantly higher activity.[1] These advanced catalysts can achieve higher yields in shorter reaction times and with lower catalyst loadings, resulting in higher turnover numbers.

  • NHC Ligands for High Efficiency: The PEPPSI-IPr catalyst, featuring an N-heterocyclic carbene ligand, demonstrates excellent performance, achieving a near-quantitative yield in a very short time with low catalyst loading. The strong σ-donating ability of NHC ligands forms a very stable bond with the palladium center, contributing to the high efficiency and stability of the catalyst.[1]

  • Buchwald Ligands for Versatility: Catalyst systems employing Buchwald ligands, such as SPhos, are known for their high activity and broad applicability, effectively catalyzing the coupling of a wide range of substrates, including challenging ones like aryl chlorides.

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup: - Quench Reaction - Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

References

A Comparative Analysis of Aqueous vs. Organic Solvents in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent in Suzuki coupling reactions is a critical parameter influencing reaction efficiency, environmental impact, and overall cost. This guide provides a comprehensive comparison of aqueous and organic solvents, supported by experimental data and detailed protocols, to aid in solvent selection for this pivotal carbon-carbon bond-forming reaction.

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis.[1] Traditionally performed in organic solvents, there is a growing trend towards utilizing aqueous media, driven by the principles of green chemistry.[2][3][4] This guide will objectively compare the performance of these two solvent systems.

Performance Comparison: Aqueous vs. Organic Solvents

The selection of a solvent system can significantly impact the yield, reaction rate, and applicability of the Suzuki coupling to various substrates. Below is a summary of key performance indicators for both aqueous and organic solvents.

ParameterAqueous SolventsOrganic Solvents
Reaction Yield Often comparable to or even exceeding organic solvents, with yields up to 97% reported for specific substrates.[5] Can be highly efficient, with yields frequently reported in the high 90s for optimized reactions.
Reaction Time Can be very rapid, with some reactions reaching completion in as little as 30 minutes.[4][6] Varies widely depending on the specific solvent, catalyst, and substrates, but can range from minutes to several hours.[7][8]
Reaction Temperature Often performed at elevated temperatures (e.g., 100 °C), but room temperature reactions are also possible.[9][10] Typically requires heating, with common temperatures ranging from 85 °C to 120 °C.[7][11]
Catalyst Loading Can be performed with very low catalyst loadings, as low as 50 ppm (0.005 mol%).[5] Generally requires higher catalyst loadings, though specific ligands can improve efficiency.
Environmental Impact Significantly more environmentally benign ("greener") due to the non-toxic and non-flammable nature of water.[3][12][13] Many common organic solvents are flammable, toxic, and contribute to volatile organic compound (VOC) emissions.[14]
Cost & Safety Water is inexpensive, readily available, and poses minimal safety risks.[1] Organic solvents are more expensive, require specialized handling and disposal, and present fire and health hazards.[12]
Substrate Scope Highly effective for a wide range of water-soluble and even some water-insoluble substrates, often facilitated by surfactants or co-solvents.[2][15] Broad substrate scope, particularly for non-polar and lipophilic molecules. Common solvents include toluene, THF, dioxane, and DMF.[11][14]
Catalyst Recycling The catalyst can often be recycled and reused multiple times, particularly in aqueous media where the product may precipitate or be extracted with a minimal amount of organic solvent.[9][16] Catalyst recycling is more complex and less commonly practiced in homogeneous organic systems.

Logical Workflow for Solvent System Selection in Suzuki Coupling

The decision to use an aqueous or organic solvent system depends on a variety of factors, from the specific substrates to the desired scale and green chemistry considerations. The following diagram illustrates a logical workflow for this decision-making process.

G A Define Suzuki Coupling Reaction (Substrates, Scale) B Initial Solvent Consideration A->B C Are Substrates/Reagents Water Soluble? B->C D Aqueous System (Water or Water/Co-solvent) C->D Yes E Organic Solvent System (Toluene, THF, Dioxane, etc.) C->E No F Consider Green Chemistry Principles (Safety, Cost, Environmental Impact) D->F E->F G Optimization of Aqueous System (Additives, Temperature, Catalyst) F->G Prioritize Green H Optimization of Organic System (Ligand, Base, Temperature) F->H Prioritize Solubility/Compatibility J Evaluate Catalyst Recycling Potential G->J H->J I Final Protocol Selection J->I

Caption: Decision workflow for solvent selection in Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle

The fundamental mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. This cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of solvent can influence the rate and efficiency of these steps.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B R1-X C R1-Pd(II)L2-X (Palladacycle) B->C D Transmetalation C->D R2-B(OR)2 Base E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions in both aqueous and organic media.

General Protocol for Suzuki Coupling in Aqueous Media

This protocol is adapted from a procedure for the synthesis of biaryl compounds in water.[9]

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1 mmol), phenylboronic acid (1.5 mmol), a suitable base such as K3PO4·7H2O (1.5 mmol), and a phase-transfer agent like tetrabutylammonium (B224687) bromide (TBAB) (1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, a pre-prepared solution of a PdCl2-ligand complex (e.g., 0.01 mol%).

  • Solvent Addition: Add 2 mL of deionized water to the flask.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 4 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as ethyl ether. Wash the organic fraction with dilute acid and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

General Protocol for Suzuki Coupling in an Organic Solvent (Dioxane/Water)

This protocol is a typical example of a Suzuki coupling performed in a mixed organic-aqueous solvent system.[11]

  • Reaction Setup: In a flask purged with an inert gas (e.g., argon), combine the aryl halide (1.0 equiv), the organoboron reagent (e.g., 1.5 equiv), and a base such as K2CO3 (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh3)4 (0.055 equiv).

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane (B91453) and water (e.g., a 4:1 ratio, 25 mL total for a 7.3 mmol scale reaction).

  • Reaction Conditions: Stir the resulting solution at an elevated temperature (e.g., 100 °C) for a specified duration (e.g., 24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic phases over anhydrous MgSO4, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the final product.

Conclusion

The choice between aqueous and organic solvents for Suzuki coupling reactions is multifaceted. While organic solvents have a long history of successful application and are suitable for a broad range of substrates, aqueous systems present significant advantages in terms of environmental impact, safety, cost, and often, catalyst efficiency and recyclability.[17][18][19] For many applications, particularly in the pharmaceutical and fine chemical industries where green chemistry principles are increasingly important, aqueous Suzuki coupling offers a compelling and highly effective alternative.[1][5] The provided data and protocols serve as a starting point for researchers to explore and optimize Suzuki coupling reactions in the solvent system that best fits their specific needs.

References

A Comparative Guide to the Reactivity of 1,4-Benzenediboronic Acid: Validating Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the reactivity of 1,4-benzenediboronic acid, with a focus on the validation of theoretical models. It is intended for researchers, scientists, and drug development professionals working in the field of organic synthesis and catalysis. The information presented herein is supported by experimental data and computational studies from peer-reviewed literature.

Data Presentation: A Quantitative Comparison

The reactivity of boronic acids in cross-coupling reactions is influenced by both electronic and steric factors. For this compound, the presence of two boronic acid groups allows for the potential of double cross-coupling, making it a valuable building block for polymers and complex organic materials. Phenylboronic acid serves as a fundamental benchmark for comparison.

Table 1: Comparison of Reactivity in a Model Suzuki-Miyaura Cross-Coupling Reaction

FeatureThis compoundPhenylboronic AcidKey Considerations
Reactant Ratio (Aryl Halide:Boronic Acid) 1:1.2 (for mono-coupling) or 2:1.2 (for di-coupling)1:1.2Stoichiometry must be carefully controlled for this compound to achieve selective mono- or di-substitution.
Typical Yield (Mono-coupling) Good to Excellent (70-95%)Excellent (80-99%)Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Typical Yield (Di-coupling) Moderate to Good (50-85%)N/AAchieving high yields for the second coupling can be challenging due to steric hindrance and deactivation of the catalyst.
Reaction Rate Generally slower for the second couplingGenerally faster than the second coupling of the diboronic acidThe first coupling of this compound is often comparable to that of phenylboronic acid.

Table 2: Summary of Theoretical Models for Suzuki-Miyaura Reactivity

Theoretical models, primarily based on Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of the Suzuki-Miyaura cross-coupling reaction.[1][2] These models provide insights into the energetics of the catalytic cycle and the factors that influence reactivity.

Mechanistic StepKey Findings from Theoretical ModelsValidation through Experimental Data
Oxidative Addition The rate-determining step for less reactive aryl chlorides.Kinetic studies have confirmed the dependence of the reaction rate on the nature of the aryl halide.
Transmetalation The rate-determining step for more reactive aryl bromides and iodides. The reaction proceeds via a Pd-O-B linked intermediate.[3] The presence of a base is crucial to activate the boronic acid.Low-temperature NMR studies have successfully identified and characterized the elusive arylpalladium(II)boronate complexes.[3]
Reductive Elimination Generally a fast and facile process.The stereospecificity of the reaction supports a concerted reductive elimination pathway.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Protocol: Mono-Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2, 2 mol%)

  • Triphenylphosphine (PPh3, 8 mol%)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)2, PPh3, and K2CO3.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-coupled product.

Mandatory Visualization

The following diagrams illustrate key aspects of the reactivity of this compound and the validation of theoretical models.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdArB Ar-Pd(II)L2-Ar' Transmetalation->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Reactivity Studies Setup Reaction Setup (Substrates, Catalyst, Base, Solvent) Reaction Controlled Reaction (Temperature, Time) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Workup Work-up and Isolation (Extraction, Drying) Reaction->Workup Upon completion Monitoring->Reaction Continue if incomplete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Data Data Analysis (Yield, Selectivity) Analysis->Data

Caption: A typical experimental workflow for studying boronic acid reactivity.

Theory_Experiment_Validation Logical Relationship: Theory and Experiment Theory Theoretical Modeling (e.g., DFT Calculations) Prediction Prediction of Reaction Mechanism and Energetics Theory->Prediction Experiment Experimental Design and Execution Prediction->Experiment Guides Experiment Validation Validation / Refinement Prediction->Validation Observation Experimental Observation (Kinetics, Yields, Intermediates) Experiment->Observation Observation->Validation Validation->Theory Refines Model

Caption: The interplay between theoretical models and experimental validation.

References

Safety Operating Guide

Safe Disposal of 1,4-Benzenediboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,4-Benzenediboronic acid, a compound commonly used in organic synthesis.

Hazard and Safety Information

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Ingestion of this chemical is harmful.[3] Adherence to appropriate safety protocols is crucial when handling this compound.

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[2]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE TypeSpecification
Eye ProtectionGoggles compliant with European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2]
Hand ProtectionWear appropriate protective gloves to prevent skin exposure.[1][2]
Skin and Body ProtectionWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory ProtectionUnder normal use conditions with adequate ventilation, no respiratory protection is typically needed. For large-scale use, in emergencies, or where dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[1] Do not empty this chemical into drains.[1]

Step 1: Collection of Waste

  • Carefully sweep up the solid this compound, avoiding dust formation.[1][4]

  • Place the collected solid into a suitable, clearly labeled, and tightly closed container for disposal.[1][4][5]

Step 2: Container Management

  • Use a container made of a material compatible with the chemical waste.

  • Ensure the waste container has a tightly fitting cap and is kept closed at all times, except when adding waste.[5]

  • Do not overfill the container to allow for expansion.[5]

  • Label the waste container clearly with its contents, including the name "this compound" and the approximate concentration if it is in a solution.[5]

Step 3: Storage of Waste

  • Store the waste container in a designated, well-ventilated waste storage area.

  • Store acids, bases, and other reactive chemicals separately to prevent accidental mixing.[5]

  • Keep the container in a dry place and away from incompatible materials such as acids and strong bases.[1]

Step 4: Final Disposal

  • Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[4]

  • Provide the waste disposal service with a complete and accurate classification of the waste.

Disposal of Empty Containers

  • Empty containers of this compound must be triple rinsed with a suitable solvent.[5]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[5]

  • After thorough cleaning, the empty container can be disposed of as regular waste or recycled, depending on local regulations.[5]

Disposal Workflow

DisposalWorkflow start Start: Need to Dispose of This compound collect Step 1: Collect Waste - Sweep solid carefully - Avoid dust formation start->collect container Step 2: Container Management - Use compatible & sealed container - Label clearly collect->container storage Step 3: Store Waste - Designated, ventilated area - Segregate from incompatibles container->storage disposal Step 4: Professional Disposal - Contact licensed waste disposal service storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzenediboronic acid
Reactant of Route 2
Reactant of Route 2
1,4-Benzenediboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.